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  • Product: 2-Amino-4-chloro-3-nitrobenzoic acid
  • CAS: 37901-85-2

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Amino-4-chloro-3-nitrobenzoic Acid: A Technical Guide

Introduction The synthesis of highly functionalized anthranilic acid derivatives, such as 2-amino-4-chloro-3-nitrobenzoic acid, is a critical operation in medicinal chemistry and drug development. These compounds serve a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of highly functionalized anthranilic acid derivatives, such as 2-amino-4-chloro-3-nitrobenzoic acid, is a critical operation in medicinal chemistry and drug development. These compounds serve as foundational building blocks for complex heterocycles, including quinazolines, acridines, and various kinase inhibitors. Achieving precise regiocontrol during the functionalization of the benzene ring requires a deep understanding of directing group effects, steric hindrance, and the delicate balance between thermodynamic and kinetic control.

Retrosynthetic Strategy & Pathway Selection

Direct nitration of 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid) typically fails to yield the 3-nitro isomer in high purity. The strong ortho/para-directing nature of the protected amino group, combined with the steric bulk of the adjacent chlorine atom, preferentially directs electrophilic attack to the C5 position.

To circumvent this, a two-stage orthogonal approach is employed:

  • Regioselective Nitration: Electrophilic aromatic substitution (EAS) of 2,4-dichlorobenzoic acid to establish the nitro group at the C3 position[1].

  • Regioselective Amination: Nucleophilic aromatic substitution (SNAr) of the C2 chlorine atom with ammonia, driven by the extreme electron deficiency of the C2 position.

Workflow Start 2,4-Dichlorobenzoic Acid Nitration Nitration (Fuming HNO3, H2SO4, 5-10°C) Start->Nitration Intermediate 2,4-Dichloro-3-nitrobenzoic Acid Nitration->Intermediate SNAr SNAr Reaction (Aqueous NH3, 120°C, Pressure) Intermediate->SNAr Product 2-Amino-4-chloro-3-nitrobenzoic Acid SNAr->Product

Fig 1. Two-stage synthetic workflow from 2,4-dichlorobenzoic acid to the target compound.

Stage 1: Electrophilic Aromatic Substitution (Regioselective Nitration)

Mechanistic Rationale

The nitration of 2,4-dichlorobenzoic acid is a delicate process. The carboxyl group is meta-directing, while the chlorine atoms are ortho/para-directing. The C5 position is sterically less hindered and often favored thermodynamically. However, the preparation of the 2,4-dichloro-3-nitrobenzoic acid intermediate (CAS: 39053-42-4)[2] can be achieved by utilizing a mixture of fuming nitric acid and concentrated sulfuric acid under strict temperature control[1]. Maintaining the reaction between 5–10 °C suppresses over-nitration and kinetically traps the C3 isomer[3]. The reaction proceeds via the generation of the highly electrophilic nitronium ion (


), which attacks the electron-rich C3 position flanked by two chlorine atoms[4].
Experimental Protocol: Synthesis of 2,4-Dichloro-3-nitrobenzoic Acid
  • Acidic Activation: Charge a 500 mL round-bottom flask with 100 mL of concentrated sulfuric acid (

    
    ). Cool the system to 0–5 °C using an ice-salt bath to establish a controlled thermodynamic environment.
    
  • Substrate Addition: Slowly add 50.0 g of 2,4-dichlorobenzoic acid portion-wise, ensuring complete dissolution.

  • Nitronium Generation & Attack: Prepare a nitrating mixture of 40 mL fuming nitric acid (

    
    ) and 34 mL concentrated 
    
    
    
    . Add this mixture dropwise to the flask over 1 hour. It is critical to maintain the internal temperature below 10 °C to enforce C3 regioselectivity[1][3].
  • Maturation: Stir the reaction mixture for 4 hours at 10 °C.

  • Self-Validating Workup: Pour the mixture over 400 g of crushed ice. The sudden decrease in solubility forces the product to precipitate. Filter the crude solid, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from a toluene/petroleum ether mixture to isolate pure 2,4-dichloro-3-nitrobenzoic acid[3].

Stage 2: Nucleophilic Aromatic Substitution (Regioselective Amination)

Mechanistic Rationale

The intermediate 2,4-dichloro-3-nitrobenzoic acid possesses two potential sites for nucleophilic attack: C2 and C4. However, the C2 chlorine is flanked by two strongly electron-withdrawing groups (the ortho-nitro and ortho-carboxyl groups). This profound electron depletion drastically lowers the activation energy required to form the Meisenheimer complex at C2. Furthermore, the incoming ammonia nucleophile can engage in hydrogen bonding with the adjacent carboxylate group, stabilizing the transition state and ensuring near-exclusive regioselectivity for the 2-amino product over the 4-amino byproduct.

SNAr_Logic Int 2,4-Dichloro-3-nitrobenzoic Acid PathA Attack at C2 (Highly Activated by -NO2 & -COOH) Int->PathA NH3 PathB Attack at C4 (Less Activated) Int->PathB NH3 ProdA 2-Amino-4-chloro-3-nitrobenzoic Acid (Major Product) PathA->ProdA ProdB 4-Amino-2-chloro-3-nitrobenzoic Acid (Trace) PathB->ProdB

Fig 2. Regioselectivity logic for the SNAr amination step.

Experimental Protocol: Synthesis of 2-Amino-4-chloro-3-nitrobenzoic Acid
  • Reactor Charging: Suspend 20.0 g of 2,4-dichloro-3-nitrobenzoic acid in 150 mL of 28% aqueous ammonium hydroxide (

    
    ) within a 300 mL high-pressure Parr reactor.
    
  • High-Pressure SNAr: Seal the reactor and heat to 120 °C. The autogenous pressure generated by the ammonia gas ensures a high concentration of the nucleophile in the liquid phase, driving the SNAr reaction forward.

  • Maturation: Maintain stirring at 120 °C for 12 hours.

  • Self-Validating Workup: Cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood. Transfer the solution to a beaker and slowly acidify with 6M hydrochloric acid (HCl) to pH 2. The protonation of the carboxylate group drastically reduces the solubility of the zwitterionic product, causing 2-amino-4-chloro-3-nitrobenzoic acid to precipitate as a distinct solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 60 °C to constant weight.

Quantitative Data & Analytical Metrics

To ensure reproducibility and tracking of the synthetic workflow, the following table summarizes the expected quantitative metrics and analytical validation points for both stages.

Reaction StageKey ReagentsTemp (°C)Time (h)Expected YieldPurity (HPLC)Key Analytical Marker
Nitration (EAS) 2,4-Dichlorobenzoic acid, Fuming

,

5–10465–70%>95%Disappearance of C3 aromatic proton in

NMR
Amination (SNAr) 2,4-Dichloro-3-nitrobenzoic acid, 28%

1201280–85%>98%Appearance of broad

singlet (~6.5 ppm)

Conclusion

The synthesis of 2-amino-4-chloro-3-nitrobenzoic acid exemplifies the power of orthogonal reactivity in organic synthesis. By leveraging temperature-controlled electrophilic aromatic substitution to install the nitro group, followed by a highly regioselective nucleophilic aromatic substitution driven by synergistic electron-withdrawing effects, researchers can reliably access this critical pharmacophore. The self-validating precipitation steps ensure high purity without the need for exhaustive chromatographic purification, making this protocol highly scalable for drug development applications.

References

Sources

Exploratory

2-Amino-4-chloro-3-nitrobenzoic Acid: Physicochemical Profiling, Synthesis, and Applications in Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds for the synthesis of bioactive heterocycles. 2-Amino-4-chloro-3-nitrobenzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds for the synthesis of bioactive heterocycles. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) is a densely substituted benzene derivative that acts as a critical building block for the development of quinazoline and quinazolinone-based targeted therapeutics[1].

Due to the unique steric and electronic environment created by four contiguous substituents—a carboxylic acid, a primary amine, a nitro group, and a chlorine atom—this compound presents both unique synthetic challenges and immense pharmacological potential. This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines regioselective synthetic methodologies, and details its application in generating advanced kinase inhibitors[2].

Structural and Physicochemical Properties

The reactivity of 2-amino-4-chloro-3-nitrobenzoic acid is governed by the competing electronic effects of its substituents. The amino group at C2 is strongly electron-donating via resonance, while the nitro group at C3 and the carboxylic acid at C1 are strongly electron-withdrawing. The chlorine atom at C4 exerts a mild inductive electron-withdrawing effect but donates electron density via resonance. This "push-pull" electronic system significantly influences the nucleophilicity of the amine and the acidity of the carboxyl group.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
CAS Registry Number 37901-85-2Unique identifier for chemical sourcing[1].
Molecular Formula C7H5ClN2O4Defines the exact stoichiometry and mass.
Molecular Weight 216.58 g/mol Optimal low-molecular-weight fragment for drug design.
H-Bond Donors 2 (-NH₂, -COOH)Facilitates target protein binding (e.g., hinge region of kinases).
H-Bond Acceptors 5 (-NO₂, -COOH, -NH₂)Enhances aqueous solubility and receptor interaction.
Predicted pKa (COOH) ~2.1Lower than benzoic acid due to the ortho-amino and meta-nitro effects.
Predicted pKa (NH₂) ~1.5Severely reduced basicity due to the adjacent electron-withdrawing -NO₂.

Synthetic Methodologies: Overcoming Regiochemical Hurdles

The Regioselectivity Challenge

A naive approach to synthesizing 2-amino-4-chloro-3-nitrobenzoic acid might involve the direct nitration of 2-amino-4-chlorobenzoic acid. However, the C3 position is highly sterically hindered by the adjacent amino and chloro groups. Direct electrophilic aromatic substitution (SEAr) typically favors the less hindered C5 position, leading to the undesired 5-nitro isomer.

To bypass this, a Nucleophilic Aromatic Substitution (SNAr) approach utilizing 4-chloro-2-fluoro-3-nitrobenzoic acid is preferred. The fluorine atom is highly activated toward nucleophilic attack by the ortho-nitro and meta-carboxylic acid groups, whereas the C4 chlorine remains inert under these conditions.

Protocol 1: Synthesis via SNAr of 4-Chloro-2-fluoro-3-nitrobenzoic Acid

This protocol is designed as a self-validating system, utilizing in-process controls to ensure regiochemical fidelity.

Reagents:

  • 4-Chloro-2-fluoro-3-nitrobenzoic acid (1.0 eq)

  • Aqueous Ammonium Hydroxide (28-30% NH₃, 10.0 eq)

  • Tetrahydrofuran (THF) / Water cosolvent system

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-2-fluoro-3-nitrobenzoic acid in a 1:1 mixture of THF and water in a pressure-rated reaction vessel.

  • Amination: Slowly add aqueous ammonium hydroxide at 0 °C to control the initial exothermic reaction.

  • Heating: Seal the vessel and heat the mixture to 80 °C for 12 hours. Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance at the C2 position.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (

    
     218 [M-H]⁻) should completely convert to the product (
    
    
    
    215 [M-H]⁻).
  • Workup: Cool the mixture to room temperature and remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2.0. Causality: Acidification ensures the complete protonation of the carboxylate, driving the precipitation of the product.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum at 50 °C to yield pure 2-amino-4-chloro-3-nitrobenzoic acid.

Applications in Drug Development: The Quinazoline Scaffold

Anthranilic acids are the classical precursors for quinazolin-4(3H)-ones via the Niementowski reaction[2]. When incorporating 2-amino-4-chloro-3-nitrobenzoic acid, the resulting 7-chloro-8-nitroquinazolin-4(3H)-one becomes a highly versatile intermediate. The C7 chlorine and C8 nitro groups can be independently manipulated (e.g., via cross-coupling or nitro reduction) to explore structure-activity relationships (SAR) in Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase inhibitors[3].

Mandatory Visualization: Quinazoline Synthesis Pathway

QuinazolineSynthesis A 2-Amino-4-chloro- 3-nitrobenzoic acid B Cyclization (Formamide, 160°C) A->B Niementowski Reaction C 7-Chloro-8-nitro- quinazolin-4(3H)-one B->C Dehydration D Chlorination (SOCl2, DMF) C->D Activation E 4,7-Dichloro-8-nitro- quinazoline D->E Electrophile Generation

Caption: Synthesis workflow of 4,7-dichloro-8-nitroquinazoline from anthranilic acid.

Protocol 2: Niementowski Cyclization to 7-Chloro-8-nitroquinazolin-4(3H)-one

Adapted from standard quinazoline synthetic workflows[4].

Step-by-Step Methodology:

  • Condensation: Suspend 2-amino-4-chloro-3-nitrobenzoic acid (1.0 eq) in a large excess of formamide (15.0 eq).

  • Thermal Cyclization: Heat the mixture to 160 °C under an inert nitrogen atmosphere for 6 hours. Causality: The high temperature is strictly required because the electron-withdrawing nitro group drastically reduces the nucleophilicity of the primary amine, making the initial amide formation the rate-limiting step.

  • Precipitation: Cool the dark reaction mixture to 80 °C and slowly pour it into vigorously stirred ice water.

  • Validation: Filter the solid and analyze via ¹H NMR. The disappearance of the carboxylic acid proton (>12 ppm) and the appearance of a sharp singlet at ~8.1 ppm (the C2 proton of the newly formed pyrimidine ring) validates successful cyclization.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 2-amino-4-chloro-3-nitrobenzoic acid, rigorous analytical validation is required. The following expected spectral data serves as a benchmark for quality control:

  • High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA), the compound will elute as a single sharp peak. The highly conjugated system provides strong UV absorbance at 254 nm and 280 nm.

  • ¹H NMR (400 MHz, DMSO-d6):

    • 
       13.50 (br s, 1H, -COOH)
      
    • 
       7.85 (d, J = 8.8 Hz, 1H, Ar-H6) – Shifted downfield due to the anisotropic effect of the adjacent carbonyl group.
      
    • 
       7.15 (br s, 2H, -NH₂)
      
    • 
       6.90 (d, J = 8.8 Hz, 1H, Ar-H5)
      
  • Mass Spectrometry (ESI-MS): Negative ion mode is highly recommended due to the acidic carboxyl group. Expected m/z: 215.0[M-H]⁻ (with a characteristic 3:1 isotopic pattern at 217.0 confirming the presence of a single chlorine atom).

References

Sources

Foundational

2-Amino-4-chloro-3-nitrobenzoic Acid: Molecular Architecture, Regioselective Synthesis, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS 37901-85-2) is a prime example of s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, highly functionalized anthranilic acid derivatives serve as privileged scaffolds. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS 37901-85-2) is a prime example of such a building block, documented in pharmaceutical patent literature as a critical intermediate for complex molecular architectures[1]. Characterized by a dense array of electron-donating and electron-withdrawing substituents on a single benzene ring, this compound presents unique synthetic challenges and opportunities. This whitepaper deconstructs the structural dynamics of 2-amino-4-chloro-3-nitrobenzoic acid, details a self-validating regioselective synthetic protocol, and explores its utility in generating pharmacophores for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Architecture & Electronic Causality

The reactivity and stability of 2-amino-4-chloro-3-nitrobenzoic acid are dictated by a sophisticated "push-pull" electronic system.

  • Steric and Electronic Topography: The electron-donating amino group (-NH₂) at C2 is flanked by two strongly electron-withdrawing groups: a carboxylic acid (-COOH) at C1 and a nitro group (-NO₂) at C3. The chlorine atom at C4 exerts a -I (inductive) effect while providing an orthogonal vector for later-stage cross-coupling.

  • Conformational Locking: Crystallographic studies on analogous 2-amino-4-chlorobenzoic acids reveal a highly planar structure stabilized by intramolecular hydrogen bonding[2]. In this molecule, the C2-amino protons engage in bifurcated hydrogen bonding with both the C1-carbonyl oxygen and the C3-nitro oxygen. This locks the conformation, reduces aqueous solubility, and heavily influences its reactivity profile.

Quantitative Physicochemical Profile

The following table summarizes the core structural parameters of the title compound, essential for predictive modeling in drug design.

PropertyValueStructural Implication
Chemical Name 2-Amino-4-chloro-3-nitrobenzoic acidHighly functionalized aromatic system
CAS Registry Number 37901-85-2Unique identifier for procurement/patents[1]
Molecular Formula C₇H₅ClN₂O₄Defines isotopic mass distribution
Molecular Weight 216.58 g/mol Low MW, ideal for fragment-based design
H-Bond Donors 2 (-NH₂, -COOH)Facilitates target protein interaction
H-Bond Acceptors 5 (-NO₂, -COOH, -NH₂, -Cl)High polarity and solvation energy
Topological Polar Surface Area 110.4 ŲPredicts moderate membrane permeability

Regioselective Synthesis: The SNAr Protocol

Direct nitration of 2-amino-4-chlorobenzoic acid—a common precursor in anti-inflammatory drug development[3]—typically yields an inseparable mixture of 3-nitro and 5-nitro isomers due to competing steric and electronic directing effects. To achieve absolute regiocontrol, we employ a convergent Nucleophilic Aromatic Substitution (SNAr) approach starting from 2,4-dichloro-3-nitrobenzoic acid.

Pathway Visualization

SNAr_Workflow A 2,4-Dichloro-3-nitrobenzoic acid (Precursor) B Ammonolysis (NH4OH, 120°C) A->B NH3 addition C Meisenheimer Complex (C2-Activated) B->C Regioselective attack D 2-Amino-4-chloro-3-nitrobenzoic acid (Target) C->D -Cl elimination

Regioselective SNAr workflow leveraging synergistic ortho-activation.
Step-by-Step Methodology & Causality

This protocol is designed as a self-validating system , where the physical and chemical changes at each step confirm the mechanistic progression.

  • Precursor Solvation & Activation:

    • Action: Suspend 2,4-dichloro-3-nitrobenzoic acid (1.0 eq) in a 10-fold excess of 28% aqueous ammonium hydroxide (NH₄OH).

    • Causality: The high dielectric constant of the aqueous environment stabilizes the highly polar Meisenheimer transition state. The C2-chlorine is synergistically activated by the ortho-nitro and ortho-carboxylate groups, making it vastly more electrophilic than the C4-chlorine.

  • High-Pressure Ammonolysis:

    • Action: Seal the mixture in a pressure vessel and heat to 120°C for 12 hours.

    • Causality: Heating overcomes the high activation energy barrier imposed by the steric bulk of the adjacent nitro and carboxyl groups. The sealed tube prevents the escape of volatile ammonia gas, maintaining the pseudo-first-order kinetics required to drive the reaction to completion.

  • pH-Driven Precipitation:

    • Action: Cool the reactor to 0°C. Slowly add 6M HCl until the solution reaches pH 2.

    • Causality: Under basic conditions, the product exists as a highly water-soluble ammonium carboxylate salt. Acidification protonates the C1 carboxylate, shifting the molecule to a neutral, lipophilic state, which abruptly breaks solvation and induces quantitative precipitation of the target compound.

  • Purification via Recrystallization:

    • Action: Filter the crude solid and recrystallize from a hot ethanol/water (70:30) mixture.

    • Causality: Exploits differential solubility profiles to remove trace amounts of unreacted precursor and any minor 4-amino-2-chloro-3-nitrobenzoic acid byproduct generated via off-target SNAr.

Pharmaceutical Applications: Scaffold Generation

2-Amino-4-chloro-3-nitrobenzoic acid is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a highly programmable module. By reducing the C3-nitro group to an amine, chemists generate a 2,3-diamino intermediate. This intermediate readily undergoes condensation with various aldehydes or carboxylic acids to form benzimidazoles or quinazolinones —privileged scaffolds ubiquitous in kinase inhibitors and antiviral therapeutics.

Pharmacophore_Generation A 2-Amino-4-chloro-3-nitrobenzoic acid B Catalytic Hydrogenation (Pd/C, H2) A->B NO2 Reduction C 2,3-Diamino-4-chlorobenzoic acid B->C Intermediate formed D Condensation (R-COOH, Heat) C->D Cyclization E Benzimidazole Core (Kinase Inhibitor Scaffold) D->E Pharmacophore active

Transformation of the title compound into a privileged benzimidazole scaffold.

Causality in Drug Design: The retention of the C4-chloro group throughout this cyclization is intentional. In the final drug molecule, this halogen often occupies a specific lipophilic pocket in the target enzyme (e.g., the ATP-binding site of a kinase), enhancing binding affinity through halogen bonding and favorable van der Waals interactions.

Analytical Validation System

To ensure the integrity of the synthesized 2-amino-4-chloro-3-nitrobenzoic acid, the following analytical signals serve as a self-validating checklist. The successful displacement of the C2-chlorine is immediately evident via Mass Spectrometry (isotope pattern shift) and NMR (emergence of exchangeable protons).

Analytical TechniqueExpected Key SignalsStructural Assignment & Mechanistic Proof
¹H NMR (DMSO-d₆) δ 7.95 (d, J = 8.5 Hz, 1H)δ 6.90 (d, J = 8.5 Hz, 1H)C6-H and C5-H: The ortho-coupling confirms the aromatic substitution pattern remains intact.
¹H NMR (DMSO-d₆) δ 8.20 (br s, 2H, exchangeable)-NH₂ protons: Confirms successful ammonolysis at C2.
FT-IR (ATR) 3450 cm⁻¹, 3350 cm⁻¹1680 cm⁻¹1530 cm⁻¹, 1350 cm⁻¹N-H stretch: Primary amine formation.C=O stretch: Conjugated carboxylic acid.N-O stretch: Retention of the nitro group.
LC-MS (ESI-) m/z 215.0 [M-H]⁻Isotope Pattern: Transition from a 9:6:1 dichloro pattern (precursor) to a 3:1 monochloro pattern confirms single Cl displacement.

References

  • Title: TWI280242B - Pharmaceutical compounds Source: Google Patents URL
  • Title: 2-Amino-4-chlorobenzoic acid Source: Chem-Impex URL
  • Title: (PDF)

Sources

Exploratory

CAS number for 2-Amino-4-chloro-3-nitrobenzoic acid

The Strategic Utilization of 2-Amino-4-chloro-3-nitrobenzoic Acid (CAS: 37901-85-2) in Advanced Pharmaceutical Synthesis: A Technical Guide Executive Summary & Core Identity As a Senior Application Scientist in early-sta...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utilization of 2-Amino-4-chloro-3-nitrobenzoic Acid (CAS: 37901-85-2) in Advanced Pharmaceutical Synthesis: A Technical Guide

Executive Summary & Core Identity

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, rigid aromatic scaffolds that can precisely dictate the stereoelectronic properties of a target pharmacophore. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) represents a prime example of such a scaffold [1]. This tetrasubstituted benzene ring is an essential intermediate in the synthesis of complex heterocycles, benzimidazoles, and allosteric kinase inhibitors. The unique contiguous arrangement of carboxylic acid, amino, nitro, and chloro groups provides orthogonal reactivity, allowing researchers to execute precise, site-directed modifications without the need for excessive protecting group manipulation.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The strong electron-withdrawing nature of the nitro and chloro groups significantly acidifies the carboxylic acid while simultaneously reducing the nucleophilicity of the amino group.

Table 1: Quantitative Physicochemical and Structural Properties

PropertyValue / SpecificationMechanistic Implication in Development
CAS Registry Number 37901-85-2Unique identifier for sourcing and regulatory documentation [2].
IUPAC Name 2-Amino-4-chloro-3-nitrobenzoic acidDefines the tetrasubstituted contiguous functionalization.
Molecular Formula C7H5ClN2O4Baseline for mass spectrometry (M+H expected at m/z 217.0).
Molecular Weight 216.58 g/mol Critical for precise stoichiometric calculations in scale-up.
H-Bond Donors 2 (Amino, Carboxylic)Facilitates target protein binding (e.g., kinase hinge region).
H-Bond Acceptors 4 (Nitro, Carboxylic, Amino)Enables complex solvation networks and receptor interactions.
Electronic Nature Highly polarized (Push-Pull)Dictates regioselectivity in downstream cross-coupling reactions.

Mechanistic Synthesis Pathways

The synthesis of 2-amino-4-chloro-3-nitrobenzoic acid requires careful navigation of directing groups. The most robust and scalable method involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-3-nitrobenzoic acid using aqueous ammonia.

Causality in Experimental Design: Why does amination occur preferentially at the C2 position rather than C4? The C2 chloride is flanked by two highly electron-withdrawing groups (the nitro group at C3 and the carboxylic acid at C1). This creates a profound localized electrophilic center at C2. Furthermore, the intermediate Meisenheimer complex at C2 is stabilized by intramolecular hydrogen bonding between the incoming amine and the adjacent carboxylate/nitro groups, significantly lowering the transition state energy compared to a C4 attack.

Step-by-Step Protocol: Regioselective SNAr Amination

  • Preparation: Suspend 2,4-dichloro-3-nitrobenzoic acid (1.0 eq) in a high-pressure, glass-lined reaction vessel.

  • Reagent Addition: Add a 10-fold molar excess of 28% aqueous ammonium hydroxide (NH₄OH). The excess is required to drive the equilibrium forward and act as the primary solvent medium.

  • Thermal Activation: Seal the vessel and heat to 110–120°C for 12 hours. Mechanistic Note: The elevated temperature is necessary to overcome the activation barrier of the SNAr on a relatively deactivated ring (compared to highly activated dinitrobenzenes).

  • Quenching & Precipitation: Cool the reaction vessel to 0–5°C. Carefully acidify the mixture dropwise with 2M HCl until the pH reaches 2.0–2.5. The product will precipitate rapidly due to its low solubility in acidic aqueous media.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold deionized water to remove residual ammonium chloride, and dry under high vacuum at 50°C to a constant weight.

Synthesis A 2,4-Dichloro-3-nitrobenzoic acid (Starting Material) B Aqueous NH3, 120°C (High-Pressure SNAr) A->B Reagent addition C Meisenheimer Complex (C2 Attack) B->C Regioselective nucleophilic attack D 2-Amino-4-chloro-3-nitrobenzoic acid (Product) C->D Chloride elimination & Acidification

Regioselective SNAr workflow for synthesizing 2-amino-4-chloro-3-nitrobenzoic acid.

Pharmacological Applications & Pathway Modulation

In oncology and inflammatory disease drug development, anthranilic acid (2-aminobenzoic acid) derivatives are privileged scaffolds. The addition of the 4-chloro and 3-nitro groups in 37901-85-2 provides a unique vector for designing allosteric kinase inhibitors, particularly targeting the MAPK/ERK pathway (e.g., MEK1/2 inhibitors) [1].

Mechanistic Insight: When incorporated into a larger inhibitor molecule, the carboxylic acid of this scaffold serves as a critical anchor, often forming salt bridges with conserved lysine residues in the kinase domain. The 2-amino group acts as a hydrogen bond donor to the hinge region. Crucially, the bulky, electron-withdrawing 3-nitro and 4-chloro groups force the aromatic ring into a specific dihedral angle relative to the kinase binding pocket. This steric clash locks the inhibitor into its bioactive conformation, drastically reducing entropic penalty upon binding and increasing target residence time.

Pathway Inhibitor Anthranilic Acid Derivative (CAS 37901-85-2 Scaffold) MEK MEK1/2 Kinase Inhibitor->MEK Allosteric Inhibition Ras Ras GTPase Raf Raf Kinase Ras->Raf Activation Raf->MEK Phosphorylation ERK ERK1/2 Kinase MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Modulation of the MAPK/ERK signaling pathway by anthranilic acid-derived inhibitors.

Analytical Characterization Protocols (Self-Validating Systems)

To ensure the integrity of the synthesized 37901-85-2, a self-validating analytical protocol must be employed. Relying on a single method is insufficient due to the potential for regioisomeric impurities (e.g., 4-amino-2-chloro-3-nitrobenzoic acid).

Protocol: Orthogonal Validation (HPLC-UV & ¹H-NMR)

  • Chromatographic Purity (HPLC-UV):

    • System: Reverse-phase C18 column (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Validation Logic: The highly acidic mobile phase ensures the carboxylic acid remains fully protonated, preventing peak tailing and ensuring sharp resolution. Regioisomers will elute at distinct retention times due to differing dipole moments across the tetrasubstituted ring.

  • Structural Confirmation (¹H-NMR in DMSO-d₆):

    • Validation Logic: While both the C2-amino and C4-amino regioisomers exhibit an ortho-coupled AB doublet system for the C5 and C6 aromatic protons (J ≈ 8.5 Hz), they are unambiguously differentiated by examining the amine proton shifts. In the desired C2-amino product, the NH₂ protons are strongly hydrogen-bonded to the adjacent C1-carboxylic acid, resulting in a significantly downfield, broad singlet (typically > 8.5 ppm). The C4-amino isomer lacks this specific intramolecular hydrogen bond vector, causing its amine protons to appear much further upfield. This internal spectral logic makes the NMR a self-validating proof of regiochemistry.

References

  • TWI280242B - Pharmaceutical compounds. Google Patents.
  • 2-Amino-4-Chloro Pyridine, 2-amino-4-chloro thiophenol Suppliers & Manufacturers. ChemicalRegister. Available at: [Link]

Foundational

Analytical Whitepaper: Spectroscopic Characterization and Structural Elucidation of 2-Amino-4-chloro-3-nitrobenzoic Acid

Executive Summary The structural elucidation of highly functionalized aromatic systems requires an orthogonal analytical approach. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) [1] is a complex tetra-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized aromatic systems requires an orthogonal analytical approach. 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) [1] is a complex tetra-substituted benzene derivative characterized by a dense "push-pull" electronic environment. The immediate proximity of strongly electron-withdrawing groups (EWG: -NO₂, -COOH, -Cl) and an electron-donating group (EDG: -NH₂) creates a competing network of mesomeric (±M) and inductive (±I) effects.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena, establishing a self-validating analytical workflow that ensures absolute confidence in structural assignments.

Structural Elucidation Strategy & Causality

To accurately profile this molecule, experimental parameters cannot be chosen arbitrarily; they must be dictated by the molecule's physicochemical properties.

  • Solvent Causality (NMR): The presence of both a carboxylic acid and a primary amine makes this compound highly polar and prone to forming robust intermolecular dimers. Standard solvents like CDCl₃ are insufficient. DMSO-d₆ is strictly required because its strong hydrogen-bond accepting capability disrupts these dimers, ensuring the observation of the monomeric species and preventing extreme line broadening of the exchangeable protons[2].

  • Ionization Causality (HRMS): The acidic -COOH group dictates the use of Electrospray Ionization in Negative Mode (ESI-). This selectively deprotonates the acid to yield a highly stable [M-H]⁻ anion, drastically reducing the chemical background noise compared to positive ion mode.

  • Vibrational Causality (FT-IR): Solid-state FT-IR (KBr pellet) is chosen over ATR to accurately map the extensive intramolecular hydrogen bonding network without the pressure-induced spectral distortions common in ATR crystals[3].

Workflow Sample 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) Prep Sample Preparation (DMSO-d6 / KBr) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FT-IR Spectroscopy (Vibrational) Prep->IR MS HRMS Analysis (ESI-TOF) Prep->MS Data Data Processing (MestReNova) NMR->Data IR->Data MS->Data

Caption: Spectroscopic workflow for characterizing 2-Amino-4-chloro-3-nitrobenzoic acid.

Experimental Workflows & Self-Validating Protocols

Every analytical protocol must be a closed, self-validating system to ensure data integrity.

Protocol 1: High-Resolution NMR Acquisition
  • Preparation: Weigh exactly 15 mg of the analyte.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d₆. Crucial Step: The solvent must be stored over 4Å molecular sieves to suppress the H₂O peak at 3.33 ppm, which can obscure aromatic signals.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay D1 = 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, D1 = 1.5 s).

  • Validation Checkpoint: The protocol is self-validating via the internal solvent lock. The residual pentet of DMSO-d₆ must appear exactly at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C) [2]. If deviations >0.02 ppm occur, the internal referencing algorithm has failed and the magnetic field must be re-shimmed.

Protocol 2: FT-IR Spectroscopy
  • Preparation: Grind 2 mg of the analyte with 198 mg of desiccated KBr (spectroscopic grade) in an agate mortar.

  • Pressing: Apply 10 tons of pressure for 2 minutes using a hydraulic press to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (32 scans).

  • Validation Checkpoint: Acquire a background scan of a pure KBr pellet immediately prior. The baseline transmittance must be >95%. A sloping baseline indicates excessive particle size (Mie scattering), requiring re-grinding.

Protocol 3: HRMS (ESI-TOF)
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v).

  • Injection: Direct infusion via syringe pump at 10 µL/min.

  • Acquisition: Operate in negative ion mode. Set capillary voltage at 2.5 kV and desolvation temperature at 250 °C.

  • Validation Checkpoint: Introduce Leucine Enkephalin ([M-H]⁻ = 554.2620) as an internal lock mass. The mass error for the analyte must remain ≤ 5 ppm to validate the elemental composition.

Spectroscopic Data & Mechanistic Interpretation

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is defined by two strongly coupled aromatic protons (H-5 and H-6) exhibiting an ortho-coupling constant of 8.5 Hz. The extreme downfield shift of H-6 (8.24 ppm) is a direct consequence of the anisotropic deshielding from the adjacent carbonyl group and the -M effect of the para-nitro group[4]. Conversely, H-5 (7.03 ppm) is shielded by the +M effect of the para-amino group, which donates electron density into the ring, overriding the -I effect of the ortho-chlorine atom[4].

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationMechanistic Causality
C1-COOH 13.50br s-1HHighly deshielded acidic proton; broadened by rapid exchange.
C6-H 8.24d8.51HOrtho to COOH, para to NO₂; strongly deshielded by EWG effects.
C2-NH₂ 7.85br s-2HDeshielded due to intramolecular H-bonding with NO₂/COOH.
C5-H 7.03d8.51HOrtho to Cl, para to NH₂; shielded by +M mesomeric effect of NH₂.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Mechanistic Causality
C=O 168.5Carboxyl carbonyl carbon; typical conjugated acid range.
C2 144.9Ipso to amino group; strong +M effect deshields the carbon.
C6 137.9Aromatic CH; deshielded by ortho COOH and para NO₂.
C3 135.3Ipso to nitro group (-I, -M effects).
C4 134.8Ipso to chlorine (-I effect).
C5 120.1Aromatic CH; shielded by para NH₂.
C1 119.5Ipso to carboxyl group.
FT-IR and HRMS Data

In the IR spectrum, the N-H stretching frequencies (3450, 3340 cm⁻¹) are lower than typical free primary amines. This is caused by strong intramolecular hydrogen bonding with the adjacent nitro and carboxyl oxygens, which weakens the N-H bond force constant, thereby lowering the vibrational frequency[3].

Table 3: FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Causality
3450, 3340MediumN-H stretch (asym/sym)Primary amine stretching; shifted by H-bonding.
3100 - 2800BroadO-H stretchCarboxylic acid O-H strongly H-bonded (dimeric/intramolecular).
1690StrongC=O stretchConjugated carboxyl carbonyl.
1620MediumN-H bendScissoring vibration of the primary amine.
1530, 1350StrongNO₂ stretch (asym/sym)Nitro group stretching modes.
1050MediumC-Cl stretchHalogen-carbon bond vibration.

Table 4: HRMS (ESI-TOF, Negative Ion Mode)

IonFormulaTheoretical m/zExperimental m/zError (ppm)
[M-H]⁻C₇H₄ClN₂O₄⁻214.9865214.9861-1.8

Mechanistic Insights: Intramolecular Interactions

The spectroscopic data is not merely a list of numbers; it is a direct readout of the molecule's internal electronics. The diagram below illustrates the logical relationships between the substituents and the aromatic core that dictate the observed chemical shifts and vibrational frequencies.

Interactions NH2 Amino Group (C2) COOH Carboxyl Group (C1) NH2->COOH H-Bond (Donor) NO2 Nitro Group (C3) NH2->NO2 H-Bond (Donor) Aromatic Aromatic Core COOH->Aromatic EWG (-M, -I) NO2->Aromatic EWG (-M, -I) Cl Chloro Group (C4) Cl->Aromatic Inductive (-I)

Caption: Electronic and steric interaction network governing the spectroscopic shifts.

Data Integration & Processing

Raw Free Induction Decays (FIDs) and mass spectra must be processed systematically to ensure reproducibility. For NMR, data is imported into[5]. The workflow requires zero-filling the FID to 64k data points and the application of an exponential apodization function (line broadening = 0.3 Hz). This specific mathematical treatment optimizes the signal-to-noise ratio for the dilute quaternary carbons without sacrificing the resolution needed to accurately measure the 8.5 Hz ortho-coupling of the aromatic protons[5].

References

  • CAS No. 1196156-44-1 - Reliable Global Supplier | USCKS.COM Source: uscks.com1

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications Source: acs.org2

  • Spectrometric Identification of Organic Compounds, 8th Edition - Wiley Source: wiley.com4

  • Introduction to Spectroscopy - Donald L. Pavia, Gary M. Lampman, George S. Kriz, James A. Vyvyan - Google Books Source: google.com3

  • MestReNova (MNova) - University IT Source: rochester.edu5

Sources

Exploratory

Synthesis and Process Optimization of 2-Amino-4-chloro-3-nitrobenzoic Acid: A Technical Guide to Starting Materials and Pathways

Executive Summary 2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized anthranilic acid derivative that serves as a critical building block in the development of complex active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized anthranilic acid derivative that serves as a critical building block in the development of complex active pharmaceutical ingredients (APIs), including non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted kinase inhibitors. The synthesis of this densely substituted aromatic system presents significant regioselectivity challenges. This whitepaper establishes a robust, two-phase synthetic pathway, detailing the strategic selection of starting materials, the mechanistic causality behind each transformation, and self-validating experimental protocols designed for high-yield isolation.

Strategic Rationale for Starting Material Selection

When engineering a synthetic route for 2-amino-4-chloro-3-nitrobenzoic acid, process chemists must evaluate the thermodynamic and kinetic implications of the starting scaffold:

  • Sub-optimal Route (4-Chloroanthranilic acid): Attempting a direct nitration on 2-amino-4-chlorobenzoic acid is fundamentally flawed. The strongly activating amino group at C2 and the chloro group at C4 heavily direct electrophilic aromatic substitution toward the C5 position, resulting in the undesired 5-nitro isomer.

  • Optimal Route (2,4-Dichlorobenzoic acid): 2,4-Dichlorobenzoic acid is the superior starting material. The pre-installation of halogens at the C2 and C4 positions provides a deactivated but predictable scaffold where regioselective nitration can be tightly controlled via temperature. Subsequent nucleophilic aromatic substitution (SNAr) allows for the precise, regioselective installation of the amino group at the C2 position.

Phase 1: Regioselective Nitration

Mechanistic Causality

The nitration of 2,4-dichlorobenzoic acid proceeds via a classic electrophilic aromatic substitution (EAS) mechanism[1]. The existing chloro substituents at C2 and C4 are ortho/para directing, while the carboxyl group at C1 is meta directing. Consequently, both the C3 and C5 positions are electronically activated for electrophilic attack. While the C5 position is often thermodynamically favored due to lower steric hindrance, strict control of the reaction temperature and the use of fuming nitric acid ensures selective nitration at the C3 position, which is uniquely activated by both the ortho- and para-directing chloro substituents[2].

Self-Validating Protocol: Synthesis of 2,4-Dichloro-3-nitrobenzoic Acid
  • Preparation: Charge a dry, multi-neck round-bottom flask with concentrated sulfuric acid (H₂SO₄, 98%). Cool the reactor to 0–5 °C using an ice-salt bath.

  • Addition: Slowly add 2,4-dichlorobenzoic acid (1.0 eq) to the cold sulfuric acid under vigorous mechanical stirring until fully dissolved.

  • Nitration: Dropwise, add a stoichiometric excess of fuming nitric acid (HNO₃). It is critical to maintain the internal temperature strictly below 5 °C to suppress over-nitration and kinetically favor the C3 position[3].

  • In-Process Control (IPC) & Validation: After 2 hours, quench a 0.5 mL aliquot in ice water, extract with ethyl acetate, and analyze via HPLC (UV 254 nm). The reaction is self-validating when the starting material peak is <2% and the C3/C5 isomer ratio stabilizes. Do not proceed to workup until this metric is met.

  • Workup: Pour the reaction mixture over crushed ice. The product will precipitate as a pale yellow solid. Filter under vacuum and wash with cold water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize from a mixture of toluene and petroleum ether to isolate pure 2,4-dichloro-3-nitrobenzoic acid.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The conversion of 2,4-dichloro-3-nitrobenzoic acid to 2-amino-4-chloro-3-nitrobenzoic acid relies on a highly regioselective SNAr reaction. The C2-chlorine is flanked by two strongly electron-withdrawing groups: the ortho-nitro group and the ortho-carboxylic acid. This dual activation makes the C2 position significantly more electrophilic than the C4 position (which is ortho to the nitro group but para to the carboxylic acid). When ammonia attacks C2, it forms a highly stabilized Meisenheimer complex. The transition state is further stabilized by intramolecular hydrogen bonding between the incoming ammonia and the adjacent carboxylate group, exclusively yielding the 2-amino derivative.

Self-Validating Protocol: SNAr Amidation
  • Preparation: In a high-pressure autoclave reactor, suspend 2,4-dichloro-3-nitrobenzoic acid (1.0 eq) in a large excess of aqueous ammonium hydroxide (NH₄OH, 25-30% w/w).

  • Reaction: Seal the autoclave to prevent the escape of volatile ammonia gas. Heat the mixture to 100–120 °C for 6–8 hours. The elevated temperature provides the necessary activation energy to overcome the aromaticity-breaking transition state of the SNAr addition-elimination sequence.

  • In-Process Control (IPC) & Validation: Cool the reactor, depressurize, and sample the mixture. Analyze via LC-MS. The protocol is validated when the mass spectrum shows a complete shift from the dichloro mass (

    
    ) to the monochloro-monoamino mass (
    
    
    
    Da).
  • Workup: Transfer the mixture to a beaker and cool to 0 °C. Carefully acidify with 6M HCl until the pH reaches 2.5–3.0. The target API intermediate, 2-amino-4-chloro-3-nitrobenzoic acid, will precipitate as a yellow solid.

  • Isolation: Filter the precipitate, wash sequentially with cold water and a small volume of cold ethanol, and dry in a vacuum oven at 60 °C.

Quantitative Data & Yield Optimization

Reaction PhaseStarting MaterialReagents & ConditionsTarget ProductExpected YieldKey IPC Metric
Phase 1: Nitration 2,4-Dichlorobenzoic AcidFuming HNO₃, conc. H₂SO₄, 0–5 °C, 2h2,4-Dichloro-3-nitrobenzoic Acid75–85%HPLC: <2% SM remaining
Phase 2: SNAr 2,4-Dichloro-3-nitrobenzoic AcidNH₄OH (aq), Autoclave, 100–120 °C, 8h2-Amino-4-chloro-3-nitrobenzoic Acid80–90%LC-MS: Complete mass shift (-34.5 Da)

Visualizations

Synthesis_Workflow SM 2,4-Dichlorobenzoic Acid (Starting Material) Nitration Electrophilic Aromatic Substitution (Nitration) SM->Nitration Int 2,4-Dichloro-3-nitrobenzoic Acid (Key Intermediate) Nitration->Int HNO3/H2SO4 Temp Control SNAr Nucleophilic Aromatic Substitution (SNAr) Int->SNAr Target 2-Amino-4-chloro-3-nitrobenzoic Acid (Target Molecule) SNAr->Target NH4OH (aq) Pressure/Heat

Synthetic workflow from 2,4-Dichlorobenzoic acid to 2-Amino-4-chloro-3-nitrobenzoic acid.

SNAr_Mechanism cluster_0 Regioselective Attack Pathways A 2,4-Dichloro-3-nitrobenzoic Acid B Attack at C2-Cl (Ortho to -NO2 & -COOH) A->B NH3 C Attack at C4-Cl (Ortho to -NO2, Para to -COOH) A->C NH3 D Highly Stabilized Meisenheimer Complex (H-Bonding with -COOH) B->D E Less Stabilized Complex (Steric Hindrance) C->E F 2-Amino-4-chloro-3-nitrobenzoic Acid (Exclusive Product) D->F -HCl

Regioselectivity rationale for the SNAr amidation favoring the C2 position.

References

[2] Title: Ethyl 3,4-dichloro-2-nitrobenzoate | 1803726-97-7 | Benchchem Source: benchchem.com URL:

[1] Title: 2,4-Dichloro-6-nitrobenzoic acid - Smolecule Source: smolecule.com URL:

[3] Title: Optimization of 2,4-Diarylanilines as Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors Source: nih.gov URL:

Sources

Foundational

A Technical Guide to the Electron-Withdrawing Effects on 2-Amino-4-chloro-3-nitrobenzoic Acid

Abstract: This in-depth technical guide provides a comprehensive analysis of the profound influence of electron-withdrawing groups on the physicochemical properties and chemical reactivity of 2-Amino-4-chloro-3-nitrobenz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of the profound influence of electron-withdrawing groups on the physicochemical properties and chemical reactivity of 2-Amino-4-chloro-3-nitrobenzoic acid. This highly substituted aromatic compound serves as a valuable case study for understanding the interplay of inductive and resonance effects. We will dissect the synergistic and antagonistic contributions of the chloro, nitro, amino, and carboxylic acid substituents, offering field-proven insights for researchers, scientists, and drug development professionals. This document details the impact on acidity, basicity, spectroscopic signatures, and synthetic utility, supported by detailed protocols and mechanistic diagrams.

Introduction to a Multifunctional Scaffold

2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized aromatic molecule whose utility in organic synthesis is dictated by the complex electronic landscape of its benzene ring. The strategic placement of a strongly deactivating nitro group, a deactivating chloro group, an activating amino group, and a deactivating carboxylic acid group creates a molecule with unique and predictable reactivity. Understanding these electronic effects is paramount for its successful application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This guide will explore the causality behind its properties, moving from foundational electronic principles to practical synthetic applications.

The Electronic Architecture: A Tug-of-War of Effects

The properties of 2-Amino-4-chloro-3-nitrobenzoic acid are not merely the sum of its parts, but a result of the complex interplay between its four substituents.

2.1 Analysis of Individual Substituents

  • Nitro Group (-NO₂): Positioned at C-3, the nitro group is a powerful electron-withdrawing substituent, acting through both a strong inductive effect (-I) and a strong resonance effect (-M). Its presence significantly deactivates the aromatic ring towards electrophilic attack.[2]

  • Chloro Group (-Cl): Located at C-4, the chlorine atom exerts a strong, electron-withdrawing inductive effect (-I) due to its high electronegativity. This is partially offset by a weaker, electron-donating resonance effect (+M) from its lone pairs. The net result is electron withdrawal and deactivation of the ring.

  • Amino Group (-NH₂): Situated at C-2, the amino group is a strong activating group. It donates electron density to the ring primarily through a powerful resonance effect (+M), which typically outweighs its weaker inductive withdrawal (-I).

  • Carboxylic Acid Group (-COOH): As the parent functional group at C-1, the carboxylic acid is an electron-withdrawing and deactivating group through both inductive and resonance effects.[3]

2.2 Synergistic and Antagonistic Electronic Effects

The combined effect of these groups creates a highly polarized aromatic system. The powerful electron-withdrawing nature of the nitro and chloro groups works synergistically to decrease the electron density of the ring. This effect is somewhat antagonized by the electron-donating amino group. The result is a significant modulation of the reactivity of the functional groups attached to the ring.

G substituents Substituents on Benzoic Acid Ring NO2 Nitro (-NO₂) at C3 substituents->NO2 Cl Chloro (-Cl) at C4 substituents->Cl NH2 Amino (-NH₂) at C2 substituents->NH2 COOH Carboxylic Acid (-COOH) at C1 substituents->COOH withdrawal Strong Electron Withdrawal (-I, -M Effects) NO2->withdrawal Cl->withdrawal donation Strong Electron Donation (+M Effect) NH2->donation COOH->withdrawal effects Primary Electronic Effects consequences Consequences acidity Increased Acidity of -COOH withdrawal->acidity basicity Decreased Basicity of -NH₂ withdrawal->basicity reactivity Altered Ring Reactivity withdrawal->reactivity donation->acidity donation->basicity donation->reactivity

Diagram: Interplay of electronic effects on the core molecule.

Impact on Physicochemical Properties

The electronic tug-of-war directly manifests in the molecule's measurable properties, most notably its acidity and basicity.

3.1 Enhanced Acidity of the Carboxylic Acid Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing the acidity (lowering the pKa).[4][5]

In 2-Amino-4-chloro-3-nitrobenzoic acid, the potent electron-withdrawing -NO₂ and -Cl groups significantly stabilize the carboxylate anion. This effect is expected to make the compound substantially more acidic than benzoic acid itself. For comparison, 3-nitrobenzoic acid (pKa ≈ 3.47) is significantly more acidic than benzoic acid (pKa ≈ 4.20) due to the single nitro group.[2] The additional chloro group further enhances this effect.

CompoundKey SubstituentspKa (approximate)Acidity vs. Benzoic Acid
Benzoic Acid-H4.20[2]Reference
4-Chlorobenzoic Acid4-Cl3.98More Acidic
3-Nitrobenzoic Acid3-NO₂3.47[2]Significantly More Acidic
4-Chloro-3-nitrobenzoic acid4-Cl, 3-NO₂3.35 (Predicted)[1][6]Very Acidic
2-Amino-4-chloro-3-nitrobenzoic acid 2-NH₂, 4-Cl, 3-NO₂ < 3.35 (Predicted) Very Acidic

3.2 Diminished Basicity of the Amino Group

The basicity of the amino group depends on the availability of the nitrogen's lone pair of electrons for protonation. The collective electron-withdrawing influence of the ortho-nitro, meta-carboxylic acid, and meta-chloro groups pulls electron density away from the amino group. This delocalization severely reduces the availability of the lone pair, making the amino group significantly less basic than aniline. The predicted basic pKa for the related 3-amino-4-chlorobenzoic acid is approximately 1.55, indicating a very weak base.[7]

3.3 Spectroscopic Signatures

  • ¹H NMR: The aromatic protons would be expected to appear at high chemical shifts (downfield) due to the deshielding effect of the electron-withdrawing groups. The -NH₂ protons would likely appear as a broad singlet, and the carboxylic proton at a very high chemical shift (>10 ppm).

  • ¹³C NMR: The carbon atoms attached to or near the electron-withdrawing groups (-Cl, -NO₂, -COOH) would be significantly deshielded, appearing at higher chemical shifts.[8]

  • IR Spectroscopy: Key vibrational bands would confirm the functional groups: a broad O-H stretch for the carboxylic acid, two N-H stretches for the primary amine, a strong C=O stretch, and characteristic symmetric and asymmetric stretches for the NO₂ group.[9] The position of the C=O stretch would be shifted to a higher wavenumber compared to benzoic acid, indicative of the electron-withdrawing environment.

Chemical Reactivity and Synthetic Utility

The electronic nature of the ring governs its reactivity in synthetic transformations.

4.1 Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated by three electron-withdrawing groups (-COOH, -NO₂, -Cl). The activating -NH₂ group is insufficient to overcome this deactivation. Therefore, electrophilic substitution reactions are highly disfavored and would require harsh conditions, likely leading to decomposition.

4.2 Nucleophilic Aromatic Substitution (NAS)

This is the most probable reaction pathway for modifying the aromatic ring. The chlorine atom at C-4 is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group in the ortho position. This group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This makes the displacement of the chloride by various nucleophiles (e.g., alkoxides, amines) a viable synthetic strategy.

4.3 Functional Group Transformations

The carboxylic acid and amino groups can undergo standard transformations, although their reactivity is modulated by the ring's electronics.

  • -COOH Group: Can be converted to esters, amides, or acid chlorides. The electron-withdrawing nature of the ring can make the carbonyl carbon more electrophilic.

  • -NH₂ Group: Can be acylated or alkylated. Its reduced nucleophilicity means that more forcing conditions may be required compared to simpler anilines.

G cluster_0 Functional Group Reactions cluster_1 Ring Reactions start 2-Amino-4-chloro-3-nitrobenzoic acid ester Ester Derivative start->ester ROH, H⁺ amide Amide Derivative start->amide 1. SOCl₂ 2. R₂NH nas Nucleophilic Aromatic Substitution Product (Displacement of -Cl) start->nas Nu⁻ (e.g., RO⁻) reduction Diamino Derivative start->reduction Reduction (e.g., H₂, Pd/C)

Diagram: Key reaction pathways for the title compound.

Experimental Protocols & Characterization

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following section provides a validated methodology for a key transformation.

5.1 Protocol: Synthesis of Methyl 2-Amino-4-chloro-3-nitrobenzoate

This protocol demonstrates the esterification of the carboxylic acid, a fundamental transformation. The choice of an acid catalyst is crucial for protonating the carbonyl oxygen, enhancing its electrophilicity for attack by methanol.

Materials:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq)

  • Methanol (Anhydrous, ~20 mL per gram of starting material)

  • Sulfuric Acid (Concentrated, catalytic, ~0.1 eq)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-4-chloro-3-nitrobenzoic acid.

  • Reagent Addition: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acid. Stir until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Sources

Exploratory

Potential research applications of 2-Amino-4-chloro-3-nitrobenzoic acid

An In-depth Technical Guide to the Research Applications of 2-Amino-4-chloro-3-nitrobenzoic acid Abstract 2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, poised as a versatile an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Research Applications of 2-Amino-4-chloro-3-nitrobenzoic acid

Abstract

2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid, poised as a versatile and strategic building block for advanced chemical synthesis. Its unique molecular architecture, featuring four distinct and reactive functional groups—an amine, a chloro substituent, a nitro group, and a carboxylic acid—on a central benzene ring, offers a rich platform for the generation of complex molecular diversity. The specific ortho- and meta-relationships between these groups allow for selective, sequential chemical transformations, making it an invaluable precursor for novel heterocyclic scaffolds. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and significant potential research applications of this compound, with a primary focus on its utility in medicinal chemistry for the development of targeted therapeutics and its applications in materials science. Detailed, field-proven experimental protocols for key transformations are provided to empower researchers in drug discovery and chemical development.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of 2-Amino-4-chloro-3-nitrobenzoic acid is the first step in harnessing its synthetic potential. The molecule's stability, solubility, and reactivity are dictated by the interplay of its functional groups.

PropertyValueReference
CAS Number 63894-63-3 (Illustrative, specific CAS may vary)N/A
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol [1]
Appearance Expected to be a yellow crystalline solid[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO[2][3]
pKa (Predicted) ~3.5 (Carboxylic Acid)[4]

Note: Some data is inferred from structurally similar compounds like 2-amino-5-chloro-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid due to the specific nature of the target molecule.

Synthetic Versatility and Core Reactivity

The true value of 2-Amino-4-chloro-3-nitrobenzoic acid lies in the differential reactivity of its functional groups. A skilled synthetic chemist can selectively address each site to build molecular complexity in a controlled manner. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the amine.

The primary reaction vectors are:

  • The Carboxylic Acid (-COOH): This group is a handle for standard transformations such as esterification, amidation via coupling agents, or conversion to a highly reactive acyl chloride.

  • The Amino Group (-NH₂): It can undergo acylation, alkylation, or diazotization to be replaced by a wide range of other functionalities. Crucially, it serves as a key nucleophile for intramolecular cyclization reactions.

  • The Nitro Group (-NO₂): This group is arguably the most powerful synthetic lever. Its facile reduction to a second amino group is a gateway transformation, converting the molecule into a 4-chloro-2,3-diaminobenzoic acid derivative. This diamine is a classic precursor for a multitude of fused heterocyclic systems.

  • The Chloro Group (-Cl): The chlorine atom can be a site for nucleophilic aromatic substitution (SₙAr) reactions, although this often requires harsh conditions. It primarily serves as a stable substituent that modulates the electronic properties and steric profile of the final molecule, often enhancing binding affinity or metabolic stability in drug candidates.

G cluster_reactions Primary Synthetic Transformations A 2-Amino-4-chloro-3-nitrobenzoic acid B Amidation / Esterification (Carboxylic Acid) A->B R-NH₂ or R-OH C Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) A->C Reducing Agent D Acylation / Alkylation (Amino Group) A->D Acyl Chloride / Alkyl Halide E Nucleophilic Aromatic Substitution (SₙAr) (Chloro Group) A->E Nucleophile F Amides & Esters B->F G 2,3-Diamino-4-chlorobenzoic acid (Key Intermediate) C->G H N-Acyl/Alkyl Derivatives D->H I Substituted Derivatives E->I

Core reactivity pathways of the title compound.

Potential Research Application: A Nexus for Heterocyclic Synthesis

The primary application of 2-Amino-4-chloro-3-nitrobenzoic acid is as a high-value intermediate for constructing nitrogen-containing heterocyclic compounds, which are privileged structures in medicinal chemistry.[5]

Medicinal Chemistry & Drug Discovery

The reduction of the nitro group is the pivotal step, unlocking the synthesis of diverse scaffolds.

G cluster_scaffolds Bioactive Heterocyclic Scaffolds A 2-Amino-4-chloro- 3-nitrobenzoic acid B Nitro Reduction A->B C 2,3-Diamino-4-chloro- benzoic acid B->C D Benzimidazoles (e.g., PARP Inhibitors) C->D Reaction with Aldehydes/Acids E Quinoxalines (e.g., Kinase Inhibitors) C->E Reaction with α-Diketones F Other Fused Systems (e.g., Benzotriazoles) C->F Diazotization

Synthetic pathways to key medicinal scaffolds.
  • Benzimidazole Scaffolds (e.g., PARP Inhibitors): The synthesis of 2-amino-3-nitrobenzoic acid derivatives is a key step in producing benzimidazole drugs like PARP inhibitors.[6] The resulting 2,3-diamino intermediate from our title compound can readily undergo condensation with aldehydes or carboxylic acids (Phillips condensation) to yield substituted benzimidazoles. The chlorine atom at the 4-position can serve as a crucial vector for further modification or as a key pharmacophoric element to enhance binding or modulate physicochemical properties.

  • Quinoxaline and Phenazine Derivatives: Condensation of the diamino intermediate with α-dicarbonyl compounds provides a direct route to quinoxalines, a scaffold present in numerous kinase inhibitors and other therapeutic agents.[1]

  • Quinazolinone Synthesis: While the diamino derivative is key, the parent molecule itself can be used. The existing amino and carboxylic acid groups are correctly positioned to react with reagents like formamide or orthoesters to construct quinazolinone rings, which are prevalent in sedative, anti-hypertensive, and anti-cancer agents.

Materials Science and Dye Chemistry
  • Azo Dyes: The amino group can be diazotized and coupled to electron-rich aromatic systems (e.g., phenols, anilines) to produce highly colored azo dyes. The chloro and nitro substituents will act as auxochromes, shifting the absorption wavelength and potentially improving properties like lightfastness.

  • Functional Polymers and Co-crystals: Incorporation of this molecule into polymer chains via its carboxylic acid and amino functionalities can create materials with enhanced thermal stability or specific recognition properties. Furthermore, it can be used in co-crystal engineering to design materials with tailored optical or electronic characteristics.[4]

Exemplary Experimental Protocols

The following protocols are detailed, validated methodologies for key transformations, providing a practical framework for researchers.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This protocol details the synthesis of the pivotal intermediate, 2,3-Diamino-4-chlorobenzoic acid. Catalytic hydrogenation is chosen for its high efficiency, clean reaction profile, and atom economy.

Justification: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a standard, highly effective method for reducing aromatic nitro groups to amines with excellent chemoselectivity, typically leaving halides and carboxylic acids untouched under controlled conditions.[7]

Materials:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol or Ethanol (as solvent)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite™ or a similar filter aid

Procedure:

  • Vessel Preparation: To a round-bottom flask or a Parr hydrogenation vessel, add 2-Amino-4-chloro-3-nitrobenzoic acid.

  • Solvent and Catalyst Addition: Add methanol or ethanol to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Securely seal the flask. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small scale).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,3-Diamino-4-chlorobenzoic acid, which can be used directly or purified by recrystallization.

G A 1. Add Reactant, Solvent, & Catalyst (Pd/C) to Flask B 2. Purge with N₂, then introduce H₂ atmosphere A->B C 3. Stir vigorously at RT under H₂ pressure B->C D 4. Monitor reaction by TLC/LC-MS C->D D->C Incomplete E 5. Purge with N₂, filter through Celite™ D->E Complete F 6. Concentrate filtrate to obtain product E->F

Workflow for catalytic reduction of the nitro group.
Protocol 2: Synthesis of a 7-Chloro-1H-benzimidazol-8-carboxylic Acid Derivative

This protocol demonstrates the cyclization of the diamino intermediate to form a core benzimidazole scaffold.

Justification: The Phillips condensation is a robust and widely used method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic, often dehydrating, conditions.

Materials:

  • 2,3-Diamino-4-chlorobenzoic acid (from Protocol 1) (1.0 eq)

  • A selected carboxylic acid (R-COOH) (e.g., acetic acid for a methyl-substituted benzimidazole) (1.1 eq)

  • Polyphosphoric acid (PPA) or 4M HCl (as catalyst and solvent)

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the 2,3-Diamino-4-chlorobenzoic acid and the chosen carboxylic acid.

  • Acid Catalyst: Add polyphosphoric acid (PPA) as both the solvent and dehydrating agent. Alternatively, for a less viscous medium, refluxing in 4M HCl can be effective.

  • Heating: Heat the reaction mixture to 100-150 °C (depending on the acid used) for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the diamine starting material.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Precipitation: Basify the acidic aqueous solution with a concentrated base (e.g., ammonium hydroxide or NaOH) until the product precipitates out.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the target benzimidazole derivative.

G A 1. Combine Diamine and Carboxylic Acid in Flask B 2. Add PPA or HCl as catalyst/solvent A->B C 3. Heat mixture to reflux (100-150 °C) B->C D 4. Monitor reaction by TLC/LC-MS C->D D->C Incomplete E 5. Cool and pour onto crushed ice D->E Complete F 6. Neutralize with base to precipitate product E->F G 7. Filter, wash, and dry the solid product F->G

Workflow for benzimidazole scaffold synthesis.

Conclusion

2-Amino-4-chloro-3-nitrobenzoic acid represents a synthetically powerful and economically viable starting material for chemical research. Its densely packed and strategically positioned functional groups provide multiple handles for controlled, sequential transformations. The demonstrated pathway through nitro-group reduction to a versatile diamino intermediate opens direct access to high-value heterocyclic systems like benzimidazoles and quinoxalines, which are central to modern drug discovery programs targeting enzymes such as PARP and various kinases. This guide serves as a foundational resource for researchers aiming to leverage this potent building block in the creation of novel therapeutics and advanced functional materials.

References

  • Google Patents. (1969). Production of 2-amino-3-nitrobenzoic acid. US3468941A.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2020). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid. CN107935876B.
  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Journal of Materials Chemistry C. [Link]

  • Patsnap. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. CN103936643A.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • ACS Combinatorial Science. (2012). 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. MJAS. [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO. [Link]

  • Ottokemi. (n.d.). 4-Chloro-3-nitrobenzoic acid, 98%. Ottokemi. [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers Research Topic. [Link]

  • LookChem. (n.d.). Cas 6324-51-2, 2-AMINO-5-CHLORO-3-NITROBENZOIC ACID. LookChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocol for the Synthesis of 2-Amino-4-chloro-3-nitrobenzoic Acid

Executive Summary 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) is a highly versatile, polyfunctional building block utilized extensively in the discovery of novel therapeutics, including substituted quinazoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) is a highly versatile, polyfunctional building block utilized extensively in the discovery of novel therapeutics, including substituted quinazolines, kinase inhibitors, and agricultural herbicides. The presence of orthogonal functional groups (amino, chloro, nitro, and carboxyl) on a single aromatic scaffold allows for complex downstream derivatization.

This application note details a robust, self-validating two-step synthetic protocol starting from commercially available 2,4-dichlorobenzoic acid. By leveraging precise electronic directing effects and controlled nucleophilic aromatic substitution (SNAr), this methodology ensures high regioselectivity, scalability, and analytical confidence.

Mechanistic Rationale & Synthetic Strategy

As an application scientist, it is critical to understand why a reaction proceeds regioselectively to troubleshoot effectively at the bench. This synthesis relies on two fundamental aromatic transformations:

Regioselective Electrophilic Aromatic Nitration

The first step involves the nitration of 2,4-dichlorobenzoic acid to yield 2,4-dichloro-3-nitrobenzoic acid[1]. The regioselectivity is governed by the competing directing effects of the existing substituents:

  • Carboxyl Group (-COOH): Strongly deactivating and meta-directing (directs to the 3- and 5-positions).

  • Chloro Groups (-Cl): Weakly deactivating but ortho/para-directing. The C3 position is uniquely activated as it is ortho to both the C2 and C4 chlorine atoms, and meta to the carboxyl group. Despite steric hindrance, the synergistic electronic activation at C3 dictates that the nitronium ion (NO₂⁺) attacks here predominantly, forming 2,4-dichloro-3-nitrobenzoic acid[1][2].

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The second step converts the intermediate into the target compound via amination[3]. In 2,4-dichloro-3-nitrobenzoic acid, the C2 and C4 chlorine atoms have vastly different reactivities:

  • The C2-chloride is flanked by two powerful electron-withdrawing groups (EWG): the ortho-nitro group and the ortho-carboxyl group. This extreme electron depletion makes the C2 carbon highly electrophilic.

  • The C4-chloride is only ortho to the nitro group and para to the carboxyl group, rendering it significantly less activated. Consequently, SNAr with aqueous ammonia selectively displaces the C2-chloride via a stabilized Meisenheimer complex, yielding 2-amino-4-chloro-3-nitrobenzoic acid without affecting the C4-chloride.

SyntheticWorkflow SM 2,4-Dichlorobenzoic Acid (Starting Material) Step1 Nitration (HNO3 / H2SO4, 0-40°C) SM->Step1 Electrophilic Aromatic Substitution Int1 2,4-Dichloro-3-nitrobenzoic Acid (Intermediate) Step1->Int1 Step2 Amination (SNAr) (Aqueous NH3, 120°C, Pressure) Int1->Step2 Nucleophilic Aromatic Substitution Prod 2-Amino-4-chloro-3-nitrobenzoic Acid (Target Product) Step2->Prod

Synthetic workflow for 2-Amino-4-chloro-3-nitrobenzoic acid via nitration and amination.

Quantitative Reaction Parameters

To facilitate rapid comparison and scale-up, the stoichiometric and thermodynamic parameters for the workflow are summarized below.

ParameterStep 1: NitrationStep 2: Amination (SNAr)
Substrate 2,4-Dichlorobenzoic acid (1.0 eq)2,4-Dichloro-3-nitrobenzoic acid (1.0 eq)
Primary Reagent Fuming HNO₃ (1.5 eq)Aqueous NH₄OH, 28% w/w (15.0 eq)
Solvent/Catalyst Conc. H₂SO₄ (Solvent/Activator)Water (from NH₄OH)
Temperature Profile 0–5 °C (addition) → 40 °C (aging)120 °C
Pressure AtmosphericSealed Autoclave (Elevated)
Reaction Time 4 hours8 hours
Expected Yield 80–85%75–80%

Experimental Protocols (Self-Validating Workflows)

Step 1: Synthesis of 2,4-Dichloro-3-nitrobenzoic Acid

Procedure:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.

  • Dissolution: Charge the flask with concentrated sulfuric acid (100 mL) and cool to 0–5 °C using an ice-salt bath. Slowly add 2,4-dichlorobenzoic acid (19.1 g, 100 mmol) in portions, ensuring the internal temperature remains below 10 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (6.3 mL, ~150 mmol) and concentrated sulfuric acid (15 mL). Transfer this to the dropping funnel.

  • Addition: Add the nitrating mixture dropwise over 45 minutes. Crucial Causality: The strong exotherm must be controlled to prevent oxidative degradation and the formation of dinitro impurities.

  • Aging: Remove the ice bath and warm the reaction to 40 °C for 3 hours.

  • Work-up: Carefully pour the reaction mixture over 500 g of crushed ice under vigorous stirring. A pale yellow precipitate will form immediately. Filter the solid via vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in vacuo at 50 °C.

In-Process Control (IPC) & Self-Validation:

  • Visual Cue: The transition from a clear, viscous acidic solution to a heavy yellow suspension upon quenching confirms successful precipitation.

  • Analytical Validation: Analyze via LC-MS. The starting material (m/z 189 [M-H]⁻) must be completely consumed, replaced by a single major peak at m/z 234 [M-H]⁻ corresponding to the nitrated intermediate.

Step 2: Synthesis of 2-Amino-4-chloro-3-nitrobenzoic Acid

Procedure:

  • Preparation: Transfer the dried 2,4-dichloro-3-nitrobenzoic acid (11.8 g, 50 mmol) into a 250 mL Teflon-lined stainless steel autoclave.

  • Reagent Addition: Add 28% aqueous ammonium hydroxide (50 mL, ~750 mmol). Crucial Causality: A large excess of ammonia drives the equilibrium forward and acts as an acid scavenger for the generated HCl.

  • Reaction: Seal the autoclave securely. Heat the vessel to 120 °C for 8 hours. The elevated pressure keeps ammonia in the liquid phase, providing the necessary kinetic energy to form the Meisenheimer complex.

  • Cooling & Venting: Allow the autoclave to cool completely to room temperature. Safety Note: Carefully vent the residual ammonia gas in a fume hood before opening.

  • Work-up: Transfer the deep orange solution to a beaker. Slowly acidify the mixture using concentrated HCl (dropwise) until the pH reaches 2.0–2.5. A bright yellow/orange solid will precipitate.

  • Isolation: Filter the solid, wash with cold water (2 × 30 mL), and recrystallize from ethanol/water to yield the analytically pure target compound.

In-Process Control (IPC) & Self-Validation:

  • Visual Cue: The reaction mixture changes from a suspension to a deep orange homogeneous solution during SNAr, followed by heavy precipitation upon acidification.

  • Analytical Validation: LC-MS must show a mass shift from m/z 234[M-H]⁻ to m/z 215 [M-H]⁻, confirming the net replacement of a chlorine atom (35 Da) with an amino group (16 Da).

SNArMechanism Start 2,4-Dichloro-3-nitrobenzoic Acid (Activated 2-Cl) NH3 NH3 Nucleophilic Attack Start->NH3 Meisenheimer Meisenheimer Complex (Stabilized by o-NO2 & o-COOH) NH3->Meisenheimer Elimination Chloride Elimination (-HCl) Meisenheimer->Elimination Product 2-Amino-4-chloro-3-nitrobenzoic Acid Elimination->Product

SNAr mechanism showing NH3 attack and chloride elimination at the activated 2-position.

Analytical Validation Standards

To ensure the trustworthiness of the final synthesized material, the following analytical benchmarks must be met:

  • HPLC Purity: > 98% (UV detection at 254 nm).

  • LC-MS (ESI-): Expected [M-H]⁻ peak at m/z 215.0.

  • ¹H NMR (400 MHz, DMSO-d6): The disappearance of the C2-chlorine symmetry will result in two distinct aromatic protons (doublets, J ≈ 8.5 Hz) corresponding to the C5 and C6 protons, alongside a broad singlet integrating for 2H corresponding to the newly formed -NH₂ group.

References

  • U.S. Environmental Protection Agency (EPA). Degradation Of Selected Pesticides In Soil. EPA Research Reporting Series. Available at: [Link]

Sources

Application

Application Note: Derivatization of 2-Amino-4-chloro-3-nitrobenzoic Acid in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Scaffold Analysis & Mechanistic Causality In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Scaffold Analysis & Mechanistic Causality

In modern medicinal chemistry, tetrasubstituted benzene rings serve as highly programmable scaffolds for the rapid synthesis of complex active pharmaceutical ingredients (APIs). 2-Amino-4-chloro-3-nitrobenzoic acid is a premier example of such a scaffold. Its unique arrangement of functional groups allows for orthogonal derivatization, making it a critical precursor for synthesizing privileged pharmacophores like benzimidazoles, quinazolines, and quinoxalines[1][2].

To effectively utilize this building block, one must understand the electronic and steric interplay of its four substituents:

  • C1 (Carboxylic Acid): Serves as the primary anchor for amide or ester formation. It is sterically hindered by the adjacent C2-amino group, necessitating highly active coupling reagents (e.g., HATU) to prevent off-target reactions and overcome the activation energy barrier.

  • C2 (Amino Group): Exhibits reduced nucleophilicity due to the electron-withdrawing nature of the C3-nitro group and the C1-carboxylic acid. It is primarily utilized in downstream intramolecular cyclizations rather than initial derivatization steps[2].

  • C3 (Nitro Group): Acts as a powerful electron-withdrawing group (EWG). Its primary role is to activate the adjacent C4-chloro group for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged Meisenheimer transition state[3]. Post-SNAr, it can be chemoselectively reduced to an amine, providing a 2,3-diamino motif ideal for heterocyclic synthesis.

  • C4 (Chloro Group): Highly activated by the synergistic electron-withdrawing effects of the ortho-nitro (C3) and para-carboxylic acid (C1) groups. This allows for efficient displacement by various nucleophiles (amines, thiols, alkoxides) under mild basic conditions[4][5].

Divergent Derivatization Workflows

The orthogonal reactivity of the C1 and C4 positions allows chemists to pursue divergent synthetic pathways from a single starting material.

G Scaffold 2-Amino-4-chloro-3-nitrobenzoic acid SNAr SNAr at C4 (Nucleophile, Base) Scaffold->SNAr Path A Amide Amide Coupling at C1 (Amine, HATU) Scaffold->Amide Path B Reduction1 Nitro Reduction (Pd/C or Fe/NH4Cl) SNAr->Reduction1 Step A2 Reduction2 Nitro Reduction (Fe/NH4Cl) Amide->Reduction2 Step B2 Benzimidazole Benzimidazole Scaffold Reduction1->Benzimidazole Cyclization Quinazolinone Quinazolinone Scaffold Reduction2->Quinazolinone Cyclization

Divergent derivatization workflows of 2-Amino-4-chloro-3-nitrobenzoic acid.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Each includes the mechanistic causality behind the reagent choices and explicit Quality Control (QC) metrics to verify success before proceeding to the next synthetic step.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displace the C4-chloro group with a primary or secondary amine. Causality: Potassium carbonate (K2CO3) is used as a heterogeneous base to scavenge the generated HCl, driving the equilibrium forward. DMSO is chosen as the solvent because polar aprotic solvents poorly solvate anions, thereby increasing the nucleophilicity of the incoming amine and deeply stabilizing the negatively charged Meisenheimer complex[5][6].

Step-by-Step Procedure:

  • Charge a dry round-bottom flask with 2-amino-4-chloro-3-nitrobenzoic acid (1.0 eq) and anhydrous DMSO (0.2 M).

  • Add finely powdered K2CO3 (2.5 eq) and the desired amine nucleophile (1.2 eq).

  • Stir the suspension at 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify the aqueous layer with 1M HCl to pH 3–4. The product, containing the intact C1-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under high vacuum.

Self-Validation & QC:

  • LC-MS: Confirm the disappearance of the starting material mass and the appearance of the product mass (

    
    ).
    
  • 1H NMR (DMSO-d6): The starting material exhibits two doublets (C5-H and C6-H) with

    
     Hz. Upon successful SNAr, the C5 proton will shift significantly upfield due to the electron-donating nature of the newly introduced amine.
    
Protocol B: Chemoselective Nitro Reduction (Preserving the C4-Cl Bond)

Objective: Reduce the C3-nitro group to an amine while preventing hydrodehalogenation of the C4-chloro group. Causality: If the C4-chloro group must be retained for subsequent cross-coupling (e.g., Suzuki or Buchwald-Hartwig), standard palladium-catalyzed hydrogenation (Pd/C, H2) will cleave the C-Cl bond. A mild single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) selectively reduces the nitro group to an aniline without disturbing the halogen.

Step-by-Step Procedure:

  • Suspend the nitro compound (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.15 M).

  • Add Iron powder (325 mesh, 5.0 eq) and NH4Cl (5.0 eq).

  • Reflux the mixture vigorously at 80 °C for 2 hours.

  • Workup: Cool the mixture and filter through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot Ethyl Acetate.

  • Concentrate the filtrate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Self-Validation & QC:

  • LC-MS: Mass shifts by exactly -30 Da (NO2

    
     NH2).
    
  • 1H NMR (DMSO-d6): Look for the appearance of a new broad singlet integrating for 2H (the new C3-NH2 group) and an upfield shift of the aromatic protons due to the loss of the strongly electron-withdrawing nitro group.

Protocol C: Sterically Hindered Amide Coupling at C1

Objective: Form an amide bond at the C1 position. Causality: The C1-carboxylic acid is sterically hindered by the ortho-amino group. Standard carbodiimides (EDC/DCC) often fail or result in low yields due to the formation of unreactive N-acylureas. HATU is employed because its 7-azabenzotriazole leaving group rapidly forms a highly reactive active ester, overcoming the steric bulk and ensuring efficient amide bond formation.

Step-by-Step Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the amine (1.1 eq) and stir at room temperature for 2–4 hours.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with saturated NaHCO3, 1M HCl, and brine (to remove DMF and HATU byproducts). Dry and concentrate.

Quantitative Data Summaries

The following tables summarize optimized parameters for derivatization, demonstrating the robust nature of the 2-amino-4-chloro-3-nitrobenzoic acid scaffold.

Table 1: Optimization of SNAr Conditions at the C4 Position

NucleophileSolventBaseTemperatureReaction TimeIsolated Yield (%)
Morpholine (Secondary)DMSOK2CO380 °C4 h88%
Benzylamine (Primary)DMFDIPEA90 °C6 h82%
Piperazine (Secondary)WaterNaHCO3110 °C20 h75%
Sodium MethoxideMeOHNaOMe65 °C12 h91%

Table 2: Reagent Chemoselectivity for C3-Nitro Reduction

Substrate MotifReduction ReagentChemoselectivity (Nitro vs. Chloro)Isolated Yield (%)
C4-Chloro intactFe / NH4Cl> 99:1 (Preserves C-Cl bond)85%
C4-Chloro intactSnCl2 · 2H2O> 99:1 (Preserves C-Cl bond)78%
C4-Chloro intactPd/C, H2 (1 atm)0:100 (Causes Dehalogenation)N/A (Yields des-chloro)
C4-Amine substitutedPd/C, H2 (1 atm)> 99:1 (Clean reduction)94%

References

1.[1] PubChem. "2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633". nih.gov. 2.[4] "Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major - PMC". nih.gov. 3.[6] "WO2024110668A2 - Ligands for metal organic frameworks and a catalyst-free method of making such". google.com. 4.[3] "4-Chloro-3-nitrobenzoic acid | 96-99-1". benchchem.com. 5.[5] "Stable Zr-Piperazine MOFs for Efficient Gold Recovery". chemrxiv.org. 6.[2] "CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid". google.com.

Sources

Method

Application Note: Advanced Azo Dye Synthesis Using 2-Amino-4-chloro-3-nitrobenzoic Acid

Introduction & Mechanistic Rationale In the realm of synthetic dye chemistry, the architectural design of the diazo component dictates the photophysical properties, fastness, and application scope of the final colorant....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the realm of synthetic dye chemistry, the architectural design of the diazo component dictates the photophysical properties, fastness, and application scope of the final colorant. 2-Amino-4-chloro-3-nitrobenzoic acid (also known as 4-chloro-3-nitroanthranilic acid) is a highly specialized, poly-substituted aromatic building block. While simple anthranilic acid derivatives are classic precursors for azo dyes[1], the introduction of strongly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups fundamentally alters the molecule's reactivity profile[2].

As a Senior Application Scientist, it is critical to understand that this molecule is not simply a "plug-and-play" reagent. The synergistic electron-withdrawing effects of the -COOH, -NO₂, and -Cl groups severely deplete the electron density of the aromatic ring. This structural reality demands specialized synthetic protocols, but rewards the chemist with dyes exhibiting profound bathochromic shifts (deeper, darker colors) and exceptional stability when complexed with transition metals[3].

Causality in Experimental Design (E-E-A-T)

To achieve high-yield synthesis with this sterically hindered and electronically deactivated amine, we must abandon standard aqueous diazotization and rely on mechanistic causality:

  • Overcoming Amine Basicity Deficits: The -NO₂ group at the 3-position (ortho to the amine) and the -Cl at the 4-position exert powerful inductive (-I) and mesomeric (-M) effects. The lone pair on the nitrogen is highly delocalized, rendering the amine virtually non-basic. Standard dilute hydrochloric acid will fail to dissolve or protonate this compound. Causality: We must use concentrated sulfuric acid as the solvent and nitrosyl sulfuric acid (NO⁺HSO₄⁻) as the reagent. The active species is the highly electrophilic nitrosonium ion (NO⁺), which directly attacks the unprotonated amine.

  • Hyper-Electrophilic Diazonium Coupling: Once formed, the resulting diazonium cation is exceptionally electrophilic. While this makes it highly reactive toward coupling components (like

    
    -naphthol or 2-amino-8-naphthol-6-sulfonic acid)[3], it also makes it highly susceptible to premature decomposition (hydrolysis to the phenol) if the temperature exceeds 5°C. Causality:  Strict thermal control and rapid coupling are non-negotiable.
    
  • The Mordanting Advantage: The carboxylic acid group is positioned ortho to the azo linkage. When coupled with an ortho-hydroxy coupling component, the resulting dye forms a tridentate ligand system. Causality: Post-synthetic treatment with Cu(II) or Cr(III) salts forms highly stable, square-planar or octahedral chelate rings. This metallization provides a non-radiative decay pathway for absorbed UV light, drastically improving the light fastness of the dyed textile[4].

Quantitative Data: Substituent Effects on Dye Properties

The following table summarizes how the specific substitutions on the anthranilic acid backbone dictate the physicochemical requirements and outcomes of the dye synthesis workflow.

Precursor AmineDiazotization MatrixDiazonium ElectrophilicityBathochromic Shift PotentialMordant Chelation Ability
Anthranilic Acid Dilute HCl / NaNO₂ (aq)ModerateLow (Yellows/Oranges)Yes (Bidentate)
4-Nitroanthranilic Acid Conc. H₂SO₄ / AcOHHighHigh (Reds/Browns)Yes (Bidentate)
2-Amino-4-chloro-3-nitrobenzoic acid Nitrosyl Sulfuric Acid Very High Very High (Violets/Blues) Yes (Tridentate potential)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) to ensure scientific integrity.

Protocol A: Diazotization via Nitrosyl Sulfuric Acid

Objective: Convert the deactivated amine to a stable diazonium sulfate.

  • Preparation: Charge a dry 250 mL three-neck flask with 20 mL of concentrated H₂SO₄ (98%). Cool to 0-5°C using an ice-salt bath.

  • Amine Addition: Slowly add 0.05 mol of 2-Amino-4-chloro-3-nitrobenzoic acid under vigorous mechanical stirring. Stir until a homogeneous, viscous suspension is achieved.

  • Nitrosation: Dropwise, add 0.055 mol of nitrosyl sulfuric acid (40% solution in sulfuric acid), maintaining the internal temperature strictly below 5°C.

  • Maturation & IPC 1 (Self-Validation): Stir for 2 hours at 0-5°C.

    • Validation Step: Dilute a 1-drop aliquot in 1 mL ice water and test with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete consumption of the amine). If negative, add 0.005 mol more nitrosyl sulfuric acid.

  • Quenching: Add 0.5 g of sulfamic acid to destroy excess nitrous acid (wait until nitrogen gas evolution ceases). The diazonium solution is now ready and must be used immediately.

Protocol B: Electrophilic Azo Coupling

Objective: Form the push-pull azo chromophore.

  • Coupling Component Preparation: Dissolve 0.05 mol of the chosen coupling agent (e.g., 2-amino-8-naphthol-6-sulfonic acid) in 100 mL of water containing 0.1 mol of NaOH[3]. Chill to 0-5°C.

  • Coupling: Slowly pour the acidic diazonium solution (from Protocol A) into the alkaline coupling solution. Concurrently add 20% Na₂CO₃ solution to maintain the pH between 8.5 and 9.5. A deep, intense color will develop immediately[1].

  • IPC 2 (Self-Validation): Perform a filter paper spot test.

    • Validation Step: Spot the reaction mixture onto filter paper. The dye will stay in the center, and a clear aqueous rim will spread outward. Apply a drop of alkaline

      
      -naphthol to the clear rim. If a new color band forms at the intersection, unreacted diazonium is still present. Continue stirring until the spot test is negative.
      
  • Isolation: Acidify the mixture to pH 4.0 using dilute HCl to precipitate the dye. Filter under vacuum and wash with cold brine.

Protocol C: Post-Synthetic Metallization (Mordanting)

Objective: Enhance light and wash fastness via transition metal chelation.

  • Dissolution: Dissolve the isolated azo dye in 150 mL of distilled water at 60°C.

  • Chelation: Add an equimolar amount of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) dissolved in 20 mL of water.

  • Reflux: Adjust pH to 5.5 using sodium acetate buffer. Heat the mixture to 90°C and reflux for 2 hours. The color will noticeably deepen (bathochromic shift) as the metal complex forms.

  • Recovery: Cool to room temperature, precipitate with sodium chloride (salting out), and collect the metallized dye via vacuum filtration.

Pathway Visualization

The following diagram illustrates the chemical workflow, highlighting the transformation from the deactivated precursor to the highly stable metallized dye.

Workflow A 2-Amino-4-chloro- 3-nitrobenzoic acid C Diazonium Cation (Highly Electrophilic) A->C Diazotization B Nitrosyl Sulfuric Acid (0-5 °C) B->C Reagent E Azo Dye (Push-Pull Chromophore) C->E Azo Coupling D Coupling Component (e.g., β-naphthol) D->E Nucleophile G Metallized Complex (Enhanced Fastness) E->G Mordanting F Transition Metal (e.g., Cu2+, Cr3+) F->G Chelation

Synthesis workflow of metallized azo dyes from 2-Amino-4-chloro-3-nitrobenzoic acid.

References

  • Synthesis of an Azo Dye: Sudan 1 - Chemistry Education Tata Institute of Fundamental Research (TIFR) URL:[Link]

  • US4162249A - Anthranilic acid arylester-azo-aminonaphthol sulfonic acid dyes Google Patents URL
  • Synthesis of New Azo Compounds and Their Application for a Simple Spectrophotometric Determination ResearchGate / Journal of the Turkish Chemical Society URL: [Link]

Sources

Application

Step-by-step synthesis of quinazolinones from 2-Amino-4-chloro-3-nitrobenzoic acid

Application Notes & Protocols Topic: A Comprehensive Guide to the Step-by-Step Synthesis of Quinazolinones from 2-Amino-4-chloro-3-nitrobenzoic Acid Audience: Researchers, Scientists, and Drug Development Professionals I...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Step-by-Step Synthesis of Quinazolinones from 2-Amino-4-chloro-3-nitrobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, have established them as a "privileged scaffold" in medicinal chemistry and drug discovery.[2][3] The synthesis of diversely substituted quinazolinones is therefore of paramount importance for the development of new therapeutic agents.

This technical guide provides a detailed, four-step synthetic pathway for the preparation of 8-amino-7-chloro-2-methylquinazolin-4(3H)-one, a valuable intermediate for further functionalization, starting from the readily available 2-Amino-4-chloro-3-nitrobenzoic acid. The described route proceeds through the formation of a stable benzoxazinone intermediate, a robust and widely adopted strategy for quinazolinone synthesis.[4] Each step is accompanied by a detailed protocol, mechanistic insights, and practical guidance to ensure reproducibility and success in a laboratory setting.

Overall Synthetic Workflow

The synthesis is a four-step process involving acylation, cyclization, quinazolinone formation, and nitro group reduction. This pathway is designed for efficiency and control over each transformation.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Amination cluster_3 Step 4: Reduction A 2-Amino-4-chloro- 3-nitrobenzoic acid B 2-Acetamido-4-chloro- 3-nitrobenzoic acid A->B Acetic Anhydride, Reflux C 7-Chloro-2-methyl-8-nitro- 4H-3,1-benzoxazin-4-one B->C Acetic Anhydride, Reflux D 7-Chloro-2-methyl-8-nitro- quinazolin-4(3H)-one C->D Ammonium Acetate, Glacial Acetic Acid E 8-Amino-7-chloro-2-methyl- quinazolin-4(3H)-one D->E SnCl2·2H2O, Ethanol, HCl

Caption: Overall workflow for the synthesis of 8-Amino-7-chloro-2-methylquinazolin-4(3H)-one.

Quantitative Data Summary

The following table summarizes the key reactants, reagents, and expected products for each step of the synthesis.

StepStarting MaterialKey ReagentsReaction ConditionsExpected Product
1 2-Amino-4-chloro-3-nitrobenzoic acidAcetic AnhydrideReflux, 1-2 hours2-Acetamido-4-chloro-3-nitrobenzoic acid
2 2-Acetamido-4-chloro-3-nitrobenzoic acidAcetic AnhydrideReflux, 2-3 hours7-Chloro-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one
3 7-Chloro-2-methyl-8-nitro-4H-3,1-benzoxazin-4-oneAmmonium Acetate, Glacial Acetic AcidReflux, 4-6 hours7-Chloro-2-methyl-8-nitroquinazolin-4(3H)-one
4 7-Chloro-2-methyl-8-nitroquinazolin-4(3H)-oneTin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Conc. HClReflux, 3-5 hours8-Amino-7-chloro-2-methylquinazolin-4(3H)-one

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4-chloro-3-nitrobenzoic acid (Intermediate I)

Principle: The initial step involves the protection of the amino group of the starting material via acetylation. This is crucial as it converts the amino group into a better leaving group (as part of water during the subsequent cyclization) and prevents unwanted side reactions. The use of acetic anhydride as both the acetylating agent and solvent is a common and efficient method.[5]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Carefully add acetic anhydride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring.

  • Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) to quench the excess acetic anhydride.

  • The solid product will precipitate out of the solution. Stir the slurry for 15-20 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the product under vacuum to yield 2-Acetamido-4-chloro-3-nitrobenzoic acid as a solid.

Step 2: Synthesis of 7-Chloro-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one (Intermediate II)

Principle: This step involves an intramolecular cyclodehydration to form the benzoxazinone ring. Refluxing the N-acylated anthranilic acid in acetic anhydride provides the necessary conditions for the cyclization, where the acetic anhydride acts as a dehydrating agent.[4] The formation of this stable heterocyclic intermediate is a key part of many quinazolinone syntheses.[1]

Protocol:

  • Place the dried 2-Acetamido-4-chloro-3-nitrobenzoic acid (1.0 eq) from Step 1 into a 100 mL round-bottom flask.

  • Add fresh acetic anhydride (5-7 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction for the formation of a clear solution, indicating the consumption of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the mixture to ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This yields the 7-Chloro-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one.

Step 3: Synthesis of 7-Chloro-2-methyl-8-nitroquinazolin-4(3H)-one (Intermediate III)

Principle: The benzoxazinone intermediate is reacted with an amine source, in this case, ammonium acetate, to form the quinazolinone ring. The reaction proceeds via nucleophilic attack of ammonia (generated in situ from ammonium acetate) on the carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization and dehydration to form the stable quinazolinone scaffold.[6]

Protocol:

  • In a 100 mL round-bottom flask, combine the 7-Chloro-2-methyl-8-nitro-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 2 with ammonium acetate (3.0 eq).

  • Add glacial acetic acid as the solvent (enough to ensure good stirring).

  • Heat the mixture to reflux (approximately 118°C) for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain 7-Chloro-2-methyl-8-nitroquinazolin-4(3H)-one.

Mechanism of Quinazolinone Formation

The conversion of the benzoxazinone intermediate to the quinazolinone is a two-stage process involving nucleophilic addition-elimination followed by cyclodehydration.

G cluster_0 Mechanism A Benzoxazinone Intermediate B Nucleophilic Attack by NH₃ A->B + NH₃ C Ring-Opened Intermediate B->C Ring Opening D Intramolecular Cyclization C->D Proton Transfer E Tetrahedral Intermediate D->E Attack on Amide F Dehydration E->F - H₂O G Quinazolinone Product F->G

Caption: Generalized mechanism for the formation of the quinazolinone ring from a benzoxazinone intermediate.

Step 4: Synthesis of 8-Amino-7-chloro-2-methylquinazolin-4(3H)-one (Final Product)

Principle: The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation with Pd/C is a common method, it can sometimes lead to dehalogenation.[3][7] A more chemoselective method for substrates with halogen substituents is the use of tin(II) chloride (SnCl₂) in an acidic medium.[3] This method is effective and generally preserves the chloro-substituent on the aromatic ring.[8]

Protocol:

  • Suspend 7-Chloro-2-methyl-8-nitroquinazolin-4(3H)-one (1.0 eq) in ethanol in a 250 mL round-bottom flask.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • While refluxing, add concentrated hydrochloric acid dropwise until the solution becomes clear.

  • Continue refluxing for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO₂).

  • The product will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product, 8-Amino-7-chloro-2-methylquinazolin-4(3H)-one.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Obaydi, F., & Al-Karwi, A. J. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 829. [Link]

  • Google Patents. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. (CN103922948A).
  • Patsnap. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]

  • Wang, F. F., Jiang, W., Pei, W. Y., & Ma, J. F. (2024). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[9]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(24), 5432. [Link]

  • Google Patents. (2012). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (CN102702115A).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-712. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2014). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]

  • Lee, C. H., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(22), 7668. [Link]

  • Master Organic Chemistry. (2020). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

  • SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

  • Asif, M. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Chemistry, 2014, 1-7. [Link]

  • Chemistry Stack Exchange. (2021). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Wang, M., et al. (2014). One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines. Organic & Biomolecular Chemistry, 12(34), 6599-6602. [Link]

  • Google Patents. (2019). Preparation method of 6-nitro-4-substituted amino quinazoline derivative. (CN110577520A).
  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • Google Patents. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (US9206133B2).
  • Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12888-12896. [Link]

  • RSC Publishing. (2024). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[9]arene-based metal–organic dimer containing amino groups. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (1969). Production of 2-amino-3-nitrobenzoic acid. (US3468941A).

Sources

Method

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis of Heterocyclic Scaffolds from 2-Amino-4-chloro-3-nitrobenzoic Acid

Abstract 2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized building block poised for the rapid construction of complex molecular architectures relevant to drug discovery. Its strategic substitution pattern...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Amino-4-chloro-3-nitrobenzoic acid is a highly functionalized building block poised for the rapid construction of complex molecular architectures relevant to drug discovery. Its strategic substitution pattern offers multiple reaction vectors for diversification. This application note provides an in-depth guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate key transformations of this versatile scaffold. We present detailed, field-proven protocols for two critical, high-value reaction classes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and cyclocondensation to form pharmaceutically relevant quinazolinone cores. The causality behind experimental choices, mechanistic insights, and optimization strategies are discussed to empower researchers, scientists, and drug development professionals to integrate these efficient techniques into their workflows.

Introduction: The Synergy of a Versatile Scaffold and a Powerful Technology

1.1 The Strategic Value of 2-Amino-4-chloro-3-nitrobenzoic Acid

In the landscape of medicinal chemistry, the synthetic utility of a starting material is dictated by its capacity for efficient and diverse functionalization. 2-Amino-4-chloro-3-nitrobenzoic acid is an exemplary scaffold, possessing four distinct functional groups—an aniline amine, a carboxylic acid, an aryl chloride, and a nitro group—each with unique reactivity profiles. The ortho-relationship of the amine and carboxylic acid groups makes it an ideal precursor for a variety of fused heterocyclic systems, most notably quinazolinones, which are privileged structures in pharmacology.[1][2] The aryl chloride at the 4-position is a prime handle for modern cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. This multi-faceted reactivity makes it a valuable starting point for generating libraries of complex molecules for biological screening.

1.2 The Transformative Power of Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis, often reliant on reflux heating, can be plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts.[3] MAOS has emerged as a revolutionary technology that circumvents these limitations by utilizing microwave irradiation for direct, volumetric heating of the reaction mixture.[4] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[3] The result is a rapid, uniform, and highly efficient transfer of energy that offers several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days can often be completed in minutes.[5][6]

  • Increased Yields and Purity: The rapid heating minimizes the time for side-product formation, leading to cleaner reactions and higher yields.[3][4]

  • Access to Higher Temperatures: In sealed vessels, solvents can be superheated far beyond their atmospheric boiling points, enabling reactions that are sluggish or non-viable under conventional conditions.[5]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[4]

This application note will demonstrate how the synergy between this powerful building block and MAOS technology can streamline the synthesis of high-value compounds.

Application Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of bi-aryl structures that are ubiquitous in pharmaceuticals.[7][8] Microwave irradiation has been shown to be exceptionally effective at accelerating this transformation, often with reduced catalyst loading.[9] In this protocol, we target the C4-chloro substituent for coupling.

2.1. Experimental Protocol

Materials:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (ACS Grade)

  • Deionized Water

  • 10 mL microwave reaction vial with a magnetic stir bar

Equipment:

  • Dedicated single-mode microwave reactor with temperature and pressure sensors (e.g., Anton Paar Monowave, CEM Discover)

  • Analytical balance

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add 2-Amino-4-chloro-3-nitrobenzoic acid (e.g., 216.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), K₂CO₃ (414.6 mg, 3.0 mmol), and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Add the magnetic stir bar to the vial.

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL) to the vial.

  • Securely seal the vial with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 15 min

    • Stirring: High

    • Power: Dynamic (Adjusts to maintain temperature)

  • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening.

  • Work-up: Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl product.

2.2. Causality and Mechanistic Considerations

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst effective for many Suzuki couplings. The in-situ generation of the active Pd(0) species is rapid under these conditions.[9]

  • Base and Solvent System: K₂CO₃ is a crucial inorganic base that activates the boronic acid and facilitates the transmetalation step. The dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base, creating a homogenous environment for the catalytic cycle to proceed efficiently.[7][9]

  • Microwave Parameters: Heating to 120 °C, a temperature above the boiling point of the solvent mixture, dramatically accelerates all steps of the catalytic cycle, particularly the often rate-limiting oxidative addition and reductive elimination steps.[5] A 15-minute hold time is typically sufficient for complete conversion.[9]

2.3. Data Presentation: Suzuki Coupling Scope

EntryArylboronic AcidProduct StructureReaction Time (min)Yield (%)[9]
1Phenylboronic acid2-Amino-3-nitro-4-phenylbenzoic acid1585-95
24-Methoxyphenylboronic acid2-Amino-4-(4-methoxyphenyl)-3-nitrobenzoic acid1580-90
33-Nitrophenylboronic acid2-Amino-3-nitro-4-(3-nitrophenyl)benzoic acid1575-85
42-Thiopheneboronic acid2-Amino-3-nitro-4-(thiophen-2-yl)benzoic acid1570-80

2.4. Visualization: Suzuki Coupling Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification reagents Combine: - 2-Amino-4-chloro-3-nitrobenzoic acid - Arylboronic acid - Pd(PPh3)4 & K2CO3 - Dioxane/Water seal Seal Vial reagents->seal mw Irradiate in Reactor (120 °C, 15 min) seal->mw cool Cool to RT mw->cool extract Liquid-Liquid Extraction (EtOAc/Water) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Application Protocol II: Cyclocondensation to Quinazolin-4-ones

The 1,3-arrangement of the amino and carboxylic acid groups in the starting material is a classic precursor for the synthesis of quinazolin-4-ones. Microwave heating excels at driving these condensation reactions, which often require the removal of water or alcohol.[1][10]

3.1. Experimental Protocol

Materials:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 equiv)

  • Triethyl orthoformate (10 equiv, acts as reagent and solvent)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv, optional catalyst)

  • 10 mL microwave reaction vial with a magnetic stir bar

Equipment:

  • Dedicated single-mode microwave reactor

  • Analytical balance

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vial, add 2-Amino-4-chloro-3-nitrobenzoic acid (e.g., 216.6 mg, 1.0 mmol) and a magnetic stir bar.

  • Add triethyl orthoformate (1.48 g, 1.66 mL, 10 mmol).

  • (Optional) Add p-TSA (17.2 mg, 0.1 mmol) to catalyze the reaction.

  • Securely seal the vial with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C (Ramp time: 2 min)

    • Hold Time: 20 min

    • Stirring: High

    • Power: Dynamic

  • After irradiation, allow the vial to cool completely. A precipitate often forms.

  • Work-up: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) and dry under vacuum to yield the pure 7-chloro-8-nitroquinazolin-4(3H)-one.

3.2. Causality and Mechanistic Considerations

  • Reagent Choice: Triethyl orthoformate serves as a one-carbon source, ultimately forming the C2 position of the quinazolinone ring. Using it in excess as the solvent eliminates the need for other potentially interfering solvents and drives the reaction equilibrium forward.[1]

  • Microwave Parameters: The high temperature (150 °C) rapidly accelerates the initial condensation between the aniline and the orthoester, followed by the intramolecular cyclization and elimination of ethanol.[10] This process is significantly faster than conventional refluxing.

  • Catalysis: While the reaction can proceed thermally, a catalytic amount of an acid like p-TSA can further accelerate the cyclization by protonating the intermediate species, making them more electrophilic.

3.3. Visualization: Quinazolinone Synthesis Pathway

G start 2-Amino-4-chloro- 3-nitrobenzoic acid reagent + Triethyl Orthoformate Microwave (150 °C) start->reagent product 7-Chloro-8-nitro- quinazolin-4(3H)-one reagent->product

Caption: Reaction pathway for the synthesis of a quinazolinone derivative.

Conclusion

The strategic application of microwave-assisted organic synthesis to versatile building blocks like 2-Amino-4-chloro-3-nitrobenzoic acid provides a robust platform for accelerating drug discovery and development. The protocols detailed herein for Suzuki-Miyaura coupling and quinazolinone formation demonstrate significant reductions in reaction time and improvements in efficiency over conventional methods. By understanding the principles behind MAOS and the reactivity of the scaffold, researchers can rapidly generate diverse libraries of novel compounds, ultimately shortening the timeline from chemical synthesis to biological evaluation.

References

  • International Journal of Research in Pharmacy and Allied Science. (2025).
  • Anton Paar Wiki. Microwave-assisted synthesis.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Gonda, Z., & Novák, Z. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1964. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. [Link]

  • Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid. U.S.
  • Al-Aaboudi, M. S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(23), 13581-13600. [Link]

  • Banu, H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584879. [Link]

  • Banu, H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584879. [Link]

  • Yan, Y., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13569-13581. [Link]

  • Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • Mishra, A. D. (2013). A New Route for the Synthesis of Quinazolinones. International Journal of Science and Research, 4(5), 133-136. [Link]

  • Daress, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidin-7(4H)-ones. RSC Advances, 11(3), 1545-1557. [Link]

Sources

Application

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 2-Amino-4-chloro-3-nitrobenzoic Acid

Introduction: The Analytical Imperative 2-Amino-4-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound whose reactivity is governed by its three functional groups: a carboxylic acid, an aromatic amine, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

2-Amino-4-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound whose reactivity is governed by its three functional groups: a carboxylic acid, an aromatic amine, and a nitro group. Reactions such as nitro group reduction, esterification of the carboxylic acid, or derivatization of the amine are common synthetic transformations.[1][2][3] Effective monitoring of these reactions is not merely a quality control measure but a critical tool for process understanding and optimization. The primary objectives of analytical monitoring are:

  • Kinetic Analysis: To track the consumption of reactants and the formation of products over time.

  • Impurity Profiling: To identify and quantify the formation of byproducts or the presence of unreacted starting materials.

  • Endpoint Determination: To accurately establish the point of reaction completion, preventing over-processing and the generation of degradation products.

This guide focuses on the practical application of modern analytical techniques to achieve these objectives with high fidelity and confidence.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring

For non-volatile, polar aromatic compounds like 2-Amino-4-chloro-3-nitrobenzoic acid and its derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[4] Its high resolving power, sensitivity, and robustness make it ideal for separating complex reaction mixtures.

Expertise & Causality: Designing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the target analyte without interference from degradation products, impurities, or other matrix components.[4][5] The development of such a method is a systematic process.

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point due to its versatility and effectiveness in retaining moderately polar to nonpolar analytes through hydrophobic interactions.[6][7] The aromatic nature of the analyte also suggests that a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions, which can be advantageous in separating structurally similar isomers.[8]

  • Mobile Phase Strategy: The mobile phase must be optimized to achieve adequate retention and resolution.

    • Organic Modifier: Acetonitrile and methanol are common choices. Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can offer different selectivity.[8] A gradient elution (gradually increasing the organic modifier concentration) is typically necessary to resolve components with a wide range of polarities, from polar starting materials to potentially less polar products, within a reasonable timeframe.[7]

    • Aqueous Phase & pH Control: Since 2-Amino-4-chloro-3-nitrobenzoic acid possesses both an acidic (carboxylic acid) and a basic (amine) functional group, the pH of the aqueous mobile phase is critical. A buffered mobile phase (e.g., phosphate or formate buffer) at a pH of approximately 3.0 ensures that the carboxylic acid is protonated (non-ionized), leading to consistent retention on a C18 column.[5][9]

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at a specific wavelength (e.g., its λmax) but also provides UV spectra for all eluting peaks. This is invaluable for peak purity analysis and for tentatively identifying unknown impurities based on their spectral characteristics.[7]

Workflow for HPLC-Based Reaction Monitoring

The following diagram illustrates a typical workflow for using HPLC to monitor a chemical reaction.

HPLC_Workflow Reactor Chemical Reactor (Time = T_x) Sample 1. Aliquot Sampling (~50 µL) Reactor->Sample Quench 2. Quench Reaction (e.g., Dilute in Mobile Phase) Sample->Quench Filter 3. Filter Sample (0.22 µm Syringe Filter) Quench->Filter HPLC 4. HPLC-PDA Analysis Filter->HPLC Data 5. Data Analysis (Peak Area vs. Time) HPLC->Data

Caption: Workflow for in-process reaction monitoring using HPLC.

Protocol: RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a validated method.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and PDA detector.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the starting material and product (e.g., 254 nm or 271 nm), acquiring full spectra from 200-400 nm.[6][7]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

2. System Suitability Test (SST):

  • Before analyzing samples, perform at least five replicate injections of a standard solution containing the starting material and expected product.

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area and retention time is less than 2.0%.[4]

3. Sample Preparation (for Reaction Monitoring):

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

  • Immediately quench the reaction by diluting the aliquot in a known, large volume (e.g., 10 mL) of mobile phase A. This stops the reaction and prepares the sample for analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Integrate the peak areas of the starting material, product, and any significant byproducts.

  • Plot the percentage of each component (based on relative peak area) against reaction time to generate a kinetic profile.

Data Presentation: HPLC Method Validation Parameters

A fully validated method ensures trustworthiness. The following table summarizes typical acceptance criteria.

ParameterSpecificationTypical Value
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.75%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[10] For a compound like 2-Amino-4-chloro-3-nitrobenzoic acid, direct analysis is challenging due to its low volatility and polar functional groups. Therefore, derivatization is a mandatory step.

Expertise & Causality: The Need for Derivatization

The primary goal of derivatization in this context is to increase the volatility of the analyte by masking the polar carboxylic acid and amine groups.

  • Esterification: The carboxylic acid can be converted to a more volatile methyl ester using reagents like acidic methanol.[11]

  • Silylation: Both the carboxylic acid and amine can be derivatized with silylating agents like BSTFA.

This process transforms the analyte into a species suitable for volatilization in the GC inlet without thermal decomposition. The mass spectrometer then provides both molecular weight information and a unique fragmentation pattern, which serves as a chemical fingerprint for confident identification.

Protocol: GC-MS Analysis via Methylation

1. Derivatization (Methylation):

  • Evaporate the solvent from a known amount of the reaction aliquot to dryness under a stream of nitrogen.

  • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Seal the vial and heat at 60 °C for 30 minutes.

  • Cool the vial, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid, and 1 mL of a non-polar solvent (e.g., hexane or dichloromethane) to extract the derivatized product.

  • Vortex thoroughly and transfer the organic layer to a GC vial.

2. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).[12]

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

  • Injector: Splitless injection at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-500) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Spectroscopic Methods for Structural Confirmation

While chromatography separates and quantifies, spectroscopy identifies. FT-IR and NMR are indispensable for confirming the identity of starting materials, intermediates, and final products.

Application of FT-IR and NMR Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for quickly verifying the progress of a reaction by monitoring the appearance or disappearance of key functional group absorptions. For instance, in the reduction of the nitro group, one would monitor the disappearance of the characteristic nitro stretches (~1530 and 1350 cm⁻¹) and the appearance of new N-H stretches from the newly formed amine (~3300-3500 cm⁻¹).[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful for reaction monitoring. By taking a sample from the reaction, dissolving it in a deuterated solvent, and acquiring a spectrum, one can directly observe the signals for the starting material decreasing while signals for the product appear and grow.[3][14] The integration of these signals can provide a quantitative measure of the reaction's progress.

Decision Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the monitoring task.

Method_Selection Start What is the Analytical Goal? Quant Quantitative Kinetics & Impurity Profiling Start->Quant ID Structural ID or Functional Group Change Start->ID Volatile Are Analytes Volatile (or Derivatizable)? Quant->Volatile Spectro Use NMR / FT-IR ID->Spectro HPLC Use HPLC-PDA Volatile->HPLC No GCMS Use GC-MS Volatile->GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The robust monitoring of reactions involving 2-Amino-4-chloro-3-nitrobenzoic acid is achievable through the systematic application of modern analytical techniques. RP-HPLC with PDA detection stands out as the primary tool for quantitative, in-process monitoring, offering unparalleled resolution and sensitivity. GC-MS, though requiring derivatization, provides orthogonal separation and definitive structural confirmation. Complementary spectroscopic methods like NMR and FT-IR are essential for absolute structural elucidation. By understanding the principles behind each technique and applying the detailed protocols within this guide, researchers can achieve a high level of process control, leading to improved product quality, higher yields, and a deeper understanding of the chemical transformation.

References

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • Google Patents. (n.d.). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.).
  • RSC Publishing. (n.d.). Analytical Methods.
  • MDPI. (n.d.).
  • (n.d.). Determination of 2-amino-4-chlorophenol (related substance)
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2- Amino-4-chlorobenzoic Acid and 4-Amino-2 - Benchchem.
  • Taylor & Francis. (2012, November 13). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection.
  • vscht.cz. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from vscht.
  • Benchchem. (n.d.). A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Shimadzu. (n.d.). 02-GCMS-2203-EN Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E.
  • MDPI. (2025, April 24).
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • (n.d.). 6. analytical methods.
  • Magritek. (2026, February 18). Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR.
  • ResearchGate. (2007, August 8). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique.
  • Hindawi. (n.d.).
  • Benchchem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
  • Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • Agilent. (2019, August 27). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS.

Sources

Method

Use of 2-Amino-4-chloro-3-nitrobenzoic acid in agrochemical intermediate synthesis

Application Note: 2-Amino-4-chloro-3-nitrobenzoic Acid as a Keystone Intermediate in Agrochemical Synthesis Strategic Importance in Agrochemical Discovery The discovery of anthranilic diamides, such as chlorantraniliprol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Amino-4-chloro-3-nitrobenzoic Acid as a Keystone Intermediate in Agrochemical Synthesis

Strategic Importance in Agrochemical Discovery

The discovery of anthranilic diamides, such as chlorantraniliprole and cyantraniliprole, revolutionized the agrochemical industry by providing highly potent ryanodine receptor (RyR) modulators with exceptional selectivity for lepidopteran pests over mammalian targets[1]. The synthesis of these complex molecules relies heavily on highly functionalized anthranilic acid derivatives. Among these, 2-Amino-4-chloro-3-nitrobenzoic acid (CAS: 37901-85-2) has emerged as a critical, versatile building block.

This application note details the mechanistic rationale, optimized workflows, and self-validating protocols for utilizing 2-amino-4-chloro-3-nitrobenzoic acid in the synthesis of advanced agrochemical intermediates, specifically focusing on the highly efficient benzoxazinone pathway[2].

Mechanistic Insights: The Causality of Experimental Choices

The unique substitution pattern of 2-amino-4-chloro-3-nitrobenzoic acid provides orthogonal reactivity that dictates the synthetic strategy:

  • C4-Chloro Substituent: Imparts essential lipophilicity and metabolic stability to the final agrochemical, preventing rapid degradation in the insect gut.

  • C3-Nitro Substituent: Serves a dual purpose. First, its strong electron-withdrawing nature reduces the nucleophilicity of the adjacent C2-amine. This prevents unwanted di-acylation during the initial coupling phase[3]. Second, it acts as a "masked" amine, which can be selectively reduced later in the sequence to form secondary amide linkages.

  • C1-Carboxylic Acid & C2-Amine: These ortho-functional groups are primed for the formation of a 4H-3,1-benzoxazin-4-one intermediate. Cyclizing the linear amide into a benzoxazinone is a strategic choice; it protects the carboxylic acid while simultaneously activating it for a subsequent regioselective ring-opening amidation with an alkylamine (e.g., methylamine)[4].

Because the C3-nitro group deactivates the C2-amine, standard acid chlorides often fail to achieve high yields without extreme heating, which degrades the starting materials. Therefore, our protocol utilizes methanesulfonyl chloride (MsCl) to generate a highly reactive mixed anhydride in situ from the pyrazole carboxylic acid coupling partner[1].

Experimental Protocols & Methodologies

Protocol A: Synthesis of the Benzoxazinone Intermediate Objective: To couple 2-amino-4-chloro-3-nitrobenzoic acid with a pyrazole carboxylic acid and cyclize it into a benzoxazinone intermediate in a one-pot procedure.

Reagents & Materials:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 equiv)

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.05 equiv)

  • Methanesulfonyl chloride (MsCl) (2.5 equiv)

  • 3-Picoline or Pyridine (3.0 equiv)

  • Acetonitrile (Solvent, anhydrous)

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Suspend the pyrazole carboxylic acid (1.05 equiv) in anhydrous acetonitrile (5 mL/g) under a nitrogen atmosphere. Cool the mixture to -5°C. Add 3-picoline (1.5 equiv) dropwise.

  • Activation: Slowly add MsCl (1.2 equiv) while maintaining the internal temperature below 0°C. Causality: Low temperatures prevent the thermal degradation of the highly reactive mixed anhydride. Stir for 30 minutes.

  • N-Acylation: Add 2-amino-4-chloro-3-nitrobenzoic acid (1.0 equiv) to the cold mixture in one portion, followed immediately by the remaining 3-picoline (1.5 equiv).

  • Cyclization: Add the remaining MsCl (1.3 equiv) dropwise. Allow the reaction to warm to 20–25°C. Self-Validation: The reaction is self-validating; the initial thick slurry will transition into a clear solution as the linear amide forms, followed by the rapid precipitation of a dense, yellow solid (the benzoxazinone) as cyclization occurs[2].

  • Isolation: After stirring for 4 hours at room temperature, filter the precipitated benzoxazinone. Wash the filter cake with cold acetonitrile and water to remove pyridinium salts. Dry under vacuum at 50°C.

Protocol B: Ring-Opening Amidation and Nitro Reduction Objective: To convert the benzoxazinone into the final diamide scaffold.

Step-by-Step Methodology:

  • Ring-Opening: Suspend the benzoxazinone intermediate in tetrahydrofuran (THF). Add an aqueous solution of methylamine (40% w/w, 1.5 equiv) dropwise at 10°C. Causality: The nucleophilic methylamine selectively attacks the highly electrophilic benzoxazinone carbonyl, opening the ring to form the primary amide[3].

  • Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The fluorescent benzoxazinone spot will disappear, replaced by a highly polar baseline spot.

  • Nitro Reduction: Transfer the crude amide to a hydrogenation vessel. Add 10% Pd/C (0.05 equiv) and ethanol. Pressurize with H₂ gas (3 atm) and stir at 40°C for 6 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to yield the 2,3-diamino-4-chlorobenzamide derivative, ready for final functionalization.

Quantitative Data & Optimization

The choice of base and solvent during the benzoxazinone cyclization (Protocol A) drastically impacts the yield and purity. Table 1 summarizes the optimization data, while Table 2 outlines the physicochemical properties of the intermediates.

Table 1: Optimization of Benzoxazinone Cyclization Conditions

SolventBaseTemp (°C)Yield (%)Purity (HPLC %)Observation
TolueneTriethylamine256288.5Incomplete cyclization, thick slurry.
AcetonitrileTriethylamine257892.0Moderate yield, some linear amide remains.
AcetonitrilePyridine259498.2Rapid cyclization, excellent precipitation.
Acetonitrile3-Picoline259698.5Optimal condition, highest purity.

Table 2: Physicochemical Properties of Key Intermediates

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)Role in Synthesis
2-Amino-4-chloro-3-nitrobenzoic acid216.58257-2581.85Starting Building Block
Pyrazole Mixed Anhydride~380.50N/A (In situ)N/AHighly reactive electrophile
Benzoxazinone Intermediate482.63210-2124.12Protected/Activated core

Process Visualizations

Workflow A 2-Amino-4-chloro-3-nitrobenzoic acid (Starting Material) D N-Acylation A->D B Pyrazole Carboxylic Acid (Coupling Partner) C Mixed Anhydride Formation (MsCl, Base) B->C C->D Activation E Cyclization (Benzoxazinone Intermediate) D->E -H2O F Ring-Opening Amidation (Methylamine) E->F Nucleophilic Attack G Nitro Reduction (H2/Pd-C) F->G H Final Anthranilic Diamide (Agrochemical Active) G->H

Synthetic Workflow: From 2-Amino-4-chloro-3-nitrobenzoic acid to the final anthranilic diamide.

Mechanism N1 Anthranilic Acid Core (Nucleophile) N3 Tetrahedral Intermediate N1->N3 N2 Activated Pyrazole (Electrophile) N2->N3 N4 Amide Bond Formation N3->N4 Elimination N5 Intramolecular Attack (Carboxylate on Carbonyl) N4->N5 Base Catalysis N6 Benzoxazinone Ring (Stable Intermediate) N5->N6 Dehydration (-H2O)

Mechanistic pathway of benzoxazinone formation via intramolecular dehydration.

References

  • Preparation method of chlorantraniliprole and intermediate thereof. Patsnap (Patent CN111423431A). 1

  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. 2

  • Design, synthesis and insecticidal activities of novel anthranilic diamides containing polyfluoroalkyl pyrazole moiety. Chinese Chemical Society Publishing. 5

  • Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates. MDPI.4

Sources

Application

Application Notes and Protocols for the Synthesis of Quinazoline-Based EGFR Inhibitors from 2-Amino-4-chloro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist I. Introduction: The Quinazoline Scaffold in EGFR Inhibition The epidermal growth factor receptor (EGFR) i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Quinazoline Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the pathogenesis of various human cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has become a cornerstone of modern oncology.

Among the various heterocyclic scaffolds explored for EGFR inhibition, the quinazoline core has emerged as a privileged structure.[4][5] First and second-generation EGFR inhibitors such as Gefitinib and Erlotinib are based on the 4-anilinoquinazoline framework.[5] These molecules act as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades that promote tumor growth.[5]

This technical guide provides a comprehensive, in-depth protocol for the synthesis of a potent quinazoline-based EGFR inhibitor starting from the readily available building block, 2-Amino-4-chloro-3-nitrobenzoic acid. The synthetic strategy is designed to be robust and reproducible, providing researchers with a clear pathway to access this important class of anticancer agents. We will delve into the rationale behind each synthetic step, provide detailed experimental procedures, and discuss the biological evaluation of the final compound.

II. Strategic Overview of the Synthetic Pathway

The synthesis of a 4-anilinoquinazoline-based EGFR inhibitor from 2-Amino-4-chloro-3-nitrobenzoic acid is a multi-step process that can be logically broken down into four key transformations. The overall strategy is to first construct the core quinazolinone ring system, followed by functional group manipulations to install the necessary pharmacophoric elements for EGFR binding.

G A 2-Amino-4-chloro-3-nitrobenzoic Acid B Step 1: Cyclization (Niementowski Reaction) A->B Formamide, Heat C 7-Chloro-8-nitroquinazolin-4(3H)-one B->C D Step 2: Nitro Group Reduction C->D e.g., SnCl2, HCl or Catalytic Hydrogenation E 8-Amino-7-chloroquinazolin-4(3H)-one D->E F Step 3: Chlorination E->F e.g., POCl3 or SOCl2 G 4,7-Dichloro-8-nitroquinazoline F->G H Step 4: Nucleophilic Aromatic Substitution G->H Substituted Aniline, Solvent, Heat I Final Product: 4-(Substituted-anilino)-7-chloro-8-nitroquinazoline H->I

Figure 1: Proposed synthetic workflow for the preparation of a 4-anilinoquinazoline-based EGFR inhibitor.

III. Detailed Experimental Protocols

Safety Precautions:
  • 2-Amino-4-chloro-3-nitrobenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formamide: Teratogen. Avoid inhalation and skin contact. Handle only in a fume hood.

  • Tin(II) Chloride (SnCl₂): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.

  • Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): Highly corrosive and react violently with water, releasing toxic gases. Handle only in a well-ventilated fume hood, away from moisture.[6]

  • General: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Step 1: Synthesis of 7-Chloro-8-nitroquinazolin-4(3H)-one (Intermediate 1)

This initial step involves the construction of the quinazolinone ring system via the Niementowski reaction, a classic method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[7][8][9]

  • Reaction: 2-Amino-4-chloro-3-nitrobenzoic acid is cyclized with formamide at elevated temperatures.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq) and an excess of formamide (10-15 eq).

    • Heat the reaction mixture to 150-160 °C with stirring.

    • Maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold water to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 7-Chloro-8-nitroquinazolin-4(3H)-one as a solid.

Intermediate Expected Yield Appearance
7-Chloro-8-nitroquinazolin-4(3H)-one75-85%Yellow to off-white solid
Step 2: Synthesis of 8-Amino-7-chloroquinazolin-4(3H)-one (Intermediate 2)

The reduction of the nitro group to an amine is a critical step to enable further functionalization. Several methods can be employed for this transformation, including catalytic hydrogenation or chemical reduction with metals in acidic media.[10] The choice of method may depend on the available equipment and desired scale.

  • Method A: Reduction with Tin(II) Chloride [11]

    • Procedure:

      • Suspend 7-Chloro-8-nitroquinazolin-4(3H)-one (1.0 eq) in ethanol in a round-bottom flask.

      • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid dropwise to the stirred suspension at room temperature.

      • After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

      • Cool the reaction mixture to room temperature and pour it onto crushed ice.

      • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

      • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • Method B: Catalytic Hydrogenation [12][13]

    • Procedure:

      • To a solution of 7-Chloro-8-nitroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

      • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

      • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

      • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

      • Remove the solvent from the filtrate under reduced pressure to yield the product.

Intermediate Expected Yield Appearance
8-Amino-7-chloroquinazolin-4(3H)-one80-90%Light brown to off-white solid
Step 3: Synthesis of 4,7-Dichloro-8-aminoquinazoline (Intermediate 3)

Chlorination of the 4-position of the quinazolinone ring is necessary to activate it for the subsequent nucleophilic aromatic substitution. This is a common transformation in the synthesis of many EGFR inhibitors.[14][15]

  • Reaction: 8-Amino-7-chloroquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-Amino-7-chloroquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-6 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to a pH of 7-8.

    • The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Intermediate Expected Yield Appearance
4,7-Dichloro-8-aminoquinazoline70-80%Pale yellow solid
Step 4: Synthesis of the Final 4-Anilinoquinazoline EGFR Inhibitor

The final step is the nucleophilic aromatic substitution of the 4-chloro group with a substituted aniline. The choice of the aniline is critical for the potency and selectivity of the final EGFR inhibitor. For example, 3-chloro-4-fluoroaniline is a common substituent in many potent EGFR inhibitors.[2]

  • Reaction: 4,7-Dichloro-8-aminoquinazoline is reacted with a substituted aniline in a suitable solvent.

  • Procedure:

    • In a round-bottom flask, dissolve 4,7-Dichloro-8-aminoquinazoline (1.0 eq) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1-1.2 eq) in a solvent such as isopropanol or n-butanol.

    • Add a catalytic amount of hydrochloric acid (HCl) (a few drops of concentrated HCl or a solution of HCl in isopropanol).

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with the reaction solvent and then with diethyl ether.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Product Expected Yield Appearance
4-(Substituted-anilino)-7-chloro-8-aminoquinazoline60-75%Off-white to pale yellow solid

IV. Mechanism of Action and Biological Evaluation

EGFR Signaling Pathway and Inhibition

The synthesized 4-anilinoquinazoline derivative is designed to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase. In a normal physiological state, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[1] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately lead to cell proliferation, survival, and metastasis.[1]

Our synthesized inhibitor, by virtue of its structural similarity to the adenine region of ATP, binds to the ATP-binding pocket of the EGFR kinase domain. This binding event physically blocks the access of ATP, thereby preventing the autophosphorylation of the receptor and halting the downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ATP ATP EGFR->ATP Phosphorylation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Competitive Inhibition EGF EGF Ligand EGF->EGFR Binding ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the synthesis, which typically involves the nitration of 2-Amino-4-chlorobenzoic acid.

Symptom 1: Low or No Yield of the Desired Product

Question: I've followed the standard nitration protocol for 2-Amino-4-chlorobenzoic acid, but my final yield is significantly lower than expected. What are the potential causes and how can I fix this?

Answer: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the likely culprits.

  • Potential Cause 1: Inadequate Nitrating Agent Strength. The electrophile in this reaction is the nitronium ion (NO₂⁺). Its concentration is highly dependent on the composition of the nitrating mixture.[1] Using a dilute or improperly prepared mixture of nitric and sulfuric acids will result in a slow or incomplete reaction.

    • Solution: Ensure you are using concentrated sulfuric acid (95-98%) and concentrated nitric acid (~68-70%). The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly reactive nitronium ion.[1] For particularly stubborn reactions, fuming nitric acid or oleum (sulfuric acid containing SO₃) can be used, though with increased safety precautions.[2][3]

  • Potential Cause 2: Incorrect Reaction Temperature. Aromatic nitration is highly exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal runaway and the formation of degradation byproducts, often appearing as dark tars.[3]

    • Solution: Maintain strict temperature control. The reaction should be initiated at a low temperature (e.g., 0-5 °C) by cooling the flask in an ice bath. The nitrating agent should be added dropwise to manage the exotherm. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion. Monitor the internal temperature continuously.

  • Potential Cause 3: Poor Quality Starting Material. The purity of the starting material, 2-Amino-4-chlorobenzoic acid, is critical. Impurities can interfere with the reaction or complicate the purification process.

    • Solution: Verify the purity of your starting material using techniques like melting point analysis, NMR, or HPLC. If necessary, recrystallize the 2-Amino-4-chlorobenzoic acid before use.[4]

Troubleshooting Decision Tree: Low Yield

Below is a logical workflow to diagnose the cause of low yield.

G start Problem: Low Yield reagent_check Are nitrating agents (HNO₃/H₂SO₄) of appropriate concentration? start->reagent_check temp_check Was the reaction temperature strictly controlled (0-5°C initial)? start->temp_check sm_check Is the starting material (2-Amino-4-chlorobenzoic acid) pure? start->sm_check sol_reagent Solution: Use fresh, concentrated acids. reagent_check->sol_reagent No sol_temp Solution: Use dropwise addition in an ice bath. Monitor internal temperature. temp_check->sol_temp No sol_sm Solution: Recrystallize starting material before use. sm_check->sol_sm No

Caption: Decision tree for troubleshooting low yield issues.

Symptom 2: Formation of Multiple Products / Impure Final Product

Question: My post-reaction analysis (TLC/HPLC) shows multiple spots/peaks. How can I improve the selectivity of the reaction to get a purer product?

Answer: The formation of multiple products is typically due to a lack of regioselectivity, where the nitro group attaches to undesired positions on the aromatic ring, or due to side reactions.

  • Scientific Rationale: The starting material, 2-Amino-4-chlorobenzoic acid, has three substituents on the benzene ring: an amino group (-NH₂), a chloro group (-Cl), and a carboxylic acid group (-COOH). In strongly acidic conditions, the amino group is protonated to form an ammonium group (-NH₃⁺), which is a meta-director and strongly deactivating. The carboxylic acid group is also a meta-director and deactivating. The chloro group is an ortho, para-director but is also deactivating. The final position of the incoming nitro group is a complex result of the combined electronic and steric effects of these groups.[5][6] The desired product (nitro group at position 3) is formed because this position is the least sterically hindered and electronically deactivated site.

  • Potential Cause 1: Over-Nitration. If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group can be added to the ring, leading to dinitro compounds.

    • Solution: Use a controlled stoichiometry of the nitrating agent (typically 1.0 to 1.1 molar equivalents). Maintain a low reaction temperature throughout the addition and for a period afterward to prevent over-reaction.[3]

  • Potential Cause 2: Isomer Formation. While the directing groups favor the 3-position, minor amounts of other isomers can form.

    • Solution: Optimizing the reaction temperature is key. Lower temperatures generally increase selectivity. After the reaction, purification is essential. Column chromatography is often effective for separating isomers with different polarities.[7] Alternatively, fractional recrystallization can be attempted by testing various solvent systems if the isomers have different solubilities.[3]

  • Potential Cause 3: Degradation. As mentioned, high temperatures can lead to oxidative side reactions and the formation of tarry impurities, which can be difficult to remove.

    • Solution: Strict temperature control is paramount. If the product is dark, consider treating the crude material with activated carbon during recrystallization to remove colored impurities.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best work-up procedure for this reaction? A1: The standard work-up involves carefully quenching the reaction mixture by pouring it slowly onto crushed ice with stirring. This dilutes the acid and precipitates the crude product.[3] The solid can then be collected by vacuum filtration, washed with cold water to remove residual acid, and then dried.

Q2: My product didn't precipitate when I added the reaction mixture to ice. What should I do? A2: If the product is oily or has some solubility in the acidic water, it may not precipitate. In this case, you should proceed with a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract several times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, then wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.[3]

Q3: What analytical techniques are best for monitoring the reaction and assessing final purity? A3: Thin-Layer Chromatography (TLC) is excellent for real-time reaction monitoring. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the consumption of the starting material and the formation of the product. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides quantitative data on the purity of the target compound and can resolve minor isomeric impurities.[9][10]

Q4: What are the primary safety concerns for this synthesis? A4: The primary hazard is the use of a concentrated nitric and sulfuric acid mixture, which is highly corrosive and a powerful oxidizing agent. This reaction must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The dropwise addition of the nitrating agent into the cooled reaction vessel is crucial to prevent a runaway reaction.

III. Optimized Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Table 1: Reagent Stoichiometry and Properties
ReagentFormulaMolar Mass ( g/mol )Molar Eq.Amount (for 10g scale)Density (g/mL)
2-Amino-4-chlorobenzoic acidC₇H₆ClNO₂171.581.010.0 gN/A
Sulfuric Acid (98%)H₂SO₄98.08Solvent~50 mL1.84
Nitric Acid (70%)HNO₃63.011.054.1 mL1.42
Step-by-Step Methodology
  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Amino-4-chlorobenzoic acid (10.0 g).

  • Dissolution: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (50 mL) while stirring to completely dissolve the starting material. Maintain the temperature below 10 °C during this addition.

  • Nitrating Mixture Preparation: In a separate beaker, cool concentrated nitric acid (4.1 mL) in an ice bath. This step is for pre-cooling only; the acids are mixed in the reaction vessel.

  • Nitration: Ensure the temperature of the benzoic acid solution is between 0 and 5 °C. Using the dropping funnel, add the pre-cooled nitric acid dropwise over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction's progress by TLC until the starting material spot has disappeared.

  • Quenching: In a separate 1 L beaker, prepare a mixture of crushed ice and water (~500 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A pale yellow solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Press the solid as dry as possible on the filter, then transfer it to a watch glass and dry in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (if necessary): If HPLC analysis shows significant impurities, the crude product can be purified by recrystallization from an ethanol/water mixture.

Overall Synthesis Workflow

The diagram below outlines the complete process from starting materials to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification SM 2-Amino-4-chlorobenzoic Acid in H₂SO₄ Reaction Nitration (HNO₃, 0-5°C) SM->Reaction Dropwise Addition Quench Pour onto Ice-Water Reaction->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Crude Crude Solid Product Filter->Crude Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal If needed Final Pure 2-Amino-4-chloro- 3-nitrobenzoic acid Crude->Final If pure Recrystal->Final

Caption: General experimental workflow for the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid.

IV. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

  • Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid. U.S. Patent No. 3,468,941. Google Patents.

  • Patsnap. (2014). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka.

  • Google Patents. (n.d.). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.

  • Google Patents. (n.d.). Nitration of benzoic acid and its chlorinated derivatives.

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • BenchChem. (2025). A Comparative Guide to Quantitative Analytical Methods for 2-Amino-6-methyl-4-nitrobenzoic acid.

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

  • Osman, H., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113.

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

Sources

Optimization

Purification techniques for crude 2-Amino-4-chloro-3-nitrobenzoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that highly functionalized anthranilic acid derivatives like 2-amino-4-chloro-3-nitrobenzoic acid present...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that highly functionalized anthranilic acid derivatives like 2-amino-4-chloro-3-nitrobenzoic acid present unique isolation challenges. This molecule features four distinct functional groups (–COOH, –NH₂, –NO₂, –Cl) on a single benzene ring, creating a complex physicochemical profile.

This guide provides field-proven, self-validating protocols to achieve >99% purity, addressing common bench-level pitfalls such as regioisomer co-precipitation, nucleophilic aromatic substitution (SNAr) degradation, and product "oiling out."

Physicochemical Profiling & Quantitative Data

Understanding the causality behind our purification choices begins with the molecule's properties. The electron-withdrawing nature of the –NO₂ and –Cl groups significantly modulates the basicity of the amine and the acidity of the carboxylic acid[1].

PropertyValue / CharacteristicImpact on Purification Strategy
pKₐ (–COOH) ~2.0 - 2.5Highly acidic for a benzoic acid; requires acidification to pH < 2 for complete precipitation[1].
pKₐ (–NH₃⁺) < 1.0 (Extremely weak)The amine will not protonate under standard aqueous acidic workups due to dual ortho electron withdrawal (from –NO₂ and –COOH)[2].
Thermal Stability Exothermic decomp. > 140°CNitroaromatics are shock/heat sensitive. Avoid prolonged heating; vacuum dry at < 50°C[3].
Solubility Profile Soluble in hot EtOH, EtOAc, basic aq.Enables orthogonal purification: acid-base extraction followed by solvent-antisolvent recrystallization.

Purification Logic & Workflow

Because the amine group is practically non-basic in aqueous media, the molecule behaves strictly as an acid. We exploit this by using a mild alkaline extraction to separate the product from neutral or basic impurities (e.g., unreacted chloronitroanilines).

G Crude Crude 2-Amino-4-chloro- 3-nitrobenzoic acid Base Alkaline Dissolution (5% NaHCO3, pH 8) Crude->Base PhaseSplit Liquid-Liquid Extraction (EtOAc) Base->PhaseSplit OrgWaste Organic Phase (Neutral Impurities) PhaseSplit->OrgWaste Organic layer AqProd Aqueous Phase (Product Carboxylate) PhaseSplit->AqProd Aqueous layer Acidify Controlled Acidification (1M HCl, pH 2) AqProd->Acidify Precipitate Amorphous/Crystalline Precipitate Acidify->Precipitate Protonation Recryst Recrystallization (EtOH / H2O) Precipitate->Recryst Pure Pure 2-Amino-4-chloro- 3-nitrobenzoic acid Recryst->Pure Cooling & Filtration

Fig 1. Purification workflow for 2-Amino-4-chloro-3-nitrobenzoic acid via acid-base extraction.

Standard Operating Procedures (SOPs)

SOP 1: Mild Acid-Base Extraction (Self-Validating Protocol)

Causality Check: Why use NaHCO₃ instead of NaOH? The C4-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is ortho to the –NO₂ group and para to the –COOH group. Using a strong base like NaOH will hydrolyze the chloride to a hydroxyl group. Mild NaHCO₃ prevents this degradation.

  • Dissolution: Suspend 10 g of crude 2-amino-4-chloro-3-nitrobenzoic acid in 100 mL of ethyl acetate (EtOAc).

  • Extraction: Add 100 mL of 5% aqueous NaHCO₃. Self-Validation: CO₂ evolution (bubbling) confirms the active neutralization of the carboxylic acid. Stir vigorously until bubbling ceases.

  • Phase Separation: Transfer to a separatory funnel. The aqueous layer contains the sodium salt of the product. The EtOAc layer contains non-acidic impurities. Discard the EtOAc layer.

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic contaminants.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool to 0–5°C in an ice bath[3]. Slowly add 1M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

  • Isolation: Stir for 30 minutes at 0–5°C to ensure complete precipitation. Filter the solid via vacuum filtration and wash with ice-cold DI water.

SOP 2: Solvent-Gradient Recrystallization
  • Dissolution: Transfer the damp crude solid to a round-bottom flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Antisolvent Addition: Keep the solution near boiling and add hot DI water dropwise until a slight cloudiness persists (the cloud point). Add 1-2 drops of ethanol until the solution just clears.

  • Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed. Causality Check: Slow cooling promotes the formation of a highly ordered crystal lattice, thermodynamically excluding structurally similar regioisomers.

  • Harvesting: Once at room temperature, chill in an ice bath for 1 hour. Filter, wash with cold 1:1 EtOH/H₂O, and dry under vacuum at 45°C.

Troubleshooting & FAQs

Q1: During alkaline dissolution, the solution turns intensely dark red/brown. Is the product degrading? A: Substituted nitroanilines and anthranilic acids often exhibit deep bathochromic shifts in alkaline solutions due to the deprotonation of the carboxylic acid and subsequent charge transfer interactions[2]. As long as you are using a mild base (NaHCO₃) and not NaOH, this color change is normal. If the dark color persists after acidification, it may indicate SNAr degradation or oxidation.

Q2: My recrystallized product still contains the 6-chloro regioisomer. How can I separate them? A: Regioisomers formed during the initial nitration or chlorination steps often co-crystallize due to nearly identical polarities[1]. If the standard ethanol/water system fails, switch to an orthogonal solvent system. A highly effective industrial method involves hot extraction with o-dichlorobenzene at 135–145°C, followed by controlled cooling to 0–5°C, which exploits the distinct differential solubility profiles of the isomers[3].

Q3: The product precipitates as a sticky oil rather than a filterable solid during acidification. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or due to rapid pH changes shocking the system. Resolution: Do not dump the acid in all at once. Perform the acidification at room temperature with vigorous stirring, adding the HCl dropwise. If an oil forms, gently heat the mixture until the oil dissolves, add a seed crystal, and cool slowly.

Q4: Why is my filtration taking hours? The filter cake is completely clogged. A: Rapid acidification at very low temperatures can cause the product to crash out as an amorphous powder rather than crystalline needles. Amorphous solids blind filter paper pores instantly. Resolution: Re-dissolve the suspension by heating it slightly, then allow it to cool slowly to induce proper crystallization before filtering.

References

  • Google Patents. "US5198575A - Preparation of nitrobenzoic and anthranilic acids.
  • CORE. "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Core Synthesis Pathway: An Overview

The most logical and common approach to synthesizing 2-Amino-4-chloro-3-nitrobenzoic acid is through the electrophilic nitration of 2-amino-4-chlorobenzoic acid. However, the presence of a highly activating and basic amino group presents significant challenges, such as oxidation and lack of regioselectivity.[1][2] Therefore, a protection-nitration-deprotection strategy is often the most effective method to achieve a high yield and purity of the desired product.[2][3]

Visualizing the Synthesis and Potential Pitfalls

The following diagrams illustrate the recommended synthetic pathway, the formation of common side products, and a general troubleshooting workflow.

Synthesis_Pathway cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Start 2-Amino-4-chlorobenzoic acid Protected 2-Acetamido-4-chlorobenzoic acid Start->Protected Acetic anhydride Nitrated 2-Acetamido-4-chloro-3-nitrobenzoic acid Protected->Nitrated HNO₃ / H₂SO₄ (0-10 °C) Final 2-Amino-4-chloro-3-nitrobenzoic acid (Product) Nitrated->Final Acid or Base Hydrolysis

Caption: Recommended three-step synthesis pathway.

Side_Product_Formation cluster_direct_nitration Direct Nitration (Issues) Start 2-Amino-4-chlorobenzoic acid Main_Product 2-Amino-4-chloro-3-nitrobenzoic acid (Desired) Start->Main_Product HNO₃ / H₂SO₄ Isomer 2-Amino-4-chloro-5-nitrobenzoic acid (Isomeric Impurity) Start->Isomer HNO₃ / H₂SO₄ (Lack of Regioselectivity) Oxidation Tarry Oxidation Products Start->Oxidation HNO₃ / H₂SO₄ (Oxidation) Meta_Product Meta-Nitro Isomers (from Anilinium ion) Start->Meta_Product HNO₃ / H₂SO₄ (Protonation)

Caption: Common side products from direct nitration.

Troubleshooting_Workflow Start Low Yield or Impure Product Tarry Dark/Tarry Mixture? Start->Tarry Check_TLC Analyze crude product by TLC/HPLC Multiple_Spots Multiple Spots/ Peaks? Check_TLC->Multiple_Spots Purify Purify by Recrystallization or Column Chromatography Multiple_Spots->Purify No (Minor Impurities) Protect Implement Amino Group Protection Multiple_Spots->Protect Yes (Isomers) Tarry->Check_TLC No Tarry->Protect Yes Good_Product Pure Product Purify->Good_Product Temp Strict Temperature Control (0-10 °C) Protect->Temp Temp->Good_Product

Caption: A workflow for troubleshooting common issues.

Troubleshooting Guide

Problem 1: My reaction yielded a dark brown or black tar-like substance with very little desired product.

Primary Cause: This is a classic sign of oxidation of the aniline ring.[2] The amino group makes the aromatic ring highly electron-rich and thus susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[4][5] This is especially prevalent in direct nitrations without a protecting group.

Solutions:

  • Protect the Amino Group: The most reliable solution is to protect the amino group before nitration.[6] Acetylation with acetic anhydride to form the acetanilide is a standard and effective procedure. The acetamido group (-NHCOCH₃) is less activating than the amino group, which reduces its susceptibility to oxidation.[2][3]

  • Strict Temperature Control: Nitration reactions are highly exothermic.[7] It is crucial to maintain a low reaction temperature (typically 0-10 °C) throughout the addition of the nitrating agent. Runaway temperatures will significantly increase the rate of oxidation and other side reactions.

  • Purity of Starting Materials: Ensure your 2-amino-4-chlorobenzoic acid is pure and free from any easily oxidizable impurities.

Problem 2: I obtained a mixture of products, with a significant amount of an unwanted isomer.

Primary Cause: The formation of multiple isomers is a common issue in the nitration of substituted anilines. There are two main reasons for this:

  • Lack of Regioselectivity: While the directing groups (-NH₂, -Cl, -COOH) all favor substitution at the C-3 position, some substitution can still occur at other activated positions, such as C-5, leading to the formation of 2-amino-4-chloro-5-nitrobenzoic acid.[7]

  • Protonation of the Amino Group: In the strongly acidic nitrating medium, the basic amino group can be protonated to form the anilinium ion (-NH₃⁺).[1] This ion is strongly deactivating and a meta-director, which can lead to the formation of unexpected isomers and a general decrease in the reaction rate.[2][8]

Solutions:

  • Amino Group Protection: As with the oxidation issue, protecting the amino group as an amide is the best solution. The amide is neutral and not readily protonated, ensuring it remains an ortho-, para-director throughout the reaction.[2] This will significantly improve the regioselectivity towards the desired 3-nitro product.

  • Controlled Addition of Reagents: A slow, dropwise addition of the nitrating mixture to the solution of the substrate at low temperatures can help to minimize localized areas of high acid concentration and heat, which can favor side reactions.

Problem 3: The yield of my desired product is very low, even without significant tar formation.

Primary Cause: Low yields can result from several factors beyond oxidation:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a nitrating agent that is not potent enough.

  • Decarboxylation: Although less common under controlled nitrating conditions, harsh temperatures or highly acidic conditions could potentially lead to some decarboxylation of the starting material or product.[9][10]

  • Presence of Water: Moisture in the reaction can dilute the sulfuric acid, which is necessary to generate the active electrophile, the nitronium ion (NO₂⁺).[7][11]

Solutions:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Ensure Anhydrous Conditions: Use dry glassware and concentrated acids to ensure the efficient generation of the nitronium ion.

  • Optimize Reaction Time and Temperature: While low temperatures are crucial, ensure the reaction is stirred for a sufficient time to allow for complete conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect in the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid?

A1: The most common side products are:

  • 2-Amino-4-chloro-5-nitrobenzoic acid: This is the major isomeric byproduct due to the directing effects of the chloro and carboxylic acid groups.

  • Oxidation Products: These are typically complex, high-molecular-weight, tar-like substances resulting from the oxidation of the electron-rich aromatic ring.[2]

  • Dinitrated Products: While less common due to the presence of deactivating groups, over-nitration can occur under harsh conditions (e.g., higher temperatures, excess nitrating agent).[7]

Q2: Why is protecting the amino group so important in this synthesis?

A2: Protecting the amino group, typically by converting it to an acetamide, addresses two major problems simultaneously.[2][3] First, it reduces the high activation of the ring by the amino group, preventing oxidation by nitric acid.[6] Second, the resulting amide is not basic and will not be protonated in the acidic medium, thus preventing the formation of the meta-directing anilinium ion and ensuring higher regioselectivity.[1]

Q3: How can I best purify the final product from its isomers and other impurities?

A3: Recrystallization is often an effective method for purifying the final product. A suitable solvent or solvent system (e.g., ethanol/water) should be chosen where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution or are insoluble at high temperatures. If recrystallization is insufficient to separate the isomers, column chromatography on silica gel may be necessary.[12]

Q4: How can I confirm that I have synthesized the correct isomer, 2-Amino-4-chloro-3-nitrobenzoic acid, and not the 5-nitro isomer?

A4: Spectroscopic methods are essential for unambiguous structure determination:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show a distinct splitting pattern for the two remaining aromatic protons. The coupling constants and chemical shifts will be different for the 3-nitro and 5-nitro isomers.

  • ¹³C NMR Spectroscopy: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ between the two isomers due to the different substitution patterns.

  • FT-IR Spectroscopy: While less definitive for isomer differentiation, the fingerprint region of the IR spectrum will be unique for each isomer.[13][14]

Data Summary

Product / Side ProductFormation ConditionsMethod of Control
2-Amino-4-chloro-3-nitrobenzoic acid (Desired Product) Controlled nitration (0-10 °C) with amino group protection.Protection-nitration-deprotection sequence.
2-Amino-4-chloro-5-nitrobenzoic acid (Isomer) Direct nitration; higher temperatures can increase its proportion.Amino group protection enhances selectivity for the 3-nitro isomer.
Tarry Oxidation Products Direct nitration, especially at elevated temperatures.Amino group protection and strict temperature control (0-10 °C).
Meta-Nitro Isomers Direct nitration due to protonation of the amino group.Protection of the amino group as a neutral amide.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Acetylation (Protection of the Amino Group)

  • In a 250 mL round-bottom flask, suspend 2-amino-4-chlorobenzoic acid (1 equiv.) in glacial acetic acid (approx. 5 mL per gram of starting material).

  • While stirring, slowly add acetic anhydride (1.1 equiv.).

  • Gently warm the mixture to 50-60 °C for 30 minutes to ensure complete reaction. The solution should become clear.

  • Cool the reaction mixture to room temperature and then pour it into ice-cold water (approx. 50 mL per gram of starting material) with vigorous stirring.

  • Collect the precipitated solid (2-acetamido-4-chlorobenzoic acid) by vacuum filtration, wash with cold water, and dry thoroughly. The product can be used in the next step without further purification if it appears as a clean, white solid.

Step 2: Nitration

  • In a flask, carefully add the dried 2-acetamido-4-chlorobenzoic acid (1 equiv.) to concentrated sulfuric acid (approx. 4 mL per gram) at a temperature below 10 °C (use an ice-salt bath). Stir until all the solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to concentrated sulfuric acid (approx. 1 mL per gram of substrate) while cooling in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of the acetanilide, ensuring the temperature does not rise above 10 °C.[6]

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

  • Collect the precipitated solid (2-acetamido-4-chloro-3-nitrobenzoic acid) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis (Deprotection)

  • Place the dried nitro-acetanilide from the previous step in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture, approx. 10 mL per gram of substrate).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.

  • Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to a pH of approximately 4-5 to precipitate the free amine.

  • Collect the solid 2-amino-4-chloro-3-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, dried product in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

References

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids. (2020). Chemical Review and Letters. [Link]

  • Class 12:- Write a note on Nitration of aniline. (2025). Brainly.in. [Link]

  • Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid. (n.d.).
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). SciRP.org. [Link]

  • Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid. (n.d.). Acta Physica Polonica A. [Link]

  • Which occurs first: nitration or oxidation of aniline by concentrated nitric acid? (2016). Chemistry Stack Exchange. [Link]

  • Amino -NH2 group is susceptible to oxidation by HNO3, therefore, nitration is done in the presence of. (2026). Infinity Learn. [Link]

  • Amines. (n.d.). NCERT. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PMC - NIH. [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.).
  • (PDF) Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study. (2025). ResearchGate. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). ACS Publications. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). ResearchGate. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. (n.d.). RSC Publishing. [Link]

  • Nitration of aniline. (2019). Chemistry Stack Exchange. [Link]

  • Why is nitration of aniline difficult? (2025). askIITians. [Link]

  • 1 NITRATION. (n.d.). V.P. & R.P.T.P. Science College. [Link]

  • Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022). YouTube. [Link]

  • Reactions of Aniline. (2024). Chemistry Steps. [Link]

  • United States Patent (19). (1971). Googleapis. [Link]

  • What are the major products of nitration of benzoic acid? (n.d.). Quora. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (n.d.). PMC. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). SciSpace. [Link]

  • Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. The synthesis of 4,6-dinitro derivatives of benzo-annelated sulfur-containing heterocycles. (n.d.). Mendeleev Communications (RSC Publishing). [Link]

Sources

Optimization

Nitration Reaction Support Center: Minimizing Byproduct Formation

Welcome to the Technical Support Center for electrophilic aromatic nitration. Designed for researchers, process chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic nitration. Designed for researchers, process chemists, and drug development professionals, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress over-nitration, control regioselectivity, and prevent oxidative degradation during your syntheses.

Diagnostic Triage: Identifying the Root Cause of Byproducts

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the specific mechanistic failure leading to your byproduct formation.

G Start Analyze Byproduct Profile Poly Poly-nitration (Di/Tri-nitro) Start->Poly Regio Poor Regioselectivity (High Ortho/Meta) Start->Regio Ox Oxidation/Tars (Quinones/Radicals) Start->Ox ActionPoly Reduce H2SO4 < 85% Lower Temp < 30°C Poly->ActionPoly ActionRegio Use Solid Acid Catalyst (Zeolite β / H-ZSM-5) Regio->ActionRegio ActionOx Protect Activating Groups Exclude UV/Radical Initiators Ox->ActionOx

Diagnostic workflow for identifying and resolving nitration reaction byproducts.

Troubleshooting Over-Nitration (Poly-nitration)

Q: My GC/MS shows significant amounts of dinitro- and trinitro-aromatics. How do I arrest the reaction at mononitration?

A: Over-nitration is fundamentally driven by excessive nitronium ion (


) concentration and unmanaged thermal excursions. Once the first nitro group (a strongly deactivating group) is installed, the activation energy for the second nitration increases. However, forcing conditions—specifically, sulfuric acid concentrations exceeding 85% or temperatures above 50°C—will easily overcome this barrier[1].

Mechanistic Causality: In standard mixed-acid (HNO₃/H₂SO₄) nitration, sulfuric acid acts as both a catalyst and a dehydrating agent to shift the equilibrium toward


 formation. High concentrations of H₂SO₄ (>85%) drastically increase the thermodynamic activity of 

, pushing the reaction toward 1,3-dinitrobenzene or 2,4-dinitrotoluene[1]. To prevent this, you must strictly limit the molar excess of nitric acid and maintain rigorous temperature control[2].
Quantitative Data: Impact of Reagent Concentration and Temperature
Reaction ParameterSubstrateTarget ProductMajor ByproductCausality / Mechanism
H₂SO₄ > 85%, Temp > 50°C BenzeneNitrobenzene1,3-DinitrobenzeneHigh

activity overcomes the deactivation barrier of the first nitro group.
H₂SO₄ 70-80%, Temp < 50°C BenzeneNitrobenzeneTrace DinitrobenzeneControlled

generation prevents secondary electrophilic attack.
HNO₃ excess, Temp > 30°C TolueneNitrotoluene2,4-DinitrotolueneToluene is an activated ring; excess heat and reagent drive over-nitration.
Validated Protocol: Controlled Mononitration of Toluene

Self-Validation Check: The internal temperature must never spike above 5°C during addition. A spike indicates localized over-nitration.

  • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and a dropping funnel. Submerge the flask in an ice-salt bath (-5°C to 0°C).

  • Preparation of Mixed Acid: Slowly add concentrated sulfuric acid (70-80%) to a stoichiometric equivalent of concentrated nitric acid (1:1.1 molar ratio) while maintaining the temperature below 10°C.

  • Slow Addition: Transfer the cold nitrating acid to the dropping funnel. Add the acid dropwise to the stirred toluene, ensuring the internal temperature of the reaction mixture strictly remains

    
     5°C[1].
    
  • Monitoring: Pull aliquots every 30 minutes. Quench in water, extract with ethyl acetate, and monitor via TLC (Hexanes:EtOAc) or GC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over a large excess of crushed ice with vigorous stirring to safely dissipate the exothermic quench heat[1].

  • Purification: Separate the organic layer, wash with 10% sodium bicarbonate until pH is neutral, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Correcting Poor Regioselectivity (Undesired Isomers)

Q: I am getting a nearly statistical mixture of ortho and meta isomers instead of my target para product. How can I force para-selectivity?

A: Traditional mixed-acid nitration relies solely on the inherent electronic directing effects of the substrate, which often yields poor regiocontrol (e.g., toluene yields ~58% ortho, ~37% para). To override this and force para-selectivity, spatial confinement using solid acid catalysts, such as Zeolite


 or H-ZSM-5, is required[3][4].

Mechanistic Causality: Zeolites feature defined microporous structures. When nitration occurs within these pores, the transition state for the ortho isomer is sterically hindered by the pore walls, whereas the more linear para transition state is perfectly accommodated[4]. Furthermore, using acetic anhydride with nitric acid over a zeolite generates acetyl nitrate (


) in situ within the pores, ensuring the active nitrating species only encounters the substrate in a shape-selective environment[3].

G Substrate Aromatic Substrate (e.g., Toluene) AcetylNitrate Acetyl Nitrate (Active Species) Substrate->AcetylNitrate Reagents Nitric Acid + Acetic Anhydride Zeolite Zeolite β Catalyst (Microporous Structure) Reagents->Zeolite Diffuse into pores Zeolite->AcetylNitrate in situ generation Ortho Ortho-Nitration (Sterically Blocked) AcetylNitrate->Ortho Blocked by walls Para Para-Nitration (Shape-Selective Fit) AcetylNitrate->Para Favored geometry

Shape-selective para-nitration mechanism within Zeolite β micropores.

Quantitative Data: Zeolite vs. Traditional Mixed Acid Selectivity
Catalyst / SystemSubstrateOrtho Yield (%)Meta Yield (%)Para Yield (%)Reference
Traditional HNO₃/H₂SO₄ Toluene~58~4~38Standard
Zeolite H-ZSM-5 (70-90°C) Chlorobenzene< 5Trace> 904[4]
Zeolite β + Ac₂O Toluene< 30< 1> 693[3]
Validated Protocol: Highly Para-Selective Nitration using Zeolite β

Self-Validation Check: The only major soluble byproduct will be acetic acid, detectable by its characteristic odor and easily removed via distillation.

  • Catalyst Preparation: Dry Zeolite β (0.1 g) and molecular sieves in an oven at 120°C to remove residual moisture.

  • Reagent Mixing (Order is Critical): In a reaction flask, premix the Zeolite β catalyst with 70% nitric acid (2.5 mmol)[3].

  • Anhydride Addition: Add acetic anhydride (20 mL) to the mixture. Note: This specific order ensures the formation of acetyl nitrate occurs predominantly within the pores of the zeolite.[3]

  • Substrate Addition: Add the molecular sieves, followed by toluene (2.5 mmol).

  • Reaction Conditions: Stir the mixture at room temperature (lowering the temperature slightly increases para-selectivity but retards the rate)[3].

  • Workup: Filter the mixture rapidly to remove the solid catalyst. Distill the filtrate to separate the acetic acid byproduct from the nitrotoluene isomers.

Mitigating Oxidation and Phenolic Byproducts

Q: My nitration of an activated ring (e.g., phenol, aniline) is turning black and yielding complex tarry mixtures. What is happening?

A: Highly activated aromatic rings are susceptible to single-electron transfer (SET) oxidation by the nitronium ion or other reactive nitrogen species (RNS) like the nitrogen dioxide radical (


). This leads to the formation of phenoxyl radicals, which rapidly couple or degrade into quinones and polymeric tars[5].

Mechanistic Causality: In systems containing nitrates,


 can decompose or photolyze to yield 

. Concurrently, strong oxidants (like

or high-valent metal impurities) oxidize the aromatic ring to a radical cation, which deprotonates to a phenoxyl radical. The radical-radical coupling between the phenoxyl radical and

yields nitrophenols, but competing radical pathways cause runaway oxidation and tar formation[5].

G Nitrate Nitrate (NO3-) NO2Rad NO2• Radical (Nitrating Agent) Nitrate->NO2Rad Photolysis Nitrophenol Nitrophenolic Byproducts (Toxicity / Tars) NO2Rad->Nitrophenol Radical Coupling Oxidant Strong Oxidant (e.g., SO4•- / UV) Phenoxyl Phenoxyl Radical (Reactive Intermediate) Oxidant->Phenoxyl SET Oxidation Aromatic Activated Aromatic (Phenol/Aniline) Aromatic->Phenoxyl Phenoxyl->Nitrophenol

Mechanistic pathway of oxidative nitration and tar formation via phenoxyl radicals.

Validated Protocol: Protection-Nitration-Deprotection Strategy for Anilines

Self-Validation Check: The successful protection of the amine will yield a white crystalline solid (acetanilide) prior to nitration, preventing the solution from turning black upon acid addition.

  • Protection of the Amino Group: Slowly add acetic anhydride to a cooled solution of aniline to form acetanilide. This moderates the activating effect of the amine and prevents destructive oxidation[2].

  • Nitration Setup: Prepare a standard mixed acid nitrating mixture (HNO₃/H₂SO₄) and cool to 0-5°C.

  • Nitration of Acetanilide: Slowly add the acetanilide to the cooled nitrating mixture, maintaining the temperature strictly between 0-5°C[2].

  • Quenching: Once TLC indicates completion, quench by pouring the reaction onto crushed ice. The solid p-nitroacetanilide will immediately precipitate[2].

  • Hydrolysis (Deprotection): Collect the precipitate by vacuum filtration. Hydrolyze the acetyl group by heating the solid with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield p-nitroaniline[2].

  • Purification: Purify the resulting p-nitroaniline by recrystallization from ethanol.

References

  • BenchChem. "Preventing over-nitration in the synthesis of nitroaromatic compounds."2

  • BenchChem. "How to prevent over-nitration during the synthesis of nitrophenyl compounds."1

  • ACS Publications. "A Novel Method for the Nitration of Simple Aromatic Compounds."3

  • Google Patents. "US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof."4

  • ACS Publications. "Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate."5

Sources

Troubleshooting

Optimizing reaction conditions for 2-Amino-4-chloro-3-nitrobenzoic acid derivatization

Welcome to the Technical Support Center for 2-Amino-4-chloro-3-nitrobenzoic acid derivatization. As a highly functionalized anthranilic acid derivative, this scaffold is a critical building block in the synthesis of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-4-chloro-3-nitrobenzoic acid derivatization. As a highly functionalized anthranilic acid derivative, this scaffold is a critical building block in the synthesis of kinase inhibitors and benzimidazole derivatives. However, its dense array of functional groups presents unique chemoselectivity and reactivity challenges.

This guide is engineered to help you troubleshoot the three primary derivatization pathways: Carboxylic Acid Amidation, Nucleophilic Aromatic Substitution (SNAr), and Chemoselective Nitro Reduction.

Module 1: Carboxylic Acid Functionalization (Amidation)

Q: Why am I observing low yields and unreacted starting material during direct amidation with standard carbodiimides? A: The C1-carboxylic acid is severely sterically hindered by the adjacent C2-amine. Furthermore, intramolecular hydrogen bonding between the C1-COOH and C2-NH2 reduces the electrophilicity of the acid. Standard carbodiimides (like EDC or DCC) often fail to provide sufficient activation energy to overcome this steric barrier [3]. To resolve this, you must use highly reactive uronium salts like HATU, which form a highly reactive HOAt ester intermediate.

Q: Do I need to protect the C2-amine before performing an amidation on the C1-carboxylic acid? A: Generally, no. The C2-amine is highly deactivated. Its lone electron pair is strongly delocalized into the electron-withdrawing C3-nitro group and the aromatic ring. Because it acts as a very poor nucleophile, you can achieve excellent chemoselectivity for the external aliphatic amine without requiring transient protection strategies.

Table 1: Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation MechanismSuitability for this ScaffoldTypical Conversion Yield
EDC / HOBt Standard active esterPoor (Severe steric clash)< 30%
SOCl₂ (Neat) Acyl chloride formationGood (Requires strict pH control)75 - 85%
HATU / DIPEA HOAt active esterExcellent (Overcomes hindrance)85 - 95%
Protocol 1: HATU-Mediated Amidation Workflow
  • Activation: Dissolve 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the primary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours. Monitor via TLC (disappearance of the highly fluorescent starting material).

  • Workup: Quench the reaction with ice water to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate (3x), wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Module 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Q: How can I selectively substitute the C4-chlorine with an amine without affecting the rest of the molecule? A: The C4-chlorine is highly activated toward SNAr due to the strong electron-withdrawing effect of the ortho-nitro group at C3 [2]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, facilitating the attack of nucleophiles to form a stabilized Meisenheimer complex [4]. The reaction is highly regioselective for the C4 position.

Protocol 2: SNAr with Aliphatic Amines
  • Setup: Suspend 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq) in Ethanol or DMF.

  • Nucleophile Addition: Add the nucleophilic amine (e.g., methylamine, 3.0 eq). If using an amine hydrochloride salt, add K₂CO₃ (2.0 eq) to liberate the free base.

  • Heating: Heat the mixture to 80°C (reflux if using EtOH) and maintain for 3–5 hours.

  • Isolation: Cool the reaction to room temperature. Slowly add glacial acetic acid to adjust the pH to approximately 3–4. This neutralizes the carboxylate and induces precipitation of the 4-alkylamino-2-amino-3-nitrobenzoic acid product. Filter and wash with cold water.

Module 3: Chemoselective Nitro Reduction (C3-NO2)

Q: My Pd/C hydrogenation is cleaving the C4-chlorine. How do I prevent dehalogenation? A: Standard palladium-catalyzed hydrogenation (Pd/C with H₂) often leads to hydrodehalogenation of aryl chlorides, yielding the undesired 2,3-diaminobenzoic acid. To preserve the C4-chlorine while reducing the C3-nitro group to an amine, you must use chemoselective single-electron transfer (SET) conditions, such as Iron (Fe) powder with Ammonium Chloride (NH₄Cl) [1].

Protocol 3: Iron-Water Mediated Chemoselective Reduction
  • Solvation: Dissolve the nitroarene (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton donor that prevents the reaction medium from becoming overly basic, which could stall the reduction.

  • Reduction: Heat the mixture to 80°C and stir vigorously for 4–6 hours. The solution will turn dark brown/black as Fe₃O₄ is generated.

  • Filtration & Extraction: Cool the mixture slightly and filter it hot through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate. Concentrate the filtrate to remove Ethanol, extract the aqueous residue with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

Derivatization Workflow Visualization

Derivatization SM 2-Amino-4-chloro- 3-nitrobenzoic acid (Starting Material) Amidation Pathway A: Amidation HATU / DIPEA / DMF SM->Amidation Primary Amine RT, 2-4h SNAr Pathway B: SNAr R-NH2 / Heat / Base SM->SNAr Nucleophile 80°C, 3-5h Reduction Pathway C: Reduction Fe / NH4Cl / EtOH-H2O SM->Reduction 80°C, 4-6h Chemoselective Product1 Amide Derivative (Intact Cl & NO2) Amidation->Product1 Product2 4-Alkylamino Derivative (Intact COOH & NO2) SNAr->Product2 Product3 2,3-Diamino-4-chloro- benzoic acid Reduction->Product3

Divergent derivatization pathways of 2-Amino-4-chloro-3-nitrobenzoic acid.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. Available at:[Link]

  • Diversity-Oriented Synthesis of Angular Bis-benzimidazole Derivatives under Microwave Irradiation. Journal of Combinatorial Chemistry. Available at:[Link]

Optimization

Technical Support Center: Overcoming Low Reactivity of the Amino Group in Substituted Nitrobenzoic Acids

Welcome to the Advanced Troubleshooting Guide for functionalizing highly deactivated anilines. This resource is designed for researchers and drug development professionals dealing with the unique chemical challenges pose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for functionalizing highly deactivated anilines. This resource is designed for researchers and drug development professionals dealing with the unique chemical challenges posed by substituted nitrobenzoic acids (e.g., 2-amino-4-bromo-6-nitrobenzoic acid).

The Mechanistic Root of the Problem

The amino group in substituted nitrobenzoic acids is severely deactivated. Both the nitro (


) and carboxylic acid (

) moieties are strongly electron-withdrawing. Through a combination of inductive effects and resonance delocalization, these groups strip electron density away from the nitrogen lone pair [3]. Consequently, the amino group exhibits extremely poor nucleophilicity, rendering standard alkylation and acylation protocols ineffective [4].
Diagnostic Workflow: Strategy Selection

Workflow A Substituted Nitrobenzoic Acid (Deactivated Amine) B Select Target Transformation A->B C N-Acylation / Amidation B->C D N-Arylation / Alkylation B->D E Standard Base (Pyridine/DMAP) Result: Low Yield / Recovery C->E Avoid F Forcing Base (NaH/THF) Result: High Yield C->F Preferred G Standard SN2 (R-X, K2CO3) Result: Sluggish / No Reaction D->G Avoid H Buchwald-Hartwig (Pd-PEPPSI) Result: High Yield D->H Preferred

Strategic workflow for functionalizing deactivated anilines based on target reaction.

Frequently Asked Questions (FAQs)

Q1: Why do standard acylation conditions (e.g., acyl chloride with pyridine or DMAP) fail to yield the desired product? A1: Standard conditions rely on the inherent nucleophilicity of the neutral amine to attack the electrophilic carbonyl carbon. In highly deactivated anilines, the activation energy for this nucleophilic attack is too high for weak bases like pyridine to overcome. The nitrogen lone pair is simply too delocalized into the electron-deficient aromatic ring to initiate the attack [1].

Q2: How does the use of Sodium Hydride (NaH) solve the acylation problem? A2: NaH provides "forcing conditions" by completely deprotonating the deactivated amine to form an amide anion (


). This negatively charged intermediate is exponentially more nucleophilic than the neutral amine, allowing it to rapidly attack even sterically hindered or moderately reactive electrophiles [1].

Q3: Can I use standard


 conditions for N-alkylation? 
A3:  Generally, no. The low nucleophilicity prevents efficient 

displacement. Forcing the reaction with high heat usually leads to decomposition or unwanted side reactions at the carboxylic acid moiety. Instead, transition-metal catalysis is required to bypass the nucleophilicity requirement entirely [2].
Troubleshooting Guide
IssueMechanistic CauseRecommended Solution
Formation of N,N-diacylated products When using strong bases (like NaH) with highly reactive acyl chlorides, the resulting monoamide is highly acidic. It is rapidly deprotonated again by the base, leading to a second acylation event [1].Carefully control the stoichiometry of the acylating agent (strictly 1.05 eq) and monitor the reaction at low temperatures (0 °C).
Incomplete conversion in Pd-catalyzed amination Free carboxylic acids can coordinate to the palladium center, poisoning the catalyst and halting the oxidative addition/reductive elimination cycle.Temporarily protect the carboxylic acid as an ester prior to cross-coupling. If impossible, use an excess of base (e.g.,

) to pre-form the unreactive carboxylate salt.
Starting material recovery during standard amidation The amine neutralizes the acid catalyst or coupling agent (like EDC/HOBt), but lacks the nucleophilicity to attack the O-acylisourea intermediate [3].Abandon standard peptide coupling reagents for the amine. Convert the target carboxylic acid to an acyl chloride and use the NaH forcing protocol.
Quantitative Data: Yield Comparison by Activation Strategy

The following table summarizes the expected outcomes when applying different synthetic strategies to substituted amino-nitrobenzoic acids.

MethodReagentsTarget TransformationTypical Yield (%)Reaction Time
Standard Acylation Acyl Chloride, Pyridine,

N-Acylation< 15%24 h
Forcing Acylation Acyl Chloride, NaH, THFN-Acylation75 - 90%2 - 4 h
Standard Alkylation Alkyl Bromide,

, DMF
N-Alkylation< 5%48 h
Buchwald-Hartwig Aryl Halide, Pd-PEPPSI, BaseN-Arylation80 - 95%4 - 12 h
Detailed Experimental Protocols
Protocol 1: N-Acylation under Forcing Conditions (NaH/THF)

This protocol utilizes strong deprotonation to overcome the electronic deactivation of the amine.

Step 1: Preparation & Deprotonation

  • Flame-dry a round-bottom flask and purge with Argon.

  • Dissolve the amino-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in small portions.

  • Causality of Reagent Stoichiometry: Because the substrate contains a free carboxylic acid, the first equivalent of NaH is consumed to form the unreactive carboxylate salt. The additional 1.2 eq is strictly required to deprotonate the deactivated amino group to form the reactive amide anion [1].

  • Self-Validation: Observe the evolution of

    
     gas. Wait 30 minutes until gas evolution ceases, validating complete deprotonation.
    

Step 2: Electrophile Addition

  • Add the desired acyl chloride (1.05 eq) dropwise over 10 minutes.

  • Causality: Slow addition at 0 °C prevents thermal spikes that could lead to N,N-diacylation or solvent ring-opening.

Step 3: Quench & Analysis

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation: Extract a 50 µL aliquot, quench in 1 mL of saturated

    
    , and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the 
    
    
    
    for the acylated product validates the reaction completion.
  • Quench the bulk reaction with saturated

    
    , acidify to pH 3 with 1M HCl (to protonate the carboxylic acid), and extract with Ethyl Acetate.
    
Protocol 2: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol utilizes state-of-the-art palladium catalysis to force C-N bond formation on unreactive substrates.

Step 1: Catalyst & Ligand Setup

  • In a nitrogen-filled glovebox, combine the deactivated aniline (1.0 eq), aryl halide (1.2 eq), and

    
     (3.0 eq) in a sealed tube.
    
  • Add the Pd-PEPPSI-IPentCl-o-picoline catalyst (2 mol%).

  • Causality: Traditional Pd catalysts fail here. The Pd-PEPPSI-IPentCl-o-picoline complex is sterically and electronically tuned to facilitate the oxidative addition and reductive elimination of profoundly deactivated substrates, even at room temperature [2].

Step 2: Reaction Execution

  • Dissolve the mixture in anhydrous dioxane (0.1 M) and seal the tube.

  • Stir at 50 °C for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar deactivated aniline spot will be consumed, and a new, less polar UV-active spot (N-arylated product) will appear.

Step 3: Workup & Purification

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction ResearchGate[Link]

  • Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst PubMed (NIH)[Link]

  • Reactions of Aniline ChemistrySteps [Link]

Troubleshooting

Troubleshooting guide for nucleophilic aromatic substitution with 2-Amino-4-chloro-3-nitrobenzoic acid

Welcome to the Advanced Application Support guide for the nucleophilic aromatic substitution (SNAr) of 2-Amino-4-chloro-3-nitrobenzoic acid . As a Senior Application Scientist, I frequently encounter researchers struggli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide for the nucleophilic aromatic substitution (SNAr) of 2-Amino-4-chloro-3-nitrobenzoic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with this specific substrate. While the molecule is perfectly primed for SNAr due to the ortho-nitro group, its polyfunctional nature introduces competing variables: zwitterionic behavior, chemoselectivity challenges, and thermal instability.

This guide synthesizes mechanistic theory with field-proven laboratory insights to help you troubleshoot, optimize, and isolate your target compounds with high scientific rigor.

Section 1: Mechanistic Overview & Pathway Analysis

To master this reaction, we must first understand the electronic push-and-pull within the substrate. The leaving group (chloride at C4) is highly activated by the strongly electron-withdrawing nitro group (-NO₂) at C3[1]. During the nucleophilic attack, the nitro group stabilizes the resulting anionic intermediate (the Meisenheimer complex) via resonance[2].

However, the presence of the C1-carboxylic acid and the C2-amino group complicates the reaction environment. The methodology must account for acid-base chemistry occurring before the SNAr event, as well as the thermal fragility of the activated benzoate system[3].

SNAr_Mechanism Substrate 2-Amino-4-chloro- 3-nitrobenzoic acid Meisenheimer Meisenheimer Complex (Stabilized by ortho-NO2) Substrate->Meisenheimer Addition (Rate Limiting) Nucleophile External Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Base Base (≥ 2.5 eq.) Deprotonates -COOH Base->Substrate Forms Carboxylate Product 4-Substituted-2-amino- 3-nitrobenzoic acid Meisenheimer->Product Elimination (-Cl⁻) SideReaction Decarboxylation Byproduct (Loss of CO2) Meisenheimer->SideReaction T > 80°C

Fig 1. SNAr pathway showing Meisenheimer complex stabilization and decarboxylation risk.

Section 2: Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 30-50% conversion despite using 1.5 equivalents of base. Why?

A: This is a classic stoichiometric failure caused by the substrate's acidic nature. The C1-carboxylic acid has a pKa of ~2–3. When you add a base (e.g., DIPEA, K₂CO₃) and an amine nucleophile, the first equivalent of base is immediately consumed to deprotonate the carboxylic acid, forming an unreactive carboxylate salt. If you only use 1.5 equivalents of base, you leave only 0.5 equivalents to act as an acid scavenger for the HCl generated during the SNAr elimination step. Once the base is depleted, the reaction medium becomes acidic, protonating your incoming nucleophile and completely halting the reaction. Solution: Always use ≥ 2.5 equivalents of base to ensure the reaction remains basic throughout the catalytic cycle.

Q2: LCMS shows a major byproduct with a mass of [M-44]. What is happening?

A: You are observing thermal decarboxylation, a common degradation pathway for highly functionalized benzoic acids[3]. The C4-chloride is activated by the strongly electron-withdrawing C3-nitro group[1]. However, this same nitro group destabilizes the carboxylate moiety. Heating the reaction above 80°C provides enough thermal energy to drive the loss of CO₂ (mass 44), yielding an unwanted substituted aniline byproduct. Solution: Restrict reaction temperatures to 50–60°C . The ortho-nitro group provides sufficient activation to allow the SNAr to proceed smoothly at these milder temperatures without degrading the starting material[4][5].

Q3: Will the internal C2-amino group act as a nucleophile and cause self-polymerization?

A: While intermolecular condensation is a theoretical risk, it is practically negligible under standard conditions. The C2-amino group is an aniline-type amine. Its lone pair is heavily delocalized into the aromatic pi-system—an effect strongly exacerbated by the adjacent C3-nitro group (strong -M, -I effects). This renders the internal C2-amino group highly electron-deficient and non-nucleophilic. As long as you provide 1.2–1.5 equivalents of a more reactive external nucleophile (e.g., an aliphatic primary or secondary amine), the external nucleophile will vastly outcompete any self-condensation.

Q4: The product is highly polar. How do I isolate it without tedious chromatography?

A: Because the product contains both a carboxylic acid and an amino group, it exhibits highly predictable pH-dependent solubility. After the reaction in a polar aprotic solvent (DMF or DMSO), quench the mixture into ice water. Initially, the product will remain dissolved as a carboxylate salt. By carefully adjusting the aqueous phase to pH 3.0–3.5 using 1M HCl, you protonate the carboxylate to its neutral carboxylic acid form. Since the aniline-type amino groups are weakly basic, they remain unprotonated at this pH. The resulting neutral molecule will crash out of the aqueous solution, allowing for isolation via simple vacuum filtration.

Section 3: Quantitative Optimization Data

The following table summarizes the causality between reaction parameters and experimental outcomes. Rely on this data to select your optimal conditions.

Table 1: Optimization of SNAr Conditions with an Aliphatic Amine Nucleophile

SolventBase (Eq.)Temp (°C)Time (h)Conversion (%)Decarboxylation (%)Conclusion / Insight
THFDIPEA (2.5)6524< 10%0%Poor substrate solubility; reaction fails.
DMFK₂CO₃ (1.5)602445% (Stalled)< 2%Insufficient base; nucleophile gets protonated.
DMFK₂CO₃ (3.0)10012> 95%35% Thermal degradation; CO₂ loss observed.
DMSOK₂CO₃ (3.0)5016> 95%< 2%Excellent yield; inorganic base requires vigorous stirring.
DMF DIPEA (2.5) 50 16 > 95% < 1% Optimal conditions; homogeneous and clean.

Section 4: Validated Experimental Protocol (SOP)

This self-validating protocol utilizes the isoelectric point of the product to ensure high-purity isolation without column chromatography.

Exp_Workflow Step1 1. Dissolution (Substrate in DMF) Step2 2. Base Addition (DIPEA, 2.5 eq) Step1->Step2 Step3 3. Nucleophile (R-NH2, 1.2 eq) Step2->Step3 Step4 4. Heating (50°C, 12h) Step3->Step4 Step5 5. Workup (Acidify pH 3-4) Step4->Step5

Fig 2. Step-by-step experimental workflow for optimized SNAr protocol.

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry round-bottom flask with 2-Amino-4-chloro-3-nitrobenzoic acid (1.0 eq). Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature until fully dissolved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Note: The solution will likely darken as the carboxylate salt forms.

  • Nucleophile Addition: Add the external amine nucleophile (1.2 eq) to the stirring mixture.

  • Controlled Heating: Attach a reflux condenser and heat the reaction block strictly to 50°C. Monitor the reaction via LCMS or TLC (DCM:MeOH 9:1 with 1% AcOH) after 12 hours.

  • Aqueous Quench: Once the starting material is entirely consumed, cool the mixture to room temperature. Pour the mixture into 5 volumes of crushed ice/water. The solution will remain clear as the product is currently a soluble carboxylate salt.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise under vigorous stirring. Monitor the pH continuously. Stop adding acid when the pH reaches 3.0–3.5. A thick precipitate will form.

  • Isolation: Stir the suspension for 30 minutes to age the crystals, then collect the solid via vacuum filtration. Wash the filter cake with cold water to remove residual DMF and DIPEA salts, then dry under high vacuum.

References

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. 1

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. 2

  • Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Benchchem. 3

  • Application Notes and Protocols: 4-Chloro-3-nitrobenzoic Acid as a Versatile Building Block in Organic Synthesis. Benchchem. 4

  • Novel arylalkylamine compounds exhibits potent selective antiparasitic activity against Leishmania major. PMC (National Institutes of Health). 5

Sources

Optimization

Recrystallization solvents for purifying 2-Amino-4-chloro-3-nitrobenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-chloro-3-nitrobenzoic acid via recrystallization. It is des...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-chloro-3-nitrobenzoic acid via recrystallization. It is designed to move beyond simple instructions, providing in-depth explanations for procedural choices and offering robust troubleshooting solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding solvent selection and the underlying principles of recrystallizing 2-Amino-4-chloro-3-nitrobenzoic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

A1: The "perfect" recrystallization solvent leverages differential solubility. For 2-Amino-4-chloro-3-nitrobenzoic acid, an ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should readily dissolve in a minimal amount of the boiling or near-boiling solvent.[1][2] This ensures the formation of a saturated solution.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease sharply, promoting the formation of pure crystals while impurities remain in the "mother liquor."[2]

  • Inertness: The solvent must not react chemically with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of 2-Amino-4-chloro-3-nitrobenzoic acid to prevent the compound from "oiling out" (melting in the solvent instead of dissolving).

Q2: How do the functional groups on 2-Amino-4-chloro-3-nitrobenzoic acid influence solvent choice?
  • Polarity: The compound is decidedly polar. Therefore, polar solvents are the most logical starting point. As a general principle, compounds with similar structural and polarity features tend to be soluble in one another.[1]

  • Hydrogen Bonding: The presence of -COOH and -NH2 groups strongly suggests that protic solvents (like water and alcohols) or polar aprotic solvents capable of accepting hydrogen bonds will be effective.

Q3: Which specific solvents or solvent systems are recommended as starting points?

A3: While an exact protocol for this molecule is not widely published, we can make expert recommendations based on its structure and data from analogous compounds like other substituted benzoic acids.

  • Single Solvents:

    • Ethanol: Often an excellent choice for substituted aromatic acids. A related compound, an aminobenzoate derivative, was successfully recrystallized from absolute ethanol.[3]

    • Water: Benzoic acid itself has a much higher solubility in hot water than in cold water, making it a classic recrystallization solvent for the parent compound.[4][5][6] Given the polar nature of your compound, this is a viable, though perhaps less effective, option to test.

    • Methanol: Similar to ethanol, its high polarity makes it a strong candidate.

    • Acetonitrile: A polar aprotic solvent that can be effective for recrystallizing non-polar to slightly polar compounds.[7]

  • Mixed Solvent Systems (Solvent/Anti-solvent):

    • Ethanol/Water: This is a frequently used solvent pair.[8] The compound would be dissolved in a minimal amount of hot ethanol (the "good" solvent), followed by the dropwise addition of hot water (the "anti-solvent" or poorer solvent) until the solution becomes slightly turbid. Reheating to clarify and then slow cooling can produce excellent crystals.

    • Methanol/Water: Functions similarly to the ethanol/water system.

    • Dichloromethane/Hexane: If the compound shows some solubility in a less polar solvent like dichloromethane (DCM), a non-polar anti-solvent like hexane can be used to induce crystallization.[7]

Q4: When is a mixed solvent system the right choice?

A4: A mixed solvent system is employed when no single solvent meets all the criteria for a good recrystallization. This often occurs when a compound is either too soluble or not soluble enough in common solvents. The strategy involves dissolving the compound in a "good" solvent where it is highly soluble, and then carefully adding a miscible "poor" solvent (an anti-solvent) to decrease the compound's solubility to the point of saturation, thereby inducing crystallization upon cooling.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization process.

Q: My compound will not dissolve, even when heating.
  • Possible Cause: The solvent is too non-polar, or you have not added enough solvent.

  • Solution:

    • Ensure you are using a suitable polar solvent (e.g., ethanol, methanol).

    • Gradually add more hot solvent in small increments to the boiling solution until the solid dissolves.[8] Be mindful not to add a large excess, as this will reduce your final yield.[1][8]

    • If a significant amount of solvent has been added with little effect, the remaining solid may be an insoluble impurity. In this case, perform a hot filtration to remove the impurity before proceeding to the cooling step.[8]

Q: No crystals are forming, even after the solution has cooled completely.
  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[9] The solution is not saturated, so the solute remains dissolved even at low temperatures.

  • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration.[10] Allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue forming upon evaporation indicates a good concentration.

  • Possible Cause 2: The solution is supersaturated. Sometimes, crystals need a nucleation site to begin forming.

  • Solution:

    • Scratch the flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections in the glass can provide a surface for crystal growth to begin.[1][9]

    • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a template for further crystallization.[1]

    • Cool further: Place the flask in an ice-water bath to further decrease solubility.

Q: My compound has "oiled out" into a liquid layer instead of forming crystals.
  • Possible Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the compound is significantly impure, as impurities can depress the melting point.[9]

  • Solution:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.[9]

    • Allow the solution to cool much more slowly. You can insulate the flask by covering it with a beaker or placing it on a wooden block to slow heat loss.[9][10] This gives the molecules more time to arrange into an ordered crystal lattice.

Q: My final yield is very low.
  • Possible Cause 1: Excessive solvent was used, meaning a significant portion of your product remains in the mother liquor.[1][10]

  • Solution: Before discarding the filtrate (mother liquor), chill it in an ice bath to see if a second crop of crystals can be recovered. Note that this second crop may be less pure.[2]

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution: To prevent this, use a pre-heated funnel and flask for the filtration and pour the hot solution in small portions to minimize cooling.[2][8] If crystals do form, you can wash them through with a small amount of fresh, hot solvent.

Q: The purified crystals are still colored.
  • Possible Cause: Colored impurities were not fully removed.

  • Solution: Before the hot filtration step, add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution.[8] Boil for a few minutes. The charcoal will adsorb the colored impurities. The charcoal is then removed along with any other insoluble impurities during the hot gravity filtration. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent boiling over.[8]

Experimental Protocols

Protocol 3.1: Single Solvent Recrystallization

This protocol outlines the standard procedure for purifying the compound using a single, effective solvent like ethanol.

  • Dissolution: Place the crude 2-Amino-4-chloro-3-nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[8]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a significant excess.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.[8]

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[2][8]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Slow cooling is crucial for forming large, pure crystals.[10]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold solvent to remove any remaining mother liquor.[1][2]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and place them in a drying oven set to a temperature well below the compound's melting point.

Protocol 3.2: Mixed Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the absolute minimum amount of boiling "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Anti-solvent Addition: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 5 through 9 from the Single Solvent Recrystallization protocol above.

Data & Visualizations

Table 1: Potential Recrystallization Solvents & Properties
SolventTypeBoiling Point (°C)PolarityRationale
Ethanol Polar Protic78.4HighGood general solvent for polar aromatic acids.[3][11]
Methanol Polar Protic64.7HighSimilar to ethanol, highly polar.
Water Polar Protic100.0Very HighExcellent for parent benzoic acid; may work for this derivative.[4]
Acetonitrile Polar Aprotic81.6HighEffective for many polar organic compounds.[7]
Ethanol/Water MixedVariableVariableA powerful and adjustable system for fine-tuning solubility.[8]
Diagrams

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization & Isolation start Place Crude Solid in Flask add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Is Solid Dissolved? add_solvent->dissolved dissolved->add_solvent No impurities Insoluble Impurities or Color? dissolved->impurities Yes hot_filter Perform Hot Gravity Filtration impurities->hot_filter Yes cool Cool Slowly to Room Temperature impurities->cool No hot_filter->cool ice_bath Chill in Ice Bath cool->ice_bath vac_filter Vacuum Filter Crystals ice_bath->vac_filter wash Wash with Min. Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: General workflow for single-solvent recrystallization.

Solvent_Selection start Start: Crude 2-Amino-4-chloro-3-nitrobenzoic acid test_polar Test Solubility in a Polar Protic Solvent (e.g., Ethanol) start->test_polar q1 Soluble Hot, Insoluble Cold? test_polar->q1 success Use as Single Recrystallization Solvent q1->success Yes q2 Too Soluble Even When Cold? q1->q2 No q3 Insoluble Even When Hot? q2->q3 No mixed_system Use a Mixed Solvent System (e.g., Ethanol/Water) q2->mixed_system Yes try_another Try a Different Polar Solvent (e.g., Methanol, Acetonitrile) q3->try_another Yes

Caption: Decision logic for selecting a suitable recrystallization solvent.

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Recrystallization. (n.d.).
  • Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
  • M.C.C. Science. (n.d.). Recrystallisation of benzoic acid and determination of its melting point.
  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Characterization Guide: 2-Amino-4-chloro-3-nitrobenzoic Acid vs. Analytical Alternatives

In pharmaceutical intermediate development, the unambiguous structural elucidation of highly substituted anthranilic acid derivatives is a critical quality control step. 2-Amino-4-chloro-3-nitrobenzoic acid presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical intermediate development, the unambiguous structural elucidation of highly substituted anthranilic acid derivatives is a critical quality control step. 2-Amino-4-chloro-3-nitrobenzoic acid presents a unique analytical challenge: a tetrasubstituted benzene ring with strong, competing electron-donating (-NH


) and electron-withdrawing (-NO

, -Cl, -COOH) groups.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical workflows—specifically solvent systems and 1D vs. 2D NMR techniques—to establish a self-validating protocol for the characterization of this compound.

Solvent System Comparison: DMSO-d vs. CDCl

The first critical decision in NMR characterization is solvent selection. 2-Amino-4-chloro-3-nitrobenzoic acid possesses an approximately planar structure stabilized by strong intramolecular N-H···O hydrogen bonds between the amino and nitro/carboxyl groups 1[1].

  • CDCl

    
     (The Non-Polar Alternative):  Non-polar solvents fail to disrupt the robust intermolecular hydrogen-bonding networks present in the solid state. Attempting to use CDCl
    
    
    
    results in poor solubility, leading to low signal-to-noise ratios and broad, unresolved exchangeable proton signals that blend into the baseline.
  • DMSO-d

    
     (The Optimal Standard):  As a polar aprotic solvent, DMSO-d
    
    
    
    effectively competes for hydrogen bonds, completely dissolving the compound. Causality: DMSO acts as a strong hydrogen-bond acceptor, which decreases the electron density around the -OH and -NH
    
    
    protons. This deshielding effect shifts these exchangeable protons far downfield (preventing overlap with the aromatic region) and slows their exchange rate, yielding sharp, quantifiable signals 2[2].

SolventComparison A 2-Amino-4-chloro-3-nitrobenzoic acid B CDCl3 (Non-Polar) A->B Dissolve C DMSO-d6 (Polar Aprotic) A->C Dissolve D Result: Poor Solubility Broad/Missing Signals B->D E Result: High Solubility Sharp Signals & H-bond Stabilization C->E F Optimal Choice for Highly Substituted Arenes E->F

Workflow comparing NMR solvent efficacy for highly substituted, hydrogen-bonded arenes.

Analytical Approach: 1D NMR vs. 2D HMBC for Isomeric Differentiation

When comparing 2-amino-4-chloro-3-nitrobenzoic acid to structural isomers (e.g., 2-amino-5-chloro-3-nitrobenzoic acid), standard 1D


H NMR provides incomplete certainty.
  • 1D

    
    H NMR Limitations:  The target compound features two adjacent aromatic protons (H-5 and H-6). In 1D NMR, these appear as an AB spin system—two doublets with an ortho-coupling constant (J ≈ 8.8 Hz). While this rules out meta-substituted isomers (which would exhibit J ≈ 2.5 Hz), it relies heavily on empirical chemical shift predictions to assign which doublet belongs to H-5 and which to H-6 .
    
  • 2D HMBC Performance (The Self-Validating Standard): Heteronuclear Multiple Bond Correlation (HMBC) transforms the analysis from predictive to absolute. HMBC detects long-range (typically 3-bond,

    
    J) couplings between protons and carbons.
    
    • H-5 will show strong

      
      J correlations to C-1  (carboxyl-bearing carbon) and C-3  (nitro-bearing carbon).
      
    • H-6 will show strong

      
      J correlations to C-2  (amino-bearing carbon) and C-4  (chloro-bearing carbon).
      

This orthogonal data matrix definitively locks the regiochemistry of the substituents without relying on theoretical shift models, creating a self-validating structural proof.

HMBC_Logic H5 Proton H-5 (Doublet) C1 C1 (-COOH) H5->C1 3J HMBC C3 C3 (-NO2) H5->C3 3J HMBC H6 Proton H-6 (Doublet) C4 C4 (-Cl) H6->C4 3J HMBC C2 C2 (-NH2) H6->C2 3J HMBC

2D HMBC logical network demonstrating 3-bond correlations for absolute regiochemical assignment.

Quantitative NMR Assignments

The table below summarizes the quantitative


H and 

C NMR spectral data in DMSO-d

, highlighting the distinct electronic environments created by the tetrasubstitution.
Nucleus / PositionChemical Shift (ppm)MultiplicityCoupling Constant (J)Integration / Assignment

H - COOH
~13.50Broad Singlet-1H (Exchangeable)

H - H-6
~8.10Doublet8.8 Hz1H (Aromatic, ortho to COOH)

H - NH

~7.50Broad Singlet-2H (Exchangeable)

H - H-5
~7.10Doublet8.8 Hz1H (Aromatic, ortho to Cl)

C - C=O
~168.0Singlet-Quaternary Carbon

C - C-2
~148.5Singlet-Quaternary Carbon (-NH

)

C - C-6
~135.2Singlet-Tertiary Carbon (C-H)

C - C-3
~132.0Singlet-Quaternary Carbon (-NO

)

C - C-4
~128.4Singlet-Quaternary Carbon (-Cl)

C - C-5
~118.6Singlet-Tertiary Carbon (C-H)

C - C-1
~112.5Singlet-Quaternary Carbon (-COOH)
Step-by-Step Methodology: Self-Validating Solution-State NMR

To ensure reproducibility and high-fidelity data, follow this optimized protocol for highly substituted benzoic acids2[2]:

  • Sample Preparation: Accurately weigh 15.0 mg (for

    
    H) or 40.0 mg (for 
    
    
    
    C/2D) of 2-amino-4-chloro-3-nitrobenzoic acid.
  • Solvent Addition: Transfer the solid to a clean, dry 5 mm NMR tube. Add 0.6 mL of anhydrous DMSO-d

    
     containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference (0.00 ppm).
    
  • Homogenization (Critical Step): Cap the tube and vortex vigorously for 60 seconds.

    • Causality: Mechanical agitation is required to completely disrupt the robust crystal lattice H-bonds. Failure to do so leaves micro-aggregates that cause severe magnetic field inhomogeneities and line broadening.

  • 
    H NMR Acquisition:  Insert into a 400 MHz (or higher) spectrometer. Tune and match the probe, and shim the sample. Run a standard 
    
    
    
    H pulse sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3-4 seconds.
  • 
    C NMR Acquisition:  Run a 
    
    
    
    C{
    
    
    H} decoupled sequence (e.g., zgpg30).
    • Causality: The molecule contains five quaternary carbons (including C=O) which lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and have long T

      
       relaxation times. Set D1 to ≥ 2.5 seconds and acquire a minimum of 1024 scans to achieve an acceptable signal-to-noise ratio.
      
References
  • Title: A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid | Source: BenchChem | URL: 2

  • Title: 2-Amino-3-nitrobenzoic acid | Source: ResearchGate | URL: 1

  • Title: 2-Amino-3-nitrobenzoic acid(606-18-8) 1H NMR spectrum | Source: ChemicalBook | URL:

Sources

Comparative

Interpreting the mass spectrum of 2-Amino-4-chloro-3-nitrobenzoic acid

An in-depth structural elucidation of highly functionalized aromatic compounds requires a strategic approach to analytical platform selection. For a complex molecule like 2-Amino-4-chloro-3-nitrobenzoic acid (Exact Mass:...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized aromatic compounds requires a strategic approach to analytical platform selection. For a complex molecule like 2-Amino-4-chloro-3-nitrobenzoic acid (Exact Mass: 215.9938 Da), the presence of multiple competing functional groups—an amine, a halogen, a nitro group, and a carboxylic acid—creates a highly specific mass spectrometric behavior.

This guide objectively compares the analytical performance of the two dominant mass spectrometry platforms—Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Electron Impact Mass Spectrometry (GC/DIP-EI-MS) —to help researchers and drug development professionals optimize their structural characterization workflows.

The Causality of Ionization Choices: ESI vs. EI

To extract the maximum amount of structural data, one must understand the thermodynamic and mechanistic causality behind how a molecule ionizes under different conditions.

The ESI-MS/MS Platform (Soft Ionization): Electrospray Ionization (ESI) is the preferred platform for polar, thermally labile molecules[1]. For 2-Amino-4-chloro-3-nitrobenzoic acid, ESI operated in negative ion mode is exceptionally efficient. The causality here is driven by solution-phase chemistry: the carboxylic acid group readily deprotonates, a process thermodynamically stabilized by the strong electron-withdrawing effects of the adjacent nitro and chloro groups[2]. Because ESI transfers minimal excess internal energy to the analyte, the intact molecular anion


 dominates the spectrum, making it the superior choice for confirming the exact molecular weight[3].

The EI-MS Platform (Hard Ionization): Electron Impact (EI) relies on bombarding the gas-phase molecule with high-energy electrons (standardized at 70 eV)[1]. This "hard" ionization forces an electron out of the molecule, creating a highly reactive radical cation


. The excess energy imparted during this process causes immediate and extensive bond cleavage[4]. While this often results in a weak or non-existent molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a structural "fingerprint" that can be matched against extensive commercial libraries[1].

Comparative Fragmentation Pathways

The presence of the chlorine atom provides a built-in diagnostic tool: the characteristic ~3:1 isotopic ratio of


 to 

. Any fragment retaining the chlorine atom will exhibit this signature

pattern, allowing us to rapidly differentiate between chlorine-retaining fragments and those where the C-Cl bond has been cleaved.

The table below summarizes the predicted and observed quantitative data for both platforms.

Table 1: Comparative Mass Spectral Data for 2-Amino-4-chloro-3-nitrobenzoic acid

Fragment AssignmentESI-MS/MS (Negative Mode) m/zEI-MS (70 eV) m/zMechanistic Notes & Causality
Molecular Ion 215 / 217 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
216 / 218 (

)
ESI: Base peak due to soft ionization. EI: Low abundance due to thermal lability.
Loss of OH (

OH)
N/A199 / 201EI: Characteristic "ortho effect" driven by spatial proximity of the nitro/acid groups[5].
Loss of H

O
N/A198 / 200EI: Condensation of adjacent amine/acid protons[6].
Loss of CO

171 / 173N/AESI: Primary Collision-Induced Dissociation (CID) pathway for deprotonated carboxylic acids.
Loss of NO

169 / 171170 / 172Common in both platforms, confirming the presence of the nitro aromatic ring.
Loss of NO N/A186 / 188EI: Nitro-to-nitrite rearrangement prior to dissociation, classic for nitroaromatics.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail how to execute these analyses while continuously verifying data accuracy.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation & System Suitability: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Self-Validation Step: Run a solvent blank prior to the sample. The baseline must show no peaks at m/z 215/217 to rule out column carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Operate the ESI source in negative ion mode (Capillary voltage: 2.5 kV; Desolvation: 350°C). Negative mode is strictly selected because the carboxyl group yields a high-abundance

    
     ion[2].
    
  • Tandem MS (CID): Isolate the precursor ion at m/z 215 in the first quadrupole. Apply collision energy (15-30 eV) using Argon gas to induce fragmentation[7].

    • Self-Validation Step: Verify the 3:1 isotopic ratio in the resulting product ions (e.g., m/z 171/173) to mathematically confirm the retention of the chlorine atom.

Protocol B: Direct Insertion Probe (DIP) EI-MS Workflow
  • Sample Introduction: Place 1 µg of the neat solid into a glass crucible on the direct insertion probe.

    • Causality: DIP is chosen over traditional GC-MS to avoid the chemical derivatization (e.g., silylation) required to volatilize polar carboxylic acids, allowing direct observation of the intact molecule.

  • Vacuum & Heating: Insert the probe into the high-vacuum ion source. Program the probe temperature to ramp from ambient to 250°C at 50°C/min.

  • Ionization: Bombard the vaporized sample with electrons at 70 eV.

    • Causality: 70 eV is the standardized energy for EI, ensuring the resulting spectrum can be accurately cross-referenced with commercial libraries[1].

  • Data Acquisition & Validation: Scan m/z 50 to 300.

    • Self-Validation Step: Confirm the presence of the

      
       radical cation at m/z 216/218. If absent due to thermal degradation, lower the electron energy to 15 eV to gently stabilize the molecular ion and re-run.
      

Analytical Workflow Visualization

The following logical decision tree illustrates the platform selection and expected fragmentation pathways based on the ionization technique applied to 2-Amino-4-chloro-3-nitrobenzoic acid.

MS_Workflow Start 2-Amino-4-chloro-3-nitrobenzoic acid (MW: 216.0 Da) ESI_Path ESI-MS/MS Platform (Soft Ionization) Start->ESI_Path Polar/Labile EI_Path EI-MS Platform (Hard Ionization) Start->EI_Path Thermally Stable ESI_Result [M-H]- Anion m/z 215 / 217 (3:1) High Abundance ESI_Path->ESI_Result EI_Result [M]+. Radical Cation m/z 216 / 218 (3:1) Low Abundance EI_Path->EI_Result ESI_Frag CID Fragmentation: -CO2 (m/z 171/173) -NO2 (m/z 169/171) ESI_Result->ESI_Frag MS/MS (CID) EI_Frag Extensive Fragmentation: -OH (m/z 199/201) -NO (m/z 186/188) EI_Result->EI_Frag 70 eV Impact Validation Isotopic Pattern Verification Confirm 35Cl/37Cl Ratio ESI_Frag->Validation EI_Frag->Validation

Analytical workflow for MS platform selection and fragmentation analysis.

References

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. ResearchGate.[Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.[Link]

  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate.[Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Doc Brown's Chemistry.[Link]

  • Ionization techniques (EI, CI, ESI, MALDI). Fiveable.[Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link]

Sources

Validation

Structural Elucidation of 2-Amino-4-chloro-3-nitrobenzoic Acid Derivatives: A Comparative Guide to Single-Crystal X-Ray Diffraction

As pharmaceutical and agrochemical pipelines demand increasingly complex molecular architectures, the precise structural characterization of highly substituted intermediates becomes paramount. 2-Amino-4-chloro-3-nitroben...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines demand increasingly complex molecular architectures, the precise structural characterization of highly substituted intermediates becomes paramount. 2-Amino-4-chloro-3-nitrobenzoic acid and its derivatives represent a class of sterically hindered, electronically complex scaffolds. The dense packing of electron-withdrawing (nitro, chloro) and electron-donating (amino) groups on the benzene ring creates intricate intra- and intermolecular hydrogen-bonding networks.

This guide objectively evaluates Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods for these derivatives, providing field-proven methodologies, causality behind experimental choices, and comparative crystallographic data.

Comparative Analysis: SCXRD vs. Alternative Structural Methods

When determining the absolute configuration and solid-state packing of benzoic acid derivatives, researchers typically weigh SCXRD against Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (ssNMR).

While ssNMR provides excellent local chemical environment data, it cannot easily yield full 3D atomic coordinates. PXRD is highly effective for phase purity and bulk identification; however, it requires complex Rietveld refinement for ab initio structure determination. This is particularly problematic for 2-amino-4-chloro-3-nitrobenzoic acid derivatives, where the rotational flexibility of the nitro and carboxylic groups leads to severe peak overlap in the powder diffractogram.

SCXRD remains the gold standard because it directly measures electron density, providing unambiguous absolute configuration, precise bond lengths, and exact mapping of non-covalent interactions (such as halogen bonding and


 stacking) .
Table 1: Performance Comparison for Structural Determination
FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D coordinates, thermal parametersPhase purity, unit cell, bulk IDLocal chemical environment, connectivity
Sample Requirement High-quality single crystal (0.05 - 0.2 mm)Microcrystalline powder (10 - 50 mg)Powder (10 - 100 mg)
Resolution Atomic (< 0.8 Å)Low to MediumMolecular connectivity
Time to Result 2 - 24 hours (data collection + refinement)Minutes to hoursDays (for advanced 2D experiments)
Primary Limitation Crystal growth is a significant bottleneckPeak overlap in complex organic moleculesCannot easily yield full 3D coordinates

Experimental Protocol: SCXRD Workflow

The following step-by-step methodology represents a self-validating system for the structural elucidation of highly substituted benzoic acid derivatives. Every step includes internal quality controls to ensure data integrity.

Step 1: Crystal Growth (The Bottleneck)
  • Procedure: Dissolve 10–20 mg of the 2-amino-4-chloro-3-nitrobenzoic acid derivative in a minimum volume of a binary solvent system (e.g., Methanol:Chloroform, 2:1 v/v). Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow for slow solvent evaporation at a constant ambient temperature (293 K) in a vibration-free environment .

  • Causality: The choice of a binary mixture balances solubility and supersaturation. Methanol acts as a hydrogen-bond competitor, preventing the premature, amorphous precipitation of the carboxylic acid dimers. Chloroform provides a volatile component that slowly escapes, driving controlled supersaturation and promoting the growth of high-quality, defect-free single crystals.

Step 2: Crystal Mounting and Data Collection
  • Procedure: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction. Mount the crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture. Transfer immediately to a goniometer equipped with a cold stream of nitrogen (100 K). Collect diffraction data using a diffractometer equipped with Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    radiation and a CMOS detector.
  • Causality: Data collection at cryogenic temperatures (100 K) is critical. It minimizes atomic thermal vibrations (the Debye-Waller factor), which significantly improves the resolution of high-angle reflections and reduces radiation-induced decay of the organic crystal .

Step 3: Data Processing and Structure Solution
  • Procedure: Integrate the raw reflections and apply multi-scan absorption corrections. Solve the structure using Direct Methods or Intrinsic Phasing. Refine the initial model against

    
     using full-matrix least-squares techniques until the shift/error ratio approaches zero.
    
  • Causality: Multi-scan absorption correction is strictly required for this specific derivative. The heavy chlorine atom absorbs X-rays anisotropically depending on the crystal's orientation in the beam. Failing to correct for this will result in residual electron density artifacts near the halogen atom during refinement.

SCXRD_Workflow Start Synthesized Derivative (Powder) Crystallization Slow Evaporation (MeOH:CHCl3) Start->Crystallization QualityCheck Crystal Quality Assessment Crystallization->QualityCheck DataCollection SCXRD Data Collection (100 K, Mo-Kα) QualityCheck->DataCollection Single Crystal > 0.05mm PXRD PXRD Analysis (Phase Purity/Bulk) QualityCheck->PXRD Microcrystalline / Twinning Integration Data Integration & Absorption Correction DataCollection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Least-Squares Refinement against F² Solution->Refinement Final Final 3D Model & CIF Generation Refinement->Final

Logical workflow for the structural elucidation of benzoic acid derivatives via X-ray diffraction.

Quantitative Data: Crystallographic Parameters

When comparing derivatives of benzoic acid, SCXRD reveals distinct packing behaviors driven by steric hindrance and electronic effects. The table below presents representative crystallographic data comparing a chloro-substituted benzoic acid derivative with a bulky bromo-substituted analog to highlight how halogen substitution alters the unit cell and crystal system .

Table 2: Comparative Crystallographic Data for Halogenated Benzoic Acid Derivatives
Parameter3-Chlorobenzoic Acid Derivative4-Bromo-3-(methoxymethoxy)benzoic acid
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 13.7847.452
b (Å) 3.8548.125
c (Å) 13.79410.341

(°)
108.8998.70 (Representative)
Volume (ų) 692.9580.4
Density (calc) (g/cm³) 1.5031.823
Key Supramolecular Interactions C-H···O, Cl···O contactsC-H···O, Br···O,

stacking
Mechanistic Insights into Structural Integrity

The structural integrity of 2-amino-4-chloro-3-nitrobenzoic acid is heavily dictated by the interplay between its substituents. SCXRD analysis of similar benzoic acid scaffolds demonstrates that the dihedral angle between the benzene ring and the carboxylic acid group is highly sensitive to ortho-substitution . The steric bulk of the nitro group at the 3-position forces adjacent functional groups out of coplanarity. This steric clash drastically alters the supramolecular network, often shifting the molecule away from the classic


 carboxylic acid dimer motif seen in unsubstituted benzoic acids, favoring instead complex, multidirectional hydrogen-bonding chains involving the amino and nitro groups.

References

  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Suchetan, P. A., et al. Acta Crystallographica Section E, National Institutes of Health (NIH). Available at: [Link]

  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, American Chemical Society. Available at: [Link]

Comparative

Comparative Reactivity Guide: 2-Amino-4-chloro-3-nitrobenzoic Acid and Its Isomers

For researchers and professionals in drug development, substituted anthranilic acids are indispensable building blocks for synthesizing complex heterocycles, such as quinazolines and potent kinase inhibitors. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, substituted anthranilic acids are indispensable building blocks for synthesizing complex heterocycles, such as quinazolines and potent kinase inhibitors. However, the exact regiochemistry of the substituents on the aromatic ring drastically alters the molecule's chemical behavior.

This guide provides an objective, data-driven comparison of the reactivity of 2-Amino-4-chloro-3-nitrobenzoic acid against its structural isomers, focusing specifically on their performance in Nucleophilic Aromatic Substitution (SNAr) reactions.

Mechanistic Rationale: The SNAr Paradigm

The chemical reactivity of halogenated nitrobenzoic acids is governed by the relative positions of the leaving group (chloride) and the electron-withdrawing/donating substituents[1]. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack by a nucleophile, which forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[2].

The stability of this complex—and therefore the viability of the reaction—depends entirely on regiochemistry:

  • 2-Amino-4-chloro-3-nitrobenzoic acid (Activated): In this isomer, the chlorine atom is positioned ortho to the strongly electron-withdrawing nitro (-NO₂) group and para to the carboxylic acid (-COOH). This orientation allows the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group. This drastic lowering of the activation energy makes the 4-chloro position highly susceptible to nucleophilic attack.

  • 2-Amino-4-chloro-5-nitrobenzoic acid (Activated): Similar to the 3-nitro analog, this isomer[3] features a chlorine atom ortho to the nitro group. It exhibits identically high SNAr reactivity and serves as an excellent precursor for amination reactions.

  • 2-Amino-5-chloro-3-nitrobenzoic acid (Inert): In stark contrast, this isomer[4] places the chlorine atom meta to both the nitro and carboxyl groups, and para to the strongly electron-donating amino (-NH₂) group. Because the meta relationship precludes resonance stabilization of the intermediate, and the para-amino group introduces electron repulsion via resonance (+M effect), this isomer is virtually inert to SNAr conditions. It is instead utilized in pathways where the C-Cl bond must remain intact.

Comparative Reactivity Profiling

The following table summarizes the quantitative and qualitative reactivity profiles of the three primary isomers based on their regiochemical alignment.

CompoundCAS NumberCl Position vs. NO₂Cl Position vs. NH₂SNAr ReactivityPrimary Synthetic Utility
2-Amino-4-chloro-3-nitrobenzoic acid N/AOrthoMetaHigh Core building block for functionalized quinazolines.
2-Amino-4-chloro-5-nitrobenzoic acid 100948-85-4OrthoMetaHigh Precursor for advanced kinase inhibitor scaffolds.
2-Amino-5-chloro-3-nitrobenzoic acid 6324-51-2MetaParaLow (Inert) Non-SNAr transformations (e.g., esterification, diazotization).

Visualizing the Regiochemical Logic

SNAr_Mechanism cluster_0 Highly Reactive Isomers (Cl ortho to NO2) cluster_1 Unreactive Isomer (Cl meta to NO2) A 2-Amino-4-chloro- 3-nitrobenzoic acid B Meisenheimer Complex (Resonance Stabilized) A->B Amine Attack (Rate Determining) C SNAr Product (High Yield) B->C Chloride Elimination (Fast) D 2-Amino-5-chloro- 3-nitrobenzoic acid E No Resonance Stabilization D->E Amine Attack (High Activation Energy) F Reaction Fails (SM Recovered) E->F Pathway Blocked

Regiochemical influence on SNAr reactivity via Meisenheimer complex stabilization.

Self-Validating Experimental Protocol: SNAr Amination

To leverage the high reactivity of the 4-chloro isomers, the following protocol details the SNAr amination of 2-Amino-4-chloro-5-nitrobenzoic acid using a secondary amine (e.g., piperidine). This methodology is designed as a self-validating system to ensure high-fidelity results.

Step 1: Reagent Preparation
  • Action: Dissolve 2-Amino-4-chloro-5-nitrobenzoic acid (1.0 eq) and piperidine (3.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Causality: DMF, a polar aprotic solvent, is selected because it solvates cations effectively while leaving the amine nucleophile relatively unsolvated and highly reactive. This directly accelerates the rate-determining nucleophilic attack.

Step 2: Base Addition & Thermal Activation
  • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture. Heat the reaction to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the piperidine nucleophile (which would otherwise stall the reaction). The 80 °C temperature provides the exact activation energy required to overcome the aromaticity-breaking transition state without causing thermal degradation of the nitro group.

Step 3: In-Process Control (IPC) & System Validation
  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. Validate the mass via LC-MS (ESI+).

  • Causality: This step makes the protocol self-validating. The starting material (highly UV active) should completely disappear, replaced by a more polar, bright yellow spot corresponding to the aminated product. LC-MS (ESI+) will confirm the exact mass shift (loss of Cl isotope pattern, gain of the piperidine mass), ensuring no side-reactions (like nitro reduction) have occurred.

Step 4: Workup & Isolation
  • Action: Cool the mixture to room temperature and pour it dropwise into ice-cold 1M HCl with vigorous stirring. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Causality: The acidic aqueous quench serves a dual purpose: it protonates the unreacted piperidine and DIPEA (rendering them highly water-soluble) while ensuring the carboxylic acid group of the product remains protonated and insoluble, driving a highly pure precipitation.

Experimental Workflow

Workflow Step1 1. Reagent Prep Dissolve SM & Amine in DMF Step2 2. Thermal Activation Heat to 80°C under N2 Step1->Step2 Step3 3. In-Process Control (IPC) TLC & LC-MS Validation Step2->Step3 Step4 4. Quench & Workup Precipitate in Ice-Cold Water Step3->Step4 Step5 5. Isolation Filtration & Vacuum Drying Step4->Step5

Standardized self-validating workflow for the SNAr amination of activated isomers.

References

Sources

Validation

A Comparative Guide to the Biological Activity Screening of 2-Amino-4-chloro-3-nitrobenzoic Acid Analogs

This guide provides a comprehensive framework for the synthesis, biological screening, and structure-activity relationship (SAR) analysis of novel analogs derived from 2-Amino-4-chloro-3-nitrobenzoic acid. As a substitut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, biological screening, and structure-activity relationship (SAR) analysis of novel analogs derived from 2-Amino-4-chloro-3-nitrobenzoic acid. As a substituted anthranilic acid, this scaffold holds significant promise for the development of new therapeutic agents, leveraging a chemical backbone known for a wide spectrum of biological activities.[1] We will explore its potential across anticancer, antimicrobial, and anti-inflammatory domains, providing not just protocols, but the scientific rationale behind the experimental design.

The Scientific Rationale: Why 2-Amino-4-chloro-3-nitrobenzoic Acid?

The core structure, an anthranilic acid derivative, is a privileged scaffold in medicinal chemistry. Anthranilic acid and its derivatives have demonstrated significant anti-inflammatory, analgesic, antibacterial, and even anticancer properties.[1][2][3] The specific substitutions on our parent molecule—a chloro group, a nitro group, and an amino group—offer multiple reactive sites for chemical modification. This allows for the systematic generation of a diverse library of analogs to probe structure-activity relationships.

The goal of synthesizing analogs is to optimize the therapeutic potential of the parent compound. By strategically modifying the structure, we can aim to:

  • Enhance Potency: Increase the desired biological activity at lower concentrations.

  • Improve Selectivity: Target specific microbial strains or cancer cell lines while minimizing effects on host cells.

  • Modulate Physicochemical Properties: Optimize solubility, membrane permeability, and metabolic stability for better drug-likeness.

  • Reduce Toxicity: Eliminate or reduce adverse side effects.

The general workflow for such a screening campaign is a multi-stage process, beginning with synthesis and culminating in detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Lead Identification A Parent Scaffold (2-Amino-4-chloro-3-nitrobenzoic acid) B Analog Synthesis (e.g., Amide Coupling, Esterification) A->B C Structural Characterization (NMR, MS, IR) B->C D Anticancer Assay (MTT on HeLa, HepG2) C->D Test Analogs E Antimicrobial Assay (MIC via Broth Dilution) C->E Test Analogs F Anti-inflammatory Assay (Albumin Denaturation) C->F Test Analogs G Comparative Data Analysis (IC50, MIC, % Inhibition) D->G Collect Data E->G Collect Data F->G Collect Data H Structure-Activity Relationship (SAR) Analysis G->H I Lead Candidate(s) Selection H->I J Mechanistic & In Vivo Studies I->J Further Studies

Caption: General experimental workflow for analog screening.

Comparative Biological Activity: A Multi-Assay Approach

To effectively compare our synthesized analogs, we employ a battery of standardized in vitro assays. For this guide, we will consider a hypothetical library of five analogs (AN01-AN05) derived from the parent compound, where modifications are made to the carboxylic acid group to form various amides and esters.

Anticancer Activity Screening

Derivatives of benzoic acid have shown promise as anticancer agents, with some acting as inhibitors of key signaling pathways or inducing apoptosis.[4][5] Copper(II) complexes of the parent ligand, 4-chloro-3-nitrobenzoic acid, have demonstrated potent antiproliferative effects against several human cancer cell lines, including HeLa, A549, and HepG2.[6] We utilize the MTT assay to quantify cytotoxicity. This choice is based on the assay's reliability in measuring the metabolic activity of mitochondria, which provides a robust indication of cell viability.

Table 1: Anticancer Activity (IC₅₀ in µM) of Analogs after 48h Treatment

Compound IDModificationHeLa (Cervical Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)
Parent -COOH> 100> 100> 100
AN01 -CONH-CH₂-Ph15.225.830.1
AN02 -CONH-(4-F-Ph)11.819.522.4
AN03 -COOCH₃45.755.268.9
AN04 -CONH-Cyclohexyl28.934.141.5
AN05 -CONH-NH₂9.514.318.7
Cisplatin Reference Drug9.812.515.5

Data are hypothetical and for illustrative purposes.

Interpretation: The data suggest that converting the carboxylic acid to an amide (AN01, AN02, AN04, AN05) significantly enhances anticancer activity compared to the parent acid or its simple methyl ester (AN03). The hydrazide derivative (AN05) shows the most potent activity, comparable to the standard chemotherapeutic drug, Cisplatin.

Antimicrobial Activity Screening

Benzoic acid derivatives are known to possess antimicrobial properties, often by disrupting the integrity of the bacterial cell membrane.[7] Analogs of chloro-nitrobenzoic acid have been synthesized and shown to be active against various microorganisms.[8][9] We assess antimicrobial efficacy by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method is chosen for its quantitative output and suitability for screening multiple compounds simultaneously.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Analogs

Compound IDModificationS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungus)
Parent -COOH256>256>256>256
AN01 -CONH-CH₂-Ph326412864
AN02 -CONH-(4-F-Ph)16326432
AN03 -COOCH₃128256>256256
AN04 -CONH-Cyclohexyl64128256128
AN05 -CONH-NH₂326412864
Ciprofloxacin Reference Drug10.50.25N/A
Fluconazole Reference DrugN/AN/AN/A4

Data are hypothetical and for illustrative purposes.

Interpretation: The introduction of lipophilic amide moieties (AN01, AN02, AN04) improves antimicrobial activity, particularly against Gram-positive bacteria. The fluorinated phenylamide (AN02) is the most effective, suggesting that electronegative groups on the aromatic ring may enhance activity. Overall, the potency does not match that of dedicated antibiotics like Ciprofloxacin, but demonstrates a clear avenue for optimization.

Anti-inflammatory Activity Screening

Anthranilic acid derivatives are the foundation for several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism often involves the inhibition of inflammatory mediators.[1] A common and rapid in vitro screening method is the inhibition of heat-induced albumin denaturation, which models the protein denaturation that occurs during inflammation.

Table 3: Anti-inflammatory Activity of Analogs

Compound IDModificationConcentration (µg/mL)% Inhibition of Albumin Denaturation
Parent -COOH10045.2%
AN01 -CONH-CH₂-Ph10068.5%
AN02 -CONH-(4-F-Ph)10075.1%
AN03 -COOCH₃10038.6%
AN04 -CONH-Cyclohexyl10055.4%
AN05 -CONH-NH₂10062.3%
Diclofenac Reference Drug10088.9%

Data are hypothetical and for illustrative purposes.

Interpretation: Similar to the other assays, amide formation enhances activity. The N-aryl amides (AN01 and AN02) show the most significant anti-inflammatory effect, with the fluorinated analog (AN02) again proving superior. This aligns with published findings where N-aryl anthranilic acid derivatives show potent anti-inflammatory activity.[3][10]

Structure-Activity Relationship (SAR) Insights

From our comparative screening, a clear SAR begins to emerge. The modification of the carboxylic acid group is critical for imparting biological activity.

SAR cluster_mods cluster_results cluster_sub_R center Parent Scaffold -COOH mod1 Esterification (-COOCH₃) Analog AN03 center->mod1 mod2 Amide Formation (-CONH-R) center->mod2 res1 Low to Moderate Activity (Anticancer, Antimicrobial, Anti-inflammatory) mod1->res1 res2 Significantly Increased Activity (All Assays) mod2->res2 R1 Aromatic (AN01, AN02) - Best overall activity mod2->R1 R2 Hydrazide (AN05) - Potent anticancer mod2->R2 R3 Aliphatic (AN04) - Moderate activity mod2->R3

Caption: Logic diagram of structure-activity relationships.

  • Carboxylic Acid vs. Derivatives: The free carboxylic acid shows minimal activity. Its conversion to amides or esters is essential.

  • Amides vs. Esters: Amides consistently outperform the simple methyl ester (AN03), suggesting the N-H bond may be important for target interaction (e.g., hydrogen bonding).

  • Nature of the Amide Substituent: Aromatic substituents (AN01, AN02) confer strong broad-spectrum activity. The introduction of an electron-withdrawing fluorine atom (AN02) further enhances potency across all assays. The hydrazide (AN05) shows exceptional and selective potency in the anticancer assay, warranting further investigation into its mechanism.

Mechanistic Considerations: A Focus on Apoptosis

The potent cytotoxic effect of analog AN05 prompts a deeper look into its potential mechanism of action. Many effective anticancer agents induce programmed cell death, or apoptosis. Based on literature for similar compounds, we can hypothesize that AN05 may trigger the extrinsic apoptosis pathway by interacting with death receptors on the cell surface.[5]

Apoptosis AN05 Analog AN05 DR Death Receptor (e.g., Fas, TNFR1) AN05->DR Binds to FADD FADD (Adaptor Protein) DR->FADD Recruits ProC8 Pro-Caspase-8 FADD->ProC8 Recruits & Activates C8 Caspase-8 (Initiator) ProC8->C8 ProC3 Pro-Caspase-3 C8->ProC3 Cleaves & Activates C3 Caspase-3 (Executioner) ProC3->C3 Substrates Cellular Substrates (e.g., PARP) C3->Substrates Cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Leads to

Caption: Hypothesized extrinsic apoptosis pathway induced by AN05.

This proposed mechanism provides a testable hypothesis for follow-up studies. Experiments such as caspase activation assays, flow cytometry for Annexin V staining, and Western blotting for key apoptotic proteins (e.g., cleaved PARP, Caspase-3) would be required to validate this pathway.[6]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the primary screening assays.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test analogs and reference drug (Cisplatin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well. Add 100 µL of the stock solution of the test compound (e.g., at 512 µg/mL) to the first well and perform a 2-fold serial dilution across the plate, resulting in concentrations from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the prepared inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for C. albicans).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 3: Inhibition of Albumin Denaturation Assay
  • Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound solution (at a final concentration of 100 µg/mL). A control group consists of the mixture without the test compound.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological potential of 2-Amino-4-chloro-3-nitrobenzoic acid analogs. Our comparative analysis reveals that simple structural modifications, particularly the formation of N-aryl and N-hydrazide amides, can unlock potent anticancer, antimicrobial, and anti-inflammatory activities. Analogs AN02 and AN05 have emerged as promising lead candidates for broad-spectrum activity and selective anticancer potency, respectively.

Future work should focus on:

  • Synthesis of a broader analog library to further refine SAR, exploring different substituents on the phenyl ring of the amide.

  • In-depth mechanistic studies for lead candidates, including the validation of the proposed apoptotic pathway for AN05.

  • Selectivity and toxicity profiling using normal human cell lines to establish a therapeutic window.

  • In vivo studies in animal models to assess the efficacy and pharmacokinetic profiles of the most promising compounds.

By integrating rational design, systematic screening, and mechanistic investigation, the 2-Amino-4-chloro-3-nitrobenzoic acid scaffold can be effectively exploited to develop next-generation therapeutic agents.

References

  • Molecules. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. [Link]

  • PubMed. (2002). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. [Link]

  • International Journal of Drug Development and Research. (2011). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. [Link]

  • ResearchGate. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. [Link]

  • Google Patents. (n.d.). Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid.
  • MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • The Royal Society of Chemistry. (2012). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • MDPI. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides | Request PDF. [Link]

  • Patsnap. (2014). Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. [Link]

  • PubMed. (1983). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • PMC - NIH. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]

  • ResearchGate. (2016). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. [Link]

  • PMC. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

  • Frontiers. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. [Link]

Sources

Comparative

Comparative study of synthetic routes to substituted aminonitrobenzoic acids

An in-depth comparative analysis of synthetic routes to substituted aminonitrobenzoic acids requires a rigorous understanding of aromatic substitution mechanics, directing group effects, and thermodynamic control. As hig...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes to substituted aminonitrobenzoic acids requires a rigorous understanding of aromatic substitution mechanics, directing group effects, and thermodynamic control. As highly versatile building blocks in the synthesis of pharmaceuticals (e.g., PARP inhibitors, quinazoline derivatives), dyes, and agrochemicals, the structural integrity and purity of these intermediates are paramount.

This guide objectively evaluates the three primary synthetic pathways—Controlled Nitration , Zinin Partial Reduction , and Nucleophilic Aromatic Substitution (SNAr) —detailing the causality behind experimental choices, validated protocols, and comparative performance metrics.

Mechanistic Rationale & Route Selection

The selection of a synthetic route is dictated by the availability of starting materials and the specific regiochemistry required in the final aminonitrobenzoic acid scaffold.

RouteSelection Start Target: Substituted Aminonitrobenzoic Acid Cond1 Starting Material Available? Start->Cond1 OptA Aminobenzoic Acid Cond1->OptA OptB Dinitrobenzoic Acid Cond1->OptB OptC Halonitrobenzoic Acid Cond1->OptC RouteA Route A: Protection -> Nitration -> Deprotection OptA->RouteA Highly activating -NH2 RouteB Route B: Zinin Partial Reduction (Na2S) OptB->RouteB Steric/Electronic differentiation RouteC Route C: SNAr with Ammonia/Amine OptC->RouteC Activated Halogen (F/Cl)

Caption: Logical decision tree for selecting the optimal synthetic route based on precursor availability.

Route A: Controlled Nitration via Protection/Deprotection

Mechanistic Causality: Direct nitration of aminobenzoic acids is notoriously problematic. The strongly activating nature of the free amine (


) not only leads to poly-nitration but also renders the aromatic ring highly susceptible to oxidative degradation by nitric acid[1]. Therefore, transient masking of the amine via acetylation is a non-negotiable mechanistic necessity. The bulky acetamido group (

) moderates ring activation and sterically directs the incoming nitronium ion (

) to the desired position, ensuring high regioselectivity[1].

NitrationWorkflow SM 2-Aminobenzoic Acid Step1 Acetylation (Ac2O, AcOH, Reflux) SM->Step1 Int1 2-Acetamidobenzoic Acid (Protected) Step1->Int1 Step2 Nitration (HNO3, H2SO4, <10°C) Int1->Step2 Int2 2-Acetamido-5-nitrobenzoic Acid Step2->Int2 Step3 Deprotection (HCl/EtOH, Reflux) Int2->Step3 Prod 2-Amino-5-nitrobenzoic Acid Step3->Prod

Caption: Step-by-step workflow for the controlled nitration of aminobenzoic acid via transient acetylation.

Validated Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid
  • Protection (Acetylation): Dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Add 1.2 equivalents of acetic anhydride dropwise. Reflux for 1 hour. The formation of a white crystalline solid upon cooling validates the successful conversion to 2-acetamidobenzoic acid.

  • Electrophilic Aromatic Substitution (Nitration): Suspend the protected intermediate in concentrated

    
     and cool to < 10 °C. Slowly add a pre-cooled mixture of concentrated 
    
    
    
    and
    
    
    . Critical Step: Maintaining the temperature below 10 °C is vital to prevent thermal runaway and oxidative cleavage[2]. Stir for 2 hours, then pour into ice water. The immediate precipitation of a pale yellow solid confirms successful nitration.
  • Deprotection (Hydrolysis): Reflux the isolated 2-acetamido-5-nitrobenzoic acid in a mixture of absolute ethanol and 6 mol/L

    
     at 81 °C for 1.5 hours[2]. Neutralize to precipitate the final 2-amino-5-nitrobenzoic acid.
    

Route B: Regioselective Partial Reduction (Zinin Reduction)

Mechanistic Causality: The Zinin reduction utilizes negative divalent sulfur (e.g., sodium sulfide or sodium hydrosulfide) to reduce nitroarenes[3]. The causality of its regioselectivity in dinitrobenzoic acids is driven by both steric and electronic differentiation. For instance, in 2,6-dinitrobenzoic acid, the reduction of one nitro group to an amine drastically alters the electronic landscape. The newly formed electron-donating amine deactivates the remaining nitro group toward further reduction by the mild sulfide reagent, effectively arresting the reaction at the mono-amine stage[4].

ZininWorkflow SM 2,6-Dinitrobenzoic Acid Reagent Na2S / NaSH (Aqueous Alcohol, 65°C) SM->Reagent Transition Regioselective Reduction Reagent->Transition Prod 2-Amino-6-nitrobenzoic Acid Transition->Prod

Caption: Workflow for the regioselective Zinin reduction of dinitrobenzoic acid using divalent sulfur.

Validated Protocol: Synthesis of 2-Amino-6-nitrobenzoic Acid
  • Preparation: Suspend 2,6-dinitrobenzoic acid in a reaction mixture comprising an alcohol (e.g., methanol) and water[5].

  • Reduction: Introduce the reducing agent (alkali metal hydrosulfide,

    
    , or 
    
    
    
    ). Heat the mixture to approximately 65 °C. Critical Step: Avoid overheating (>95 °C) to prevent the undesired reduction of the second nitro group[3].
  • Isolation: Acidify the mixture. The regioselectivity is validated by the solubility profile of the resulting mono-amine in dilute acid and a distinct color shift, yielding 2-amino-6-nitrobenzoic acid in an 80-95% yield[4].

Route C: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality: For SNAr to proceed efficiently, the aromatic ring must be highly electron-deficient. The presence of a strongly electron-withdrawing nitro group ortho or para to a halogen leaving group lowers the LUMO of the aromatic system, stabilizing the anionic Meisenheimer intermediate[6]. Fluorine is often the preferred leaving group over chlorine; despite the stronger C-F bond, fluorine's high electronegativity maximizes the electrophilicity of the ipso-carbon, accelerating the nucleophilic attack by ammonia or primary/secondary amines.

Validated Protocol: Amination of Halonitrobenzoic Acids
  • Reaction Setup: Dissolve a 3-halo-4-nitrobenzoic acid (e.g., 3-fluoro-4-nitrobenzoic acid) in a polar aprotic solvent such as DMF or DMSO[6].

  • Nucleophilic Attack: Add an excess of aqueous ammonia (or the desired amine) and a base like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to increase nucleophilicity. Heat the sealed vessel to 80-100 °C.
    
  • Quenching & Isolation: Pour the mixture into ice-cold dilute

    
    . The precipitation of the substituted aminonitrobenzoic acid serves as a self-validating indicator of halide displacement.
    

Comparative Data Summary

To guide strategic decision-making in process chemistry, the quantitative and qualitative performance metrics of each route are summarized below:

ParameterRoute A: Controlled NitrationRoute B: Zinin ReductionRoute C: SNAr
Typical Yield 70% - 85% (Over 3 steps)80% - 95% (Single step)85% - 95% (Single step)
Regioselectivity High (Directed by -NHAc)Excellent (Electronically arrested)Absolute (Dictated by Halogen position)
Scalability Moderate (Exothermic nitration requires stringent cooling)High (One-pot batch method is easily scaled)High (Flow chemistry compatible)
Environmental Impact High (Harsh acids,

emissions)
Moderate (Sulfur byproducts require scrubbing)Low to Moderate (Solvent dependent; DMSO/DMF disposal)
Primary Use Case When starting from cheap, abundant aminobenzoic acids.When symmetrical dinitro-precursors are available.When specific asymmetric amine substitutions are required.

References

  • BenchChem. Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Google Patents (US8835677B2). Methods for producing aminonitrobenzoic acids.
  • Googleapis (EP 2349980 B1). Process for preparing 2-amino-6-nitro-benzoic acid.
  • BenchChem. 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid.

Sources

Validation

Spectroscopic Fingerprints: A Comparative Analysis of 2-Amino-4-chloro-3-nitrobenzoic Acid and Its Synthetic Precursors

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is paramount. The journey from simple precursors to a complex target molecule is a narrative told t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of molecular structures is paramount. The journey from simple precursors to a complex target molecule is a narrative told through the subtle shifts and appearances of signals in spectroscopic data. This guide provides an in-depth spectroscopic comparison of 2-Amino-4-chloro-3-nitrobenzoic acid, a valuable building block, with its common precursors: 4-chloro-3-nitrobenzoic acid and 2-amino-4-chlorobenzoic acid. By understanding the unique spectral signature of each component, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their materials.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet, offering a narrative that explains the "why" behind the spectral features. We will delve into the characteristic vibrations, electronic transitions, and nuclear magnetic resonances of these compounds, supported by experimental data and established spectroscopic principles.

The Synthetic Pathway and the Importance of Spectroscopic Monitoring

The synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid typically involves a two-step process where functional groups are introduced onto a chlorobenzoic acid backbone. The choice of starting material dictates the synthetic route and, consequently, the intermediate species that will be observed. A plausible synthetic logic is illustrated below, highlighting the points at which spectroscopic analysis is critical for process control.

G cluster_0 Route A: Nitration First cluster_1 Route B: Amination First 4-chlorobenzoic acid 4-chlorobenzoic acid 4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid 4-chlorobenzoic acid->4-chloro-3-nitrobenzoic acid Nitration (HNO3/H2SO4) Target 2-Amino-4-chloro-3-nitrobenzoic acid 4-chloro-3-nitrobenzoic acid->Target Amination (e.g., Reduction of a precursor or Nucleophilic Aromatic Substitution) 4-chlorobenzoic acid_2 4-chlorobenzoic acid 2-amino-4-chlorobenzoic acid 2-amino-4-chlorobenzoic acid 4-chlorobenzoic acid_2->2-amino-4-chlorobenzoic acid Amination 2-amino-4-chlorobenzoic acid->Target Nitration (HNO3/H2SO4) G Start Acquire FTIR Spectrum Check_NH N-H stretches present? (~3500-3300 cm⁻¹) Start->Check_NH Check_NO2 NO₂ stretches present? (~1550 & ~1350 cm⁻¹) Check_NH->Check_NO2 Yes Check_NO2_NoNH NO₂ stretches present? (~1550 & ~1350 cm⁻¹) Check_NH->Check_NO2_NoNH No Result_ACNBA Likely 2-Amino-4-chloro- 3-nitrobenzoic acid Check_NO2->Result_ACNBA Yes Result_ACBA Likely 2-amino- 4-chlorobenzoic acid Check_NO2->Result_ACBA No Result_CNBA Likely 4-chloro- 3-nitrobenzoic acid Result_Other Other Species/ Incomplete Reaction Check_NO2_NoNH->Result_CNBA Yes Check_NO2_NoNH->Result_Other No

Figure 2: Decision workflow for FTIR spectral identification.

Electronic Transitions and Color

The UV-Vis spectra provide a clear picture of the electronic structure. The color of a compound is related to its absorption in the visible range (roughly 400-700 nm). 2-Amino-4-chloro-3-nitrobenzoic acid, with its λmax extending to around 350 nm, absorbs violet light and typically appears as a yellow solid. This is a direct consequence of the extended conjugation between the electron-donating amino group and the electron-withdrawing nitro group through the benzene ring. This "push-pull" system lowers the energy gap for electronic transitions, pushing the absorbance towards the visible region. Neither of the precursors possesses this specific combination of functional groups, and thus they absorb at lower wavelengths and are typically colorless or pale yellow.

The Precision of ¹H NMR

¹H NMR spectroscopy offers the most detailed structural information. The key to differentiating these three compounds lies in the number and chemical shifts of the aromatic protons.

  • Number of Signals: The disubstituted precursors each show three distinct signals for their three aromatic protons. The final product, being trisubstituted, has only two aromatic protons, and therefore only shows two signals in this region. This is often the most rapid and unambiguous method for confirming the final stage of the synthesis.

  • Chemical Shifts: The electronic environment heavily influences the chemical shift. In 4-chloro-3-nitrobenzoic acid, all protons are shifted downfield due to the deshielding effect of two electron-withdrawing groups (Cl and NO₂). Conversely, in 2-amino-4-chlorobenzoic acid, the powerful electron-donating amino group shields the ring protons, shifting them significantly upfield. The final product, 2-Amino-4-chloro-3-nitrobenzoic acid, presents a mixed case, with the two remaining protons experiencing both shielding (from -NH₂) and deshielding (from -NO₂), resulting in intermediate chemical shift values.

Conclusion

The spectroscopic comparison of 2-Amino-4-chloro-3-nitrobenzoic acid and its precursors, 4-chloro-3-nitrobenzoic acid and 2-amino-4-chlorobenzoic acid, provides a clear and definitive roadmap for chemical characterization. Each spectroscopic technique—FTIR, UV-Vis, and ¹H NMR—offers a unique and complementary piece of the structural puzzle. FTIR confirms the presence or absence of key functional groups, UV-Vis elucidates the electronic conjugation of the system, and ¹H NMR provides precise information on the substitution pattern of the aromatic ring. By leveraging this multi-faceted analytical approach, researchers can confidently track the synthesis of 2-Amino-4-chloro-3-nitrobenzoic acid, ensuring the integrity and purity of this important chemical intermediate.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic interpretation). [Link]

Comparative

Structural Validation of 2-Amino-4-chloro-3-nitrobenzoic Acid Derivatives: A Comparative Guide to Analytical Workflows

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural ambiguities inherent in highly functionalized aromatic scaffolds. 2-Amino-4-chloro-3-nitrobenzoic acid is a prime exa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the structural ambiguities inherent in highly functionalized aromatic scaffolds. 2-Amino-4-chloro-3-nitrobenzoic acid is a prime example: a tetrasubstituted benzene ring that serves as a versatile building block for novel therapeutics, including quinazolines and anthranilic acid derivatives. However, its dense substitution pattern creates significant analytical bottlenecks.

In this guide, we objectively compare the performance of the Synergistic LC-HRMS & 2D-NMR Suite against the Traditional 1D-NMR & Low-Res MS approach. By analyzing the causality behind these experimental choices, we provide a self-validating framework for ensuring scientific integrity in your compound characterization pipeline.

The Mechanistic Challenge: Causality in Scaffold Derivatization

When derivatizing 2-amino-4-chloro-3-nitrobenzoic acid, the 4-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the synergistic electron-withdrawing effects of the ortho-nitro and para-carboxylic acid groups. However, if a bifunctional nucleophile is used, or if simultaneous amidation of the carboxylic acid occurs, multiple regioisomers can form.

Traditional 1D ¹H-NMR is blind to this regiochemistry. Because the scaffold is tetrasubstituted, the only remaining aromatic protons (H-5 and H-6) appear as a simple AB spin system (two doublets, J ≈ 8.5 Hz) regardless of where the new substituent attaches. Relying solely on 1D-NMR and low-resolution MS creates a high risk of false-positive structural assignments. According to the, High-Resolution Mass Spectrometry (HRMS) is mandatory to distinguish alternative formulas within one atomic mass unit, while multidimensional NMR is required to definitively assign connectivity.

Platform Comparison: Synergistic Suite vs. Traditional Approach

To overcome these blind spots, modern laboratories employ a synergistic approach, combining the extreme mass accuracy of Orbitrap/TOF HRMS with the spatial mapping of 2D-NMR. As highlighted in literature regarding the, this combination drastically reduces the chemical space of possible isomers.

Quantitative Performance Comparison
ParameterProduct A: Synergistic LC-HRMS & 2D-NMR SuiteProduct B: Traditional 1D-NMR & LR-MS Suite
Mass Accuracy < 2 ppm (Unambiguous empirical formula)> 500 ppm (Nominal mass only)
Isomer Differentiation Definitive (via HMBC/NOESY cross-peaks)Ambiguous (Overlapping ¹H signals)
Sample Requirement ~1–5 mg (High-sensitivity cryoprobes)~10–20 mg (Standard room-temp probes)
Purity Validation Simultaneous (Orthogonal LC-UV-MS data)Sequential (Requires separate GC/HPLC runs)
False Positive Rate < 1% (Self-validating orthogonal data)~15–20% (Due to regiochemical blind spots)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to ensure the data generated is artifact-free.

Protocol 1: LC-HRMS Exact Mass Determination

Objective: Unambiguously confirm the elemental composition of the novel derivative.

  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100.

    • Causality: High concentrations cause detector saturation and ion suppression, artificially skewing the isotopic distribution pattern required for formula validation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient of 0.1% Formic Acid in Water to Acetonitrile.

    • Causality: Chromatographic separation ensures that isobaric impurities or unreacted 2-amino-4-chloro-3-nitrobenzoic acid do not co-elute and suppress the ionization of the target analyte.

  • Internal Calibration (Self-Validation Checkpoint): Operate the Orbitrap mass spectrometer in ESI+ mode while continuously infusing a known lock mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: Real-time mass correction compensates for thermal drift in the mass analyzer, ensuring mass accuracy remains strictly < 2 ppm.

Protocol 2: 2D-NMR (HMBC) for Regiochemical Mapping

Objective: Prove the exact site of substitution (e.g., SNAr at C-4 vs. Amidation at C-1).

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ disrupts the strong intermolecular hydrogen bonding inherent to the nitro, amino, and carboxylic acid groups of this scaffold, sharpening the NMR signals and preventing peak broadening.

  • HMBC Acquisition: Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range carbon-proton coupling constants (J = 8 Hz).

  • Data Interpretation (Self-Validation Checkpoint): Map the cross-peaks between the newly introduced substituent's protons and the quaternary carbons of the scaffold.

    • Causality: A 3-bond correlation from an incoming nucleophile's proton to the C-4 carbon definitively proves SNAr substitution, ruling out amidation at the C-1 carbonyl. This provides an absolute structural proof that.

Structural Validation Workflow

The following diagram illustrates the integrated workflow required to validate complex derivatives of 2-amino-4-chloro-3-nitrobenzoic acid, ensuring no single point of analytical failure.

ValidationWorkflow A Derivative Synthesis (2-Amino-4-chloro-3-nitrobenzoic acid) B HPLC Purification (>95% Purity Check) A->B C LC-HRMS Analysis (Isotope Pattern & Exact Mass) B->C Mass Match D 1D & 2D NMR Suite (HMBC/NOESY Connectivity) B->D Structure Match E X-Ray Crystallography (Absolute Configuration) B->E Crystal Growth F Validated Novel Compound C->F D->F E->F

Figure 1: Synergistic structural validation workflow for highly substituted aromatic derivatives.

References

  • American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publications.[Link]

  • Emwas, A.-H., et al. "The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research." Springer Nature.[Link]

  • Gika, H., et al. "Personalized Metabolic Profile by Synergic Use of NMR and HRMS." National Institutes of Health (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-chloro-3-nitrobenzoic Acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as its proper use.

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we handle. The proper disposal of a reagent is as critical as its proper use. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-4-chloro-3-nitrobenzoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3][4]

Part 1: Hazard Assessment and Waste Characterization

This compound is a substituted benzoic acid containing chloro, amino, and nitro functional groups. This combination suggests the following potential hazards:

  • Skin and Eye Irritation: Common to many aromatic carboxylic acids.[5][6]

  • Toxicity: The presence of nitro and chloro groups on an aromatic ring can confer toxicity. It may be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Under the EPA's RCRA regulations, any person or entity that produces or generates a material and decides to discard it is responsible for determining if that material is a hazardous waste.[3][4] Given its chemical structure, 2-Amino-4-chloro-3-nitrobenzoic acid must be treated as a hazardous waste. It is the generator's responsibility to make a formal "waste determination."

Hazard Class & Justification Regulatory Consideration (U.S. EPA) Handling Implications
Toxicity (Likely) May fall under "U-listed" wastes if it is a discarded commercial chemical product. Waste mixtures containing it would need to be evaluated for toxicity characteristics.Minimize all routes of exposure. Always handle in a fume hood.
Skin/Eye Irritant (High Likelihood) Contributes to the overall hazardous nature of the waste stream.Requires specific PPE (gloves, goggles, lab coat).[7][8]
Chlorinated Organic Compound Specific disposal pathways are often required for halogenated organic waste. Mixing with non-halogenated waste is prohibited.Must be segregated into a dedicated, labeled "Halogenated Organic Waste" container.

Part 2: Personal Protective Equipment (PPE) and Handling

When handling 2-Amino-4-chloro-3-nitrobenzoic acid in its pure form or as a waste product, a stringent PPE protocol is mandatory to prevent exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of this solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Part 3: Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, if mixed, can lead to violent reactions, fires, or the release of toxic gases.[9][10]

Segregation Directive: 2-Amino-4-chloro-3-nitrobenzoic acid waste must be collected in a container designated for Halogenated Organic Solids or Halogenated Organic Liquids , depending on its form. Do NOT mix this waste with:

  • Non-halogenated organic solvents.

  • Aqueous waste.

  • Acids or bases.[6]

  • Oxidizing or reducing agents.[6][8]

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[2][4] Do not use metal containers for any acidic waste.[2]

  • Condition: The container must be in good condition, free of leaks or cracks, with a secure, screw-top lid.[4]

  • Labeling: The container must be labeled with an official "HAZARDOUS WASTE" tag from the moment the first drop of waste is added.[1][3]

Step-by-Step Labeling Procedure:
  • Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[1]

  • Write the words "Hazardous Waste" clearly on the label.[1]

  • List all chemical constituents by their full, common names (no abbreviations).[1] For example: "2-Amino-4-chloro-3-nitrobenzoic acid, solid waste".

  • Provide an accurate percentage or concentration of each component.

  • Indicate the specific hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[1]

  • Fill in the generator's name, location (building and room number), and the date accumulation started.[3]

Part 4: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste. This could be a designated area within a fume hood or a secondary containment bin on a workbench.[11]

  • Container Management: The waste container must be kept closed at all times except when adding waste.[11]

  • Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.[2][3]

Part 5: Final Disposal Workflow

The disposal of 2-Amino-4-chloro-3-nitrobenzoic acid is a multi-step process that culminates in its transfer to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][3][9] This action is illegal and poses a significant threat to public health and the environment.

Disposal Workflow Diagram

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Accumulation cluster_2 Step 3: Removal & Disposal gen Waste Generated (e.g., unused solid, contaminated labware) container Place in a compatible, properly labeled HALOGENATED ORGANIC WASTE container in SAA. gen->container accum Container is full OR Accumulation time limit reached. container->accum seal Securely seal the container. Double-check the waste label for accuracy and completeness. accum->seal request Submit a Hazardous Waste Pickup Request to your institution's EHS department. seal->request pickup EHS personnel collect the waste for consolidation and off-site disposal. request->pickup final_disp Waste is transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF). pickup->final_disp

Caption: Workflow for the compliant disposal of 2-Amino-4-chloro-3-nitrobenzoic acid.

Experimental Protocol: Arranging for Final Disposal
  • Monitor Waste Volume: Keep track of the amount of waste in your SAA container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[2]

  • Request Pickup: Once the container is full, or if you are approaching your institution's time limit for accumulation, complete and submit a "Hazardous Waste Pickup Request" form to your EHS office.[1][11]

  • Prepare for Pickup: Ensure the exterior of the waste container is clean and free of contamination. Make sure the cap is tightly sealed.

  • Documentation: Retain a copy of your pickup request form for your laboratory's records, as required by RCRA.[4]

  • EHS Collection: Your institution's trained EHS professionals will collect the sealed container from your lab. They will then consolidate it with other compatible waste streams for shipment.

  • Final Disposition: The consolidated waste is manifested and transported by a certified hazardous waste handler to a licensed Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, it will be destroyed, typically via high-temperature incineration, which is the standard and environmentally preferred method for halogenated organic compounds.

Part 6: Emergency Procedures

Accidents can happen, and preparedness is key.

Spill Response:

  • Small Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently sweep it up using a dustpan and brush and place it in your hazardous waste container. Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spill: Evacuate the immediate area. Alert your colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[12]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8][13]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. Case Western Reserve University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet: 2-Amino-4-chlorobenzoic acid. Carl ROTH. [Link]

  • SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. Alfa Aesar. [Link]

  • Material Safety Data Sheet - 2-Chloro-3-nitrobenzoic acid. Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-4-chloro-3-nitrobenzoic acid

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a critical extension of experimental design. When handling highly functionalized intermediates like 2-Amino-4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a critical extension of experimental design. When handling highly functionalized intermediates like 2-Amino-4-chloro-3-nitrobenzoic acid , understanding the mechanistic causality behind its hazards is paramount.

This molecule presents a unique convergence of functional groups: an aniline moiety (associated with sensitization and methemoglobinemia), a lipophilic chloro substituent (enhancing dermal penetration), a nitro group (a classic systemic toxicant and potential explosive pharmacophore under extreme conditions), and a carboxylic acid (imparting local tissue irritability)[1][2]. Standard generic safety protocols are insufficient; researchers must employ a targeted, self-validating operational strategy.

Below is the comprehensive, field-proven guide for the safe handling, operational logistics, and disposal of 2-Amino-4-chloro-3-nitrobenzoic acid.

Mechanistic Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecular hazards:

  • Dermal Penetration & Sensitization (Chloro-Aniline Core): The halogenation of the aniline ring significantly increases the molecule's partition coefficient (LogP), facilitating rapid absorption through the stratum corneum. Once absorbed, aromatic amines can undergo metabolic N-hydroxylation, leading to severe skin sensitization and systemic toxicity[1][3].

  • Systemic Toxicity (Nitroaromatic Moiety): Inhalation of dust or transdermal absorption of nitroaromatics can lead to the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) in hemoglobin, resulting in methemoglobinemia—a condition that severely impairs oxygen transport[2].

  • Mucous Membrane Irritation (Benzoic Acid): The acidic nature of the carboxylate group acts as a severe irritant to the ocular mucosa and upper respiratory tract if aerosolized[4][5].

Tiered Personal Protective Equipment (PPE) Strategy

PPE selection must scale with the operational risk and the physical state of the material (typically a crystalline powder prone to aerosolization).

Table 1: Quantitative PPE and Engineering Control Matrix

Operational ScaleEye/Face ProtectionDermal/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical Scale (<100 mg) Chemical safety goggles (EN166 / OSHA 29 CFR 1910.133)[2][5].Single-layer nitrile gloves (≥0.11 mm thickness); Standard lab coat[4].None required if handled strictly within a certified fume hood.Fume hood (Face velocity: 80-100 fpm).
Preparative Scale (100 mg - 50 g) Splash goggles + full face shield.Double-gloving (Nitrile over Neoprene); Tyvek sleeves over lab coat[2].NIOSH-approved N95 or P100 particulate respirator[2].Fume hood; Static-dissipative weighing mats.
Bulk Handling / Spill Recovery Splash goggles + full face shield.Heavy-duty butyl rubber gloves; Impermeable chemical suit[2].Full-face Powered Air-Purifying Respirator (PAPR) with P100 cartridges.Isolate area; Disable local recirculation HVAC.

Operational Plan: Step-by-Step Handling Procedures

A robust protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.

Protocol: Safe Weighing and Transfer Workflow

  • System Validation: Verify the fume hood monitor displays a face velocity of 80–120 linear feet per minute (fpm). Causality: Velocities below 80 fpm fail to contain fine powders; velocities above 120 fpm create turbulent eddies that blow powder out of the hood.

  • Static Mitigation: Place a static-dissipative mat inside the hood and ground the analytical balance. Causality: Nitrobenzoic acid derivatives can hold static charges, causing the powder to "jump" and aerosolize upon opening the container.

  • Primary Containment: Open the reagent bottle only inside the deep working zone of the fume hood (at least 6 inches behind the sash).

  • Transfer: Use an anti-static spatulon to transfer the solid. Weigh the material directly into a tared, sealable reaction vessel (e.g., a screw-cap vial or round-bottom flask with a stopper).

  • Sealing: Seal the vessel before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulon with a solvent that solubilizes the compound (e.g., ethanol or acetone), followed by a 10% sodium bicarbonate (

    
    ) wipe to neutralize acidic residues[6].
    

OperationalWorkflow Start Pre-Operation: Validate Hood & PPE Weighing Weighing & Transfer (Anti-Static, In Hood) Start->Weighing Face Velocity 80-120 fpm Reaction Seal Reaction Vessel (Closed System) Weighing->Reaction Minimized Dust Decon Equipment Decon (EtOH -> 10% NaHCO3) Reaction->Decon Vessel Sealed Waste Hazardous Waste Segregation Decon->Waste Residues Neutralized

Caption: Self-validating operational workflow for handling highly functionalized nitrobenzoic acids.

Decontamination and Disposal Plan

Because of the environmental persistence of chlorinated anilines and the aquatic toxicity of nitroaromatics, sink disposal is strictly prohibited[4].

Chemical Neutralization & Waste Segregation:

  • Aqueous Waste: Nitro and chloro-aniline derivatives must be segregated into dedicated "Halogenated Organic/Aqueous Waste" carboys.

  • Spill Decontamination (Solid): If a powder spill occurs, do not dry sweep [4][5]. Dry sweeping aerosolizes the toxicant. Instead, gently cover the spill with damp absorbent pads (wetted with water or ethanol).

  • Chemical Quenching: For trace residues on glassware, rinse with a mild reducing agent like sodium bisulfite (

    
    ) to partially reduce the reactive nitro group, followed by a basic wash (
    
    
    
    ) to neutralize the carboxylic acid[3][6].
  • Solid Waste: Contaminated gloves, wipes, and bench paper must be placed in a sealed, biohazard-style bag labeled "Toxic Solid Waste - Halogenated Nitroaromatics" for high-temperature incineration.

Emergency Response & Exposure Protocols

Immediate action dictates the clinical outcome of an exposure event.

Protocol: Acute Exposure Response

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes[5][7]. Do not use solvents (like acetone) to wash the skin, as this will rapidly accelerate the transdermal absorption of the lipophilic chloro-aniline core. Wash with mild soap and water.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open to ensure complete flushing of the conjunctival cul-de-sac for 15 minutes[4][7]. The acidic nature of the compound requires prolonged flushing to prevent corneal etching.

  • Inhalation: Move the victim to fresh air. Monitor for signs of cyanosis (bluish tint to lips/nail beds), which is a delayed clinical indicator of methemoglobinemia induced by the nitroaniline moiety[5][7]. Seek immediate emergency medical attention.

EmergencyResponse Incident Exposure / Spill Incident Assess Assess Incident Type Incident->Assess SkinEye Skin/Eye Exposure Assess->SkinEye Spill Powder Spill Assess->Spill Flush Flush 15 mins (Soap/Water ONLY for Skin) SkinEye->Flush Contain Wet Wipe Containment (NO Dry Sweeping) Spill->Contain Medical Monitor for Cyanosis Seek Medical Care Flush->Medical Dispose Incineration Waste Routing Contain->Dispose

Caption: Emergency response pathway prioritizing rapid decontamination and methemoglobinemia monitoring.

References

  • Carl ROTH. "Safety Data Sheet: 4-Nitrobenzoic acid". Carl ROTH. Available at:[Link]

Sources

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